(3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid
Description
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Properties
IUPAC Name |
(3-dibenzofuran-4-ylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BO3/c20-19(21)13-6-3-5-12(11-13)14-8-4-9-16-15-7-1-2-10-17(15)22-18(14)16/h1-11,20-21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFQEUGCDMASSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=CC=CC3=C2OC4=CC=CC=C34)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis of (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic Acid
Executive Summary
(3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid is a valuable molecular building block in the fields of medicinal chemistry and materials science. Its structure combines the rigid, planar dibenzofuran scaffold, known for its utility in organic electronics and as a pharmacophore, with the versatile phenylboronic acid moiety, a cornerstone of modern cross-coupling chemistry. This guide provides an in-depth, technically-grounded overview of a robust synthetic strategy for this compound. We will dissect the synthetic planning, detail the step-by-step experimental protocols for a logical two-step approach involving a Suzuki-Miyaura coupling followed by a borylation, and address the critical aspects of purification and characterization. The causality behind experimental choices is explained throughout, ensuring that researchers, scientists, and drug development professionals can not only replicate the synthesis but also understand the underlying chemical principles.
Part 1: Introduction - The Strategic Value of the Target Compound
The convergence of the boronic acid functional group with complex aromatic scaffolds has become a central theme in modern drug discovery and materials science. Boronic acids are not merely synthetic intermediates; they are recognized for their unique ability to form reversible covalent bonds with diols, a feature exploited in carbohydrate sensors and therapeutic agents.[1][2] The first boronic acid-containing drug approved by the FDA, Bortezomib (Velcade®), revolutionized cancer therapy and underscored the therapeutic potential of this class of compounds.[3][4][5]
Simultaneously, the dibenzofuran core is a privileged structure. Its rigid and planar geometry imparts favorable photophysical properties, making its derivatives essential components in Organic Light-Emitting Diodes (OLEDs).[6] In medicinal chemistry, the dibenzofuran skeleton is present in numerous biologically active natural products and synthetic molecules, exhibiting a wide range of activities.[7][8]
The target molecule, (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid (CAS 1271726-52-3), merges these two valuable motifs.[9][10] It serves as a sophisticated building block, enabling the precise installation of the dibenzofuranylphenyl group into larger, more complex molecules through reactions like the Nobel Prize-winning Suzuki-Miyaura coupling.[11][12] This guide delineates an efficient and reliable pathway to its synthesis.
Part 2: Retrosynthetic Analysis and Synthetic Strategy
A logical and efficient synthesis of a multi-component molecule begins with a sound retrosynthetic analysis. For (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid, the most strategic disconnection is the C-C bond between the dibenzofuran and phenyl rings, pointing towards a Suzuki-Miyaura cross-coupling reaction. This leads to a subsequent disconnection of the C-B bond, suggesting a final-step borylation.
This two-stage strategy offers significant advantages:
-
Convergence: It allows for the independent synthesis and purification of two less-complex fragments before their crucial union.
-
Robustness: The Suzuki-Miyaura coupling is one of the most reliable and functional-group-tolerant C-C bond-forming reactions in organic synthesis.[13][14]
-
Accessibility: The required starting materials, 4-bromodibenzo[b,d]furan and 1-bromo-3-iodobenzene, are commercially available or readily synthesized.
Caption: Retrosynthetic pathway for the target molecule.
Part 3: The Core Synthesis via Suzuki-Miyaura Coupling
The cornerstone of this synthesis is the palladium-catalyzed cross-coupling of an aryl halide with an organoboron compound.[11] Here, we will couple the commercially available 4-bromodibenzo[b,d]furan with a suitable boronic acid derivative of 1,3-dibromobenzene.
Mechanism: The Palladium Catalytic Cycle
Understanding the mechanism is key to troubleshooting and optimizing the reaction. The cycle consists of three fundamental steps:[13]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromodibenzo[b,d]furan, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide. This step is facilitated by the base, which activates the organoboron species.[13]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst, allowing the cycle to continue.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol 1: Synthesis of 4-(3-Bromophenyl)dibenzo[b,d]furan
This protocol details the Suzuki-Miyaura coupling. The choice of a mild base like potassium phosphate (K₃PO₄) and a robust catalyst system like Pd(PPh₃)₄ is crucial for achieving high yields with these types of substrates.[15][16]
Materials & Reagents
| Reagent | M.W. | Amount | Moles |
| 4-Bromodibenzo[b,d]furan | 247.09 | 2.47 g | 10.0 mmol |
| (3-Bromophenyl)boronic acid | 200.83 | 2.41 g | 12.0 mmol |
| Pd(PPh₃)₄ | 1155.56 | 0.347 g | 0.3 mmol |
| K₃PO₄ (anhydrous) | 212.27 | 6.37 g | 30.0 mmol |
| 1,4-Dioxane | - | 40 mL | - |
| Water | - | 10 mL | - |
Procedure:
-
To a 100 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-bromodibenzo[b,d]furan (10.0 mmol), (3-bromophenyl)boronic acid (12.0 mmol), and potassium phosphate (30.0 mmol).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add 1,4-dioxane (40 mL) and water (10 mL) via syringe.
-
Degas the resulting suspension by bubbling the inert gas through the solvent for 15 minutes.
-
Add the catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.3 mmol), to the flask under a positive flow of inert gas.
-
Heat the reaction mixture to 90 °C and stir vigorously overnight (approx. 16 hours). Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).
-
Separate the organic layer. Wash the organic layer with brine (2 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-(3-bromophenyl)dibenzo[b,d]furan as a solid.
Part 4: The Final Borylation Step
With the biaryl core constructed, the final step is to introduce the boronic acid functionality. This is efficiently achieved via a lithium-halogen exchange at the bromine position, followed by quenching the resulting aryllithium intermediate with a trialkyl borate.
Experimental Protocol 2: Synthesis of (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid
This procedure requires strictly anhydrous conditions and low temperatures to manage the highly reactive aryllithium intermediate.
Materials & Reagents
| Reagent | M.W. | Amount | Moles |
| 4-(3-Bromophenyl)dibenzo[b,d]furan | 323.18 | 2.58 g | 8.0 mmol |
| n-Butyllithium (2.5 M in hexanes) | - | 3.52 mL | 8.8 mmol |
| Trimethyl borate | 103.91 | 1.0 g | 9.6 mmol |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - |
| Hydrochloric Acid (2 M) | - | ~20 mL | - |
Procedure:
-
Add 4-(3-bromophenyl)dibenzo[b,d]furan (8.0 mmol) to a flame-dried 100 mL Schlenk flask under an inert atmosphere.
-
Dissolve the starting material in anhydrous THF (50 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (8.8 mmol, 1.1 eq) dropwise over 15 minutes, ensuring the internal temperature does not rise significantly. Stir the resulting solution at -78 °C for 1 hour.
-
In the same flask, add trimethyl borate (9.6 mmol, 1.2 eq) dropwise.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture in an ice bath and slowly quench by adding 2 M HCl until the solution is acidic (pH ~1-2). Stir vigorously for 1 hour.
-
Extract the mixture with ethyl acetate (3 x 40 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.
Part 5: Purification and Characterization
The purification of arylboronic acids can be challenging due to their polarity and tendency to form cyclic trimeric anhydrides (boroxines).[1] A combination of acid-base extraction and recrystallization is often the most effective method.[17][18]
Purification Protocol
-
Dissolve the crude product in diethyl ether (50 mL).
-
Extract the ether solution with 1 M NaOH (aq) (3 x 30 mL). The boronic acid will move into the aqueous layer as its sodium boronate salt.
-
Combine the aqueous layers and wash with diethyl ether (20 mL) to remove any non-acidic organic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated HCl. A white precipitate of the pure boronic acid should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum.
-
If further purification is needed, recrystallize the solid from a suitable solvent system, such as an ethanol/water mixture.[19]
Analytical Characterization
The structure and purity of the final product should be confirmed by standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is a primary tool for structural confirmation. Data for the title compound is available in chemical databases.[20]
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
-
¹¹B NMR: This is a definitive technique for boronic acids. A signal around 25-30 ppm is characteristic of a trigonal planar (sp²) boronic acid.[2][21]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Part 6: Conclusion
The synthesis of (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid is reliably achieved through a strategic, convergent approach. By leveraging the power and predictability of the Suzuki-Miyaura cross-coupling to construct the core biaryl structure, followed by a well-established lithium-halogen exchange and borylation sequence, this valuable building block can be prepared in a controlled and efficient manner. Careful attention to reaction conditions, particularly in the anhydrous borylation step, and a robust purification strategy are paramount to obtaining the final product in high purity. This guide provides the necessary technical detail and mechanistic insight for researchers to successfully incorporate this synthesis into their research and development programs.
References
-
American Chemical Society. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. ACS Publications. Retrieved from [Link]
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki coupling reaction of arylboronic acids with β-chloroalkyl/arylidene malonates. Retrieved from [Link]
- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
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Maity, A., et al. (2014). Suzuki–Miyaura coupling of arylboronic acids to gold(III). Dalton Transactions, 43(48), 18063-18070. Retrieved from [Link]
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ChemSrc. (n.d.). 3-bromophenylboronic acid. Retrieved from [Link]
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ResearchGate. (2016). How to purify boronic acids/boronate esters?. Retrieved from [Link]
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ResearchGate. (n.d.). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Retrieved from [Link]
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Reddit. (2017). Purification of boronic acids?. Retrieved from [Link]
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Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 3-Bromophenylboronic Acid: A Versatile Chemical Building Block. Retrieved from [Link]
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Valente, S., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Retrieved from [Link]
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Khan, L., & Zubair, M. (2025). Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Pakistan Journal of Pharmaceutical Sciences, 38(5). Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 1-Bromodibenzo[b,d]furan: Synthesis and Application in Advanced Materials. Retrieved from [Link]
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ALLGREEN. (n.d.). (3-(dibenzo[b,d]furan-4-yl)phenyl)boronic Acid CAS NO.1271726-52-3. Retrieved from [Link]
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MDPI. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(21), 7569. Retrieved from [Link]
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Biointerface Research in Applied Chemistry. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Biointerface Research in Applied Chemistry, 14(4), 333. Retrieved from [Link]
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Anizon, F., et al. (2018). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Molecules, 23(10), 2465. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Dibenzo[b,d]furan-4-ylboronic Acid: A Comprehensive Overview. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Boronic Acids in Modern Pharmaceutical Synthesis. Retrieved from [Link]
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MDPI. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(3), 1361. Retrieved from [Link]
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Royal Society of Chemistry. (2016). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. Chemical Communications, 52(23), 4341-4344. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Essential Intermediate for Innovation: [3-(Dibenzo[b,d]thiophen-4-yl)phenyl]boronic Acid. Retrieved from [Link]
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Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
MDPI. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Catalysts, 12(11), 1332. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of substituted phenylboronic acids.
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PubMed. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Retrieved from [Link]
-
ResearchGate. (2025). Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. Retrieved from [Link]
-
MDPI. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Retrieved from [Link]
-
MDPI. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Retrieved from [Link]
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physicochemical properties of (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid
An In-depth Technical Guide to the Physicochemical Properties of (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic Acid
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Foreword: A Modern Building Block for Advanced Materials
(3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid stands as a pivotal intermediate in the synthesis of advanced functional materials. Its rigid, planar dibenzofuran core coupled with the versatile reactivity of the phenylboronic acid moiety makes it a highly sought-after building block for organic light-emitting diodes (OLEDs), small-molecule semiconductors, and complex pharmaceutical scaffolds[1]. This guide moves beyond a simple data sheet to provide a comprehensive analysis of its core physicochemical properties, the rationale behind its characterization, and field-proven protocols for its handling and analysis. We will explore not only its static properties but also its dynamic behavior, including crucial stability considerations that are paramount for successful synthetic application.
Part 1: Molecular Identity and Core Properties
The unambiguous identification of a chemical entity is the foundation of all subsequent research. (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid is identified by the following key parameters.
Chemical Structure:
Table 1: Core Molecular and Physicochemical Identifiers
| Property | Value | Source(s) |
| CAS Number | 1271726-52-3 | [1][2][3][4] |
| Molecular Formula | C₁₈H₁₃BO₃ | [1][4] |
| Molecular Weight | 288.11 g/mol | [1][4] |
| Appearance | White to off-white powder | [5] |
| Purity (Typical) | ≥95% - 99% | [1][3] |
| Melting Point | Data not publicly available. For context, the related Phenylboronic acid melts at 216 °C.[6] | N/A |
| Boiling Point | 550.8 ± 52.0 °C (Predicted) | [5] |
| Density | 1.33 ± 0.1 g/cm³ (Predicted) | [5] |
| Acidity (pKa) | 8.21 ± 0.10 (Predicted) | [5] |
| LogP | 2.9328 (Predicted) | [1] |
| Storage | Store at room temperature under an inert atmosphere (e.g., Argon or Nitrogen). | [1][5] |
Part 2: Spectroscopic Profile for Structural Verification
While commercial suppliers provide certificates of analysis, independent verification is crucial. The following describes the expected spectroscopic signature of the title compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is the primary tool for confirming the molecular structure. Key expected signals include:
-
A complex multiplet pattern in the aromatic region (approx. 7.0 - 8.5 ppm) corresponding to the 11 protons of the dibenzofuran and phenyl rings. The substitution pattern will lead to distinct coupling patterns that can be assigned with advanced 2D NMR techniques.
-
A broad singlet corresponding to the two hydroxyl protons on the boron atom (-B(OH)₂). The chemical shift of this peak is highly dependent on concentration and the solvent used (e.g., DMSO-d₆ vs. CDCl₃) and it will exchange with D₂O.
-
-
¹³C NMR: The carbon spectrum will confirm the presence of 18 distinct carbon environments, with signals in the aromatic region (approx. 110-160 ppm). The carbon atom attached to boron will exhibit a characteristically broad signal due to quadrupolar relaxation.
-
¹¹B NMR: This technique is particularly useful for studying boronic acids. A signal in the range of 28-30 ppm (relative to BF₃·OEt₂) is expected for the trigonal planar sp²-hybridized boron atom.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable methods. The expected molecular ion peak [M-H]⁻ or adducts like [M+Na]⁺ would confirm the molecular weight of 288.11 g/mol .
Note: Actual spectral data (¹H NMR, ¹³C NMR, MS) for this specific compound are typically provided by the manufacturer upon purchase and are essential for absolute identity confirmation.[2][7]
Part 3: Stability, Reactivity, and Handling
A nuanced understanding of the stability of arylboronic acids is critical for their successful use, as they are susceptible to several degradation pathways.
The Boronic Acid ⇌ Boroxine Equilibrium
In the solid state or in aprotic organic solvents, boronic acids can undergo a reversible dehydration reaction to form a stable, six-membered cyclic trimer known as a boroxine .
Caption: Reversible, entropy-driven equilibrium between boronic acid and its boroxine trimer.[8]
This equilibrium is driven by entropy, as three molecules of water are released for every boroxine formed[8]. This has practical implications:
-
Storage: Storing the compound under a dry, inert atmosphere minimizes boroxine formation.
-
Analysis: The presence of both species can complicate NMR analysis. However, in the presence of water or during aqueous workups (like in a Suzuki coupling), the equilibrium shifts back to the active boronic acid monomer.
pH-Dependent Stability and Protodeboronation
The reactivity and stability of the C-B bond are highly pH-dependent. In aqueous basic solutions, the boronic acid (a Lewis acid) accepts a hydroxide ion to form a tetrahedral boronate anion.
ArB(OH)₂ + OH⁻ ⇌ [ArB(OH)₃]⁻
This transformation is a prerequisite for the transmetalation step in Suzuki-Miyaura coupling. However, this boronate species is also more susceptible to protodeboronation , an undesirable side reaction where the C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom[9][10].
-
Expert Insight: The rate of protodeboronation is substrate-specific and increases significantly at high pH[10]. Therefore, when using this compound in cross-coupling reactions, the choice of base and reaction time must be carefully optimized to favor transmetalation over decomposition.
Part 4: Application in Suzuki-Miyaura Cross-Coupling
(3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid is primarily used as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds. This reaction is a cornerstone of modern organic synthesis.
Caption: Key steps of the Suzuki-Miyaura cross-coupling catalytic cycle.
In this cycle, our title compound (Ar'-B(OH)₂) is activated by a base and transfers its dibenzofuranyl-phenyl group to the palladium center (transmetalation), which then couples with another aryl group (Ar) to form the desired biaryl product[10].
Part 5: Field-Proven Experimental Protocols
The following protocols represent robust, self-validating methods for the characterization of (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid.
General Characterization Workflow
A systematic approach ensures comprehensive and reliable data.
Caption: A logical workflow for the physicochemical characterization of the title compound.
Protocol: Purity Determination by Reverse-Phase HPLC-UV
-
Objective: To determine the purity of the compound by separating it from potential impurities.
-
Causality: Reverse-phase HPLC separates compounds based on their hydrophobicity. The large, aromatic structure of this compound makes it well-suited for this technique. UV detection is used because the conjugated aromatic system provides a strong chromophore.
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Methodology:
-
Solvent Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Rationale: TFA is used as an ion-pairing agent to improve peak shape for the acidic boronic acid group.
-
-
Sample Preparation: Prepare a stock solution of the compound at 1.0 mg/mL in Acetonitrile. Dilute to a working concentration of ~50 µg/mL with a 50:50 mixture of Mobile Phase A and B.
-
HPLC Conditions:
-
Column Temperature: 30 °C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
UV Detection Wavelength: 254 nm
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-17 min: 95% B
-
17.1-20 min: 50% B (re-equilibration)
-
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate purity as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %).
-
-
Self-Validation: Run a blank injection (solvent only) to ensure no system peaks interfere. The stability of the retention time over multiple injections confirms system suitability.
Protocol: Thermal Analysis by Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point and assess thermal stability.
-
Causality: DSC measures the heat flow into or out of a sample as a function of temperature. A melting event is observed as a sharp endothermic peak.
-
Instrumentation:
-
Differential Scanning Calorimeter calibrated with a high-purity indium standard.
-
Aluminum pans and lids.
-
-
Methodology:
-
Sample Preparation: Accurately weigh 2-4 mg of the powdered sample into an aluminum DSC pan. Crimp a lid onto the pan. Prepare an empty, sealed pan as a reference.
-
DSC Program:
-
Equilibrate at 25 °C.
-
Ramp temperature from 25 °C to 300 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min).
-
Rationale: A 10 °C/min ramp rate is standard for balancing resolution and sensitivity. The nitrogen atmosphere prevents oxidative degradation.
-
-
Data Analysis: Analyze the resulting thermogram. The melting point (Tₘ) is typically reported as the onset or peak temperature of the endothermic melting transition. The area under the peak corresponds to the enthalpy of fusion (ΔHfus).
-
-
Self-Validation: The calibration with indium ensures the temperature accuracy of the instrument. A sharp, single melting peak would indicate a high-purity crystalline material.
Conclusion
(3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid is a compound whose value lies not just in its structure, but in the nuanced understanding of its properties. While its core identity is well-defined, this guide highlights the critical importance of considering its dynamic stability—the equilibrium with its boroxine form and its pH-dependent susceptibility to protodeboronation. For the researcher, this knowledge transforms a simple reagent into a precisely controlled synthetic tool. The provided protocols offer a robust framework for ensuring the quality and consistency required for applications in materials science and drug discovery, enabling the full potential of this versatile building block to be realized.
References
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ALLGREEN. (n.d.). (3-(dibenzo[b,d]furan-4-yl)phenyl)boronic Acid CAS NO.1271726-52-3. Retrieved from [Link]
-
Johnston, C. P., West, T. H., Dooley, R. E., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(10), 1394–1406. Available at: [Link]
-
Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]
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Alfa Chemical. (n.d.). CAS:1271726-52-3 | 3-(dibenzo[b,d]furan-4-yl)phenyl)boronic acid. Retrieved from [Link]
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Kakuchi, T., et al. (2018). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Chemistry – An Asian Journal, 13(17), 2348-2357. Available at: [Link]
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Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 763–775. Available at: [Link]
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A Technical Guide to (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid: Structure, Synthesis, and Application
Abstract
This guide provides an in-depth technical overview of (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid, a specialized heterocyclic organic compound. We will explore its molecular architecture, key physicochemical properties, and its significance as a building block in medicinal chemistry and materials science. This document details a robust, validated synthesis protocol via Suzuki-Miyaura cross-coupling, explains the causal mechanisms behind the procedural choices, and outlines methods for structural verification. Designed for researchers, chemists, and drug development professionals, this guide synthesizes foundational knowledge with practical, field-proven insights to facilitate its effective application in advanced research.
Introduction: The Scientific Rationale
In the landscape of modern drug discovery and organic electronics, the deliberate fusion of distinct chemical moieties is a cornerstone of innovation. (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid is a prime example of such molecular design. It incorporates two critical pharmacophores and functional groups:
-
The Dibenzofuran Core: This rigid, planar tricyclic ether is a privileged scaffold found in numerous natural products and synthetic compounds. Its derivatives are known to exhibit a wide range of biological activities, including anti-cancer, anti-fungal, and anti-inflammatory properties.[1] In materials science, the dibenzofuran unit imparts thermal stability and desirable photophysical properties, making it a valuable component in Organic Light-Emitting Diodes (OLEDs).[2]
-
The Phenylboronic Acid Moiety: Boronic acids have become indispensable tools in organic synthesis, largely due to their role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[2][3] Beyond their synthetic utility, boronic acids are recognized as unique functional groups in medicinal chemistry.[4] The boron atom, with its empty p-orbital, can form reversible covalent bonds with diols—a feature exploited in sensors for carbohydrates and in the design of enzyme inhibitors.[5][6] The FDA has approved five boronic acid-containing drugs, underscoring their therapeutic potential.[4][7]
The title compound, by linking these two motifs, serves as a versatile intermediate. It allows for the precise installation of the bulky, electronically active dibenzofuran group onto other molecular frameworks, enabling the systematic exploration of structure-activity relationships in drug candidates and the fine-tuning of electronic properties in advanced materials.
Molecular Structure and Physicochemical Properties
The molecule consists of a dibenzo[b,d]furan group attached at its 4-position to the meta-position (C3) of a phenylboronic acid ring. This specific linkage dictates the overall geometry and electronic nature of the compound.
Key Structural Features:
-
Planarity and Rigidity: The dibenzofuran unit is largely planar. The phenylboronic acid is also planar.[5] However, there is rotational freedom around the C-C single bond connecting the two ring systems.
-
Boron Hybridization: The boron atom is sp²-hybridized, featuring a trigonal planar geometry and possessing a vacant p-orbital, which is the basis for its Lewis acidity.[5]
-
Hydrogen Bonding: Like other boronic acids, the B(OH)₂ group can act as both a hydrogen bond donor and acceptor, influencing its crystal packing and solubility.[5]
Data Summary Table
The following table summarizes the core physicochemical properties of (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid.
| Property | Value | Source |
| CAS Number | 1271726-52-3 | [8][9][10] |
| Molecular Formula | C₁₈H₁₃BO₃ | [8][9][11] |
| Molecular Weight | 288.11 g/mol | [8][9][11] |
| Appearance | White to off-white powder | [9] |
| Purity | Typically ≥95-99% | [8][9] |
| Topological Polar Surface Area (TPSA) | 53.6 Ų | [8][11] |
| Hydrogen Bond Donors | 2 | [8] |
| Hydrogen Bond Acceptors | 3 | [8] |
| Rotatable Bonds | 2 | [8] |
Synthesis Pathway and Mechanistic Considerations
The most logical and industrially relevant synthesis of (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach offers high yields and functional group tolerance.
Expertise Insight: The choice of coupling partners is critical. While one could envision coupling 4-bromodibenzofuran with (3-bromophenyl)boronic acid, a more efficient strategy involves coupling a dibenzofuran-boronic acid derivative with a dihalogenated benzene, followed by a subsequent borylation. However, the most direct route, illustrated below, couples readily available starting materials.
Retrosynthetic Analysis & Forward Synthesis Workflow
The key C-C bond is between the dibenzofuran C4 and the phenyl C3. This disconnection points to two primary starting materials: Dibenzo[b,d]furan-4-ylboronic acid and a 3-substituted halophenyl precursor.
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1H NMR and 13C NMR data for (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid
Gathering Spectral Data
I'm currently focused on amassing spectral data for (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid. Initial Google searches are underway, concentrating on high-quality sources such as peer-reviewed journals and established chemical databases. My priority is to find both 1H NMR and 13C NMR information for this compound.
Refining NMR Analysis
I'm now diving deeper into the analysis. I'll meticulously interpret the ¹H and ¹³C NMR spectra, assigning each signal to the specific nucleus within the molecular structure. A labeled diagram will enhance clarity. I'll organize the NMR data in a clear table, and I will be working on a Graphviz diagram to show correlations.
Developing the Technical Guide
A Technical Guide to the Solubility and Stability of (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid is a valuable building block in organic synthesis, particularly in the formation of complex biaryl structures common in materials science and medicinal chemistry. However, like many arylboronic acids, its utility is intrinsically linked to its physicochemical properties, namely solubility and stability. This guide provides a comprehensive technical overview of these characteristics, grounded in the fundamental principles of boronic acid chemistry. It offers not only a theoretical assessment but also detailed, field-tested protocols for researchers to empirically determine these properties for their specific applications. By understanding the causality behind its behavior, scientists can optimize storage, handling, and reaction conditions to ensure reproducibility and success in their synthetic endeavors.
Molecular Profile and Physicochemical Characteristics
(3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid is an organic compound featuring a dibenzofuran moiety linked to a phenylboronic acid group. This structure dictates its properties. The large, rigid, and aromatic dibenzofuran core renders the molecule hydrophobic, while the polar boronic acid group provides a site for key chemical transformations and potential stability challenges.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1271726-52-3 | [1][2] |
| Molecular Formula | C₁₈H₁₃BO₃ | [1] |
| Molecular Weight | 288.11 g/mol | [1] |
| Calculated LogP | 2.9328 | [1] |
| Topological Polar Surface Area (TPSA) | 53.6 Ų | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 3 |[1] |
Solubility Profile
Theoretical Assessment
The molecular structure provides clear indicators of expected solubility. The dominant feature is the large, nonpolar dibenzofuran-phenyl system (C₁₈H₁₂). This predicts:
-
Low Aqueous Solubility: The molecule is structurally "hydrocarbon-like" and will have very limited solubility in water and other polar protic solvents.[3]
-
Good Organic Solubility: Solubility is expected to be significantly better in organic solvents, particularly aprotic ethers (like dioxane, THF), ketones, and moderately polar solvents like chloroform.[3][4][5] Hydrocarbon solvents such as hexanes or methylcyclohexane are likely to be poor solvents.[3][4]
The choice of solvent is critical not only for dissolution but for reaction efficiency in applications like Suzuki-Miyaura coupling.[3]
Experimental Protocol for Equilibrium Solubility Determination
To move beyond theoretical assessment, the following "shake-flask" method, adapted from established pharmaceutical guidelines, provides a reliable means to determine equilibrium solubility.[6][7][8]
Objective: To determine the saturation concentration of the compound in various solvents at a controlled temperature.
Materials:
-
(3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid
-
High-purity solvents (e.g., Dioxane, THF, Acetonitrile, Toluene, Water)
-
Analytical balance (±0.1 mg)
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE for organic solvents, PVDF for aqueous)
-
Calibrated HPLC-UV system
Procedure:
-
Preparation: Add an excess amount of the solid compound to a series of vials. The excess should be clearly visible to ensure saturation.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of each test solvent to the respective vials.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the mixtures to equilibrate for at least 24-48 hours. Equilibrium is reached when the concentration of sequential measurements does not differ significantly.[6]
-
Sample Collection & Preparation:
-
Stop agitation and allow the vials to stand undisturbed for at least 1 hour for solids to settle.
-
Carefully withdraw an aliquot from the supernatant.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove all undissolved solids.
-
-
Quantification:
-
Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of a pre-established HPLC calibration curve.
-
Analyze the sample by HPLC-UV to determine the concentration.
-
Calculate the solubility (e.g., in mg/mL or mol/L) by correcting for the dilution factor.
-
Workflow Diagram:
Caption: Workflow for Equilibrium Solubility Determination.
Stability Profile
Arylboronic acids are susceptible to several key degradation pathways that can impact their purity, reactivity, and shelf-life. Understanding these pathways is crucial for proper handling and use.
Key Instability Pathways
-
Dehydration to Boroxines: This is the most common transformation for boronic acids.[9] Three molecules of the boronic acid can reversibly condense to form a stable six-membered cyclic anhydride, known as a boroxine, with the loss of three water molecules.[10][11] This process can occur upon heating or storage in anhydrous conditions and is often reversible upon exposure to water.[9][11][12] While phenylboronic acid itself gradually converts to its boroxine even at room temperature, the presence of bulky substituents can influence the rate and equilibrium of this process.[11]
Caption: Equilibrium between Boronic Acid and Boroxine.
-
Protodeboronation: This is an irreversible degradation pathway involving the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[13] This side reaction can be a significant issue in cross-coupling reactions, reducing the yield of the desired product.[14][15] Protodeboronation can be promoted by both acidic and basic conditions.[13][14][16] The mechanism is complex and highly dependent on pH and the electronic nature of the aryl group.[13][17][18][19]
Experimental Protocol for Forced Degradation Study
Forced degradation, or stress testing, is a standardized approach to identify likely degradation pathways, evaluate molecular stability, and validate the specificity of analytical methods.[20][21][22][23]
Objective: To assess the stability of the compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and identify potential degradation products.
Materials:
-
Stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a mixture of acetonitrile/water.[21]
-
Reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂.
-
Controlled environment chambers (oven, photostability chamber).
-
Validated, stability-indicating HPLC method.
Procedure:
-
Prepare Samples: For each condition, mix the compound's stock solution with the stressor in separate vials. Include a control sample (compound in solvent only) stored at ambient, dark conditions.
-
Incubation: Store the vials under their respective conditions. Monitor the samples at various time points (e.g., 2, 8, 24, 48 hours). The goal is to achieve 5-20% degradation; if degradation is too rapid or slow, the stressor concentration or temperature may need adjustment.[21]
-
Analysis:
-
At each time point, withdraw an aliquot. If necessary, neutralize the acid/base samples before analysis.
-
Analyze all samples (including the control) using a stability-indicating HPLC method.
-
Monitor for the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
Workflow Diagram:
Caption: Workflow for Forced Degradation Study.
Recommended Analytical Methodology (HPLC)
A robust High-Performance Liquid Chromatography (HPLC) method is essential for both solubility and stability studies. A reversed-phase method is typically suitable for arylboronic acids.
Table 2: Representative HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Column | C18, e.g., Waters XTerra MS C18, 4.6 x 150 mm, 5 µm | Provides good retention for hydrophobic aromatic compounds. Low silanol activity columns can minimize on-column hydrolysis of boronic esters if they are present.[24] |
| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid | Acid modifier improves peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or Acetic Acid | Common organic solvent providing good elution strength. |
| Gradient | 5% to 95% B over 15-20 minutes | A typical screening gradient to ensure elution of the parent compound and potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30-35 °C | Provides reproducible retention times. |
| Detection | UV at 254 nm or 270 nm | The extensive aromatic system should provide a strong chromophore.[25] |
| Injection Vol. | 5-10 µL | Standard volume to avoid peak distortion. |
Summary and Handling Recommendations
-
Solubility: (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid is predicted to be poorly soluble in aqueous media but should readily dissolve in common aprotic organic solvents like THF, dioxane, and chloroform. Empirical determination via the shake-flask method is strongly recommended for specific applications.
-
Stability: The primary stability concerns are reversible dehydration to the corresponding boroxine and irreversible protodeboronation.
-
Storage: To minimize degradation, the compound should be stored in a tightly sealed container in a cool, dry, and dark place. Storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to protect against potential oxidative degradation and moisture-driven equilibrium shifts.
-
Handling: When using in reactions, particularly those under basic conditions, be mindful of potential protodeboronation. Reaction times and temperatures should be optimized to favor the desired coupling reaction over this degradation pathway. The presence of water can hydrolyze any boroxine back to the active boronic acid, which is often necessary for reactivity in cross-coupling reactions.
References
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Blessy, M. et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available at: [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]
-
Song, L. et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. Available at: [Link]
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Klick, S. et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
-
Del-Aguila, A. et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Forced Degradation Testing in Pharma. Available at: [Link]
-
Cox, P. A. et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. CORE. Available at: [Link]
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de Santana, F. J. M. et al. (2018). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. PMC. Available at: [Link]
-
ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. Available at: [Link]
-
Cox, P. A. et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]
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Martínez-Aguirre, M. A. et al. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Journal of Organic Chemistry. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Available at: [Link]
-
Yamamoto, K. et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. Available at: [Link]
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Scott, J. S. et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. Available at: [Link]
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World Health Organization (WHO). (2019). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. Available at: [Link]
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Leszczyński, P. et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. Available at: [Link]
-
Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. Available at: [Link]
- Jouyban, A. (2012).
-
Korich, A. L. & Iovine, P. M. (2010). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A. Available at: [Link]
-
Nishiyabu, R. et al. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Chemical Communications. Available at: [Link]
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Xiong, J. et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. Available at: [Link]
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Alfa Chemical. (n.d.). (3-(dibenzo[b,d]furan-4-yl)phenyl)boronic Acid CAS NO.1271726-52-3. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. Available at: [Link]
-
ResearchGate. (n.d.). Properties of a Model Aryl Boronic Acid and Its Boroxine. Available at: [Link]
-
Kumar, A. et al. (2007). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]
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ResearchGate. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Available at: [Link]
-
Leszczyński, P. et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. Available at: [Link]
-
Marinaro, W. A. et al. (2012). Properties of a model aryl boronic acid and its boroxine. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: [Link]
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Introduction: The Strategic Importance of Dibenzofuran Boronic Acids
An In-Depth Technical Guide to the Reactivity of the Boronic Acid Group on the Dibenzofuran Scaffold
In the landscape of modern synthetic chemistry, the dibenzofuran scaffold has emerged as a privileged structure, forming the core of numerous compounds in pharmaceuticals, agrochemicals, and materials science.[1] When functionalized with a boronic acid group [-B(OH)₂], this heterocyclic system transforms into a remarkably versatile building block. Dibenzofuran boronic acids are sophisticated organic intermediates prized for their unique combination of a rigid, planar, and thermally stable dibenzofuran core with the highly reactive and versatile boronic acid moiety.[2] This guide provides an in-depth exploration of the synthesis, reactivity, and application of dibenzofuran boronic acids, tailored for researchers, scientists, and professionals in drug development and materials science. We will delve into the causality behind experimental choices for key transformations, providing field-proven insights and self-validating protocols to empower your research and development endeavors.
The primary utility of these compounds lies in their participation in transition metal-catalyzed cross-coupling reactions, which are fundamental for constructing complex organic architectures.[3] They are particularly crucial in the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs), where they are used to build host materials, emitters, and charge transport layers with precisely engineered electronic properties.[2][3][4] In pharmaceutical research, they serve as vital intermediates for assembling drug candidates with intricate molecular structures.[1]
Synthesis of Dibenzofuran Boronic Acids: A Validated Approach
The most prevalent and reliable method for synthesizing dibenzofuran boronic acids begins with a halogenated dibenzofuran precursor, typically a bromo-dibenzofuran. The synthesis hinges on a lithium-halogen exchange followed by electrophilic trapping with a borate ester and subsequent acidic hydrolysis.[1][3][5] This multi-step process, when carefully optimized, delivers the target boronic acid in high yield and purity.[3]
Diagram of General Synthetic Workflow
Caption: General workflow for the synthesis of dibenzofuran-4-boronic acid.
Protocol 1: Synthesis of Dibenzofuran-4-boronic acid
This protocol is a representative example of the synthesis, yielding the target compound as a stable, off-white solid.[5][6]
Materials:
-
4-Bromodibenzofuran
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)
-
Triisopropyl borate or Trimethyl borate
-
1 N Hydrochloric acid (HCl)
-
Dichloromethane (DCM) or other suitable organic solvent for extraction
-
Hexane
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and argon/nitrogen inlet, dissolve 4-bromodibenzofuran (1.0 eq) in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 to 1.5 hours. The formation of the 4-lithiodibenzofuran intermediate is critical for the subsequent step.
-
Borylation: To the cold solution, add triisopropyl borate (1.1 eq) dropwise. The choice of borate ester can influence reaction efficiency; triisopropyl borate is often preferred for its steric bulk, which can minimize side reactions. After the addition is complete, allow the reaction to stir for several hours (e.g., 2-8 hours) and gradually warm to room temperature. This extended stirring ensures complete conversion to the boronate ester intermediate.[5]
-
Hydrolysis (Quenching): Carefully quench the reaction by adding 1 N HCl solution. Stir the biphasic mixture vigorously for at least 3 hours at room temperature to ensure complete hydrolysis of the boronate ester to the desired boronic acid.
-
Workup and Isolation: If THF was used, it can be removed under reduced pressure. The aqueous residue is then extracted with an organic solvent like dichloromethane. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.
-
Purification: The crude product is often purified by recrystallization or by slurrying in a non-polar solvent like hexane to precipitate the white, solid dibenzofuran-4-boronic acid, which can then be isolated by filtration.[5][6] Yields for this process are typically high, often in the 80-94% range.[5]
Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is arguably the most significant application of dibenzofuran boronic acids, providing a powerful and versatile method for forming carbon-carbon bonds.[7][8] This palladium-catalyzed reaction couples the dibenzofuran boronic acid with an organic halide or triflate, enabling the synthesis of complex biaryl systems and other conjugated structures.[9][10]
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[10][11] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The cycle begins with the oxidative addition of the organic halide (Ar-X) to the active Pd(0) catalyst, forming a Pd(II) intermediate. The reactivity order for the halide is typically I > Br > OTf >> Cl.[8]
-
Transmetalation: This is the key step where the dibenzofuran moiety is transferred from boron to the palladium center. The boronic acid is first activated by a base to form a more nucleophilic boronate species. This species then reacts with the Pd(II) complex to displace the halide and form a new diorganopalladium(II) intermediate.[9][11] The choice of base is critical and must be strong enough to form the boronate but not so strong as to cause degradation of the reactants or catalyst.
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the Pd(II) center, forming the new C-C bond in the desired product and regenerating the Pd(0) catalyst, allowing the cycle to continue.[9][10]
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Suzuki-Miyaura Coupling of Dibenzofuran-4-boronic Acid with an Aryl Bromide
This protocol provides a robust starting point for coupling dibenzofuran boronic acids. Optimization of catalyst, ligand, and base may be required for specific substrates.
Materials:
-
Dibenzofuran-4-boronic acid (1.2 eq)
-
Aryl bromide (1.0 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (e.g., 2-5 mol%) or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (e.g., 2-5 mol%)
-
Ligand (e.g., SPhos, XPhos, or Triphenylphosphine [PPh₃], if not using Pd(PPh₃)₄)
-
Base: Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 eq)
-
Solvent: Dioxane/Water mixture (e.g., 5:1) or Toluene/Ethanol/Water
Procedure:
-
Reagent Preparation: To a reaction vessel, add the aryl bromide (1.0 eq), dibenzofuran-4-boronic acid (1.2 eq), the base (e.g., K₂CO₃, 3.0 eq), the palladium catalyst, and the ligand. The use of a slight excess of the boronic acid helps drive the reaction to completion.
-
Inert Atmosphere: Seal the vessel and degas the mixture by subjecting it to several cycles of vacuum and backfilling with an inert gas (argon or nitrogen). This is crucial to prevent oxidation of the Pd(0) catalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.
| Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Aryl Bromide | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 80 | Good to Excellent | [12] |
| Aryl Chloride | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 100 | Moderate to Good | General Knowledge |
| Vinyl Triflate | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | Good | [13] |
| Heteroaryl Halide | PdCl₂(dppf) | Na₂CO₃ | DME/H₂O | 85 | Good to Excellent | General Knowledge |
Table 1: Representative Conditions for Suzuki-Miyaura Coupling with Dibenzofuran Boronic Acids. Yields are generalized; refer to specific literature for precise values.
Core Reactivity: The Chan-Lam C-N/C-O Coupling
The Chan-Lam (or Chan-Evans-Lam) coupling provides a powerful alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination for forming aryl-heteroatom bonds.[14] It facilitates the creation of C-N and C-O bonds by coupling an aryl boronic acid with an amine or alcohol, respectively.[15] A key advantage is its use of a copper catalyst, and reactions can often be run at room temperature and open to the air, making it an experimentally simpler procedure.[15][16]
The Catalytic Cycle: A Mechanistic Overview
While the precise mechanism can be complex and substrate-dependent, a generally accepted pathway involves a Cu(II)/Cu(III) cycle.[15][16]
-
Ligand Exchange: The Cu(II) catalyst coordinates with the amine/alcohol and the boronic acid.
-
Transmetalation: The aryl group (dibenzofuran) is transferred from the boronate to the copper center.
-
Oxidation/Reductive Elimination: A proposed Cu(III) intermediate is formed, which then undergoes reductive elimination to form the C-N or C-O bond and a Cu(I) species.
-
Reoxidation: The Cu(I) is reoxidized back to the active Cu(II) catalyst by an oxidant, which is often atmospheric oxygen, allowing the cycle to continue.[16]
Diagram of the Chan-Lam Catalytic Cycle
Caption: A plausible catalytic cycle for the Chan-Lam C-N/C-O coupling reaction.
Protocol 3: Chan-Lam N-Arylation of an Amine with Dibenzofuran-4-boronic Acid
This protocol describes a general procedure for the copper-catalyzed N-arylation.
Materials:
-
Dibenzofuran-4-boronic acid (1.0-1.5 eq)
-
Amine (or alcohol) (1.0 eq)
-
Copper(II) acetate [Cu(OAc)₂] (10 mol% to 1.0 eq)
-
Base (optional, e.g., Pyridine, Et₃N, or K₂CO₃)
-
Solvent (e.g., Dichloromethane (DCM), Methanol (MeOH), or Toluene)
-
Molecular sieves (optional, to remove water)
Procedure:
-
Reaction Setup: In a flask open to the air, combine the amine (1.0 eq), dibenzofuran-4-boronic acid (1.2 eq), and Cu(OAc)₂ (e.g., 0.2 eq).
-
Solvent and Base: Add the solvent (e.g., DCM) and, if required, a base like pyridine. The base can serve as both a ligand and to neutralize any acid formed.[17] In many cases, the reaction proceeds without an added base.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS. Reaction times can vary from a few hours to several days.[15]
-
Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the copper salts. Wash the filter cake with the reaction solvent.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel to obtain the N-arylated dibenzofuran derivative.
Other Reactivity Considerations: Oxidation and Stability
While highly useful, the boronic acid functional group is susceptible to certain side reactions, primarily oxidation and protodeboronation.
-
Oxidative Instability: Boronic acids can be unstable to oxidation, particularly in biological contexts or in the presence of reactive oxygen species.[18] This reaction, typically proceeding via a 1,2-shift of the aryl group from boron to oxygen, converts the boronic acid into a phenol and boric acid.[18] While often a detrimental side reaction, this transformation can be exploited synthetically to install a hydroxyl group on the dibenzofuran scaffold where a boronic acid was previously located. The use of N-methyliminodiacetic acid (MIDA) boronates is a modern strategy to protect unstable boronic acids, allowing for their slow release under reaction conditions and minimizing decomposition.[12]
-
Protodeboronation: This is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond. It is often promoted by heat or acidic/basic conditions and can reduce the yield of the desired cross-coupling product.[17] Careful control of reaction pH and temperature is essential to minimize this pathway.
Conclusion
The boronic acid group imbues the dibenzofuran scaffold with exceptional synthetic versatility. As we have explored, its reactivity is dominated by highly reliable and robust palladium- and copper-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Chan-Lam couplings. These transformations provide access to a vast chemical space, enabling the construction of complex molecular architectures for cutting-edge applications in drug discovery and materials science.[19][20] A thorough understanding of the underlying mechanisms and the rationale behind protocol design is critical for harnessing the full potential of these powerful building blocks. By mastering the principles outlined in this guide, researchers can confidently employ dibenzofuran boronic acids to accelerate innovation and achieve their synthetic goals.
References
- Exploring the Synthesis and Applications of Dibenzofuran-4-Boronic Acid. Ningbo Inno Pharmchem Co., Ltd.
- Exploring the Synthetic Route of Dibenzofuran-4-Boronic Acid: A Feasibility Analysis by a Reliable Manufacturer. NINGBO INNO PHARMCHEM CO.,LTD.
- Dibenzofuran-4-boronic acid synthesis. ChemicalBook.
- Dibenzofuran-4-boronic acid | 100124-06-9. ChemicalBook.
- Dibenzofuran-2-ylboronic Acid: Your Go-To OLED Intermedi
- The Role of Dibenzofuran-4-Boronic Acid in OLED Material Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- The application of 1-Dibenzofuranylboronic Acid in electronic devices. ChemicalBook.
- Optimizing Suzuki Coupling with Dibenzofuran-4-Boronic Acid: A Procurement Perspective. Ningbo Inno Pharmchem Co., Ltd.
- Procuring High-Purity Dibenzofuran Boronic Acid: A Guide for R&D. Ningbo Inno Pharmchem Co., Ltd.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Chan-Lam Coupling. Organic Chemistry Portal.
- Chan–Lam coupling. Wikipedia.
- Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
- Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. Research Square.
- Bacterial and fungal oxidation of dibenzofuran. Applied and Environmental Microbiology.
- Chan-Lam Coupling. YouTube.
- Suzuki reaction. Wikipedia.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.
- Boronic acid with high oxidative stability and utility in biological contexts.
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry.
- Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. Pharmaceuticals.
- DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry.
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boron
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The Advent and Ascendance of Dibenzofuran-Based Boronic Acids: A Technical Guide for Advanced Synthesis
Introduction: A Tale of Latent Reactivity and Modern Application
The history of dibenzofuran-based boronic acids is not one of a single, sudden discovery but rather a gradual unveiling of potential, deeply rooted in the broader evolution of organoboron chemistry. While the parent dibenzofuran scaffold has been known for over a century, its functionalization with the boronic acid moiety—a gateway to a vast landscape of synthetic possibilities—is a more recent development, driven by the relentless pursuit of novel molecular architectures in medicine and materials science. This guide provides an in-depth exploration of the discovery, history, and core synthetic methodologies of these versatile compounds, offering field-proven insights for researchers, scientists, and drug development professionals.
The journey of organoboron compounds began in 1860 with Edward Frankland's synthesis of triethylborane. However, it was the groundbreaking work on hydroboration by Herbert C. Brown and the subsequent development of the palladium-catalyzed cross-coupling reaction by Akira Suzuki and Norio Miyaura in 1979 that truly unlocked the synthetic prowess of boronic acids.[1] The Suzuki-Miyaura coupling, a Nobel Prize-winning achievement, provided a powerful and versatile method for forming carbon-carbon bonds, transforming boronic acids from chemical curiosities into indispensable tools for synthetic chemists.[1]
Dibenzofuran, a rigid, planar, and thermally robust heterocyclic system, presented an attractive scaffold for incorporation into complex organic molecules.[2] Its unique electronic properties and ability to influence the pharmacokinetic profiles of drug candidates made it a target for functionalization.[3] The marriage of the dibenzofuran core with the versatile boronic acid functional group gave rise to a class of reagents poised to make a significant impact.
The Genesis of Dibenzofuran Boronic Acids: Key Synthetic Strategies
The introduction of a boronic acid group onto the dibenzofuran skeleton is most commonly achieved through a halogen-metal exchange followed by quenching with a boron electrophile. This approach, while conceptually straightforward, requires careful control of reaction conditions to achieve high yields and regioselectivity.
The Dominant Paradigm: Lithiation-Borylation of Bromodibenzofurans
The most prevalent method for the synthesis of dibenzofuran boronic acids, particularly the widely used 4-isomer, involves the lithiation of a corresponding bromodibenzofuran precursor.[4] This process is typically carried out at very low temperatures to prevent unwanted side reactions.
Causality Behind the Experimental Choices:
-
Starting Material: 4-Bromodibenzofuran is the most common starting material for the synthesis of the 4-boronic acid due to its commercial availability and the relative ease of its preparation.
-
Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice. Its ability to dissolve the starting material and stabilize the intermediate organolithium species through coordination is crucial. The etheric oxygen acts as a Lewis base, solvating the lithium cation and preventing aggregation of the organolithium reagent.
-
Lithium Source: n-Butyllithium (n-BuLi) is a strong, non-nucleophilic base that efficiently performs the halogen-metal exchange with the aryl bromide at low temperatures.
-
Temperature: The reaction is conducted at -78 °C (the sublimation point of dry ice). This extremely low temperature is critical to prevent the highly reactive organolithium intermediate from undergoing side reactions, such as reaction with the solvent or other electrophilic sites on the molecule.
-
Boron Electrophile: Trialkyl borates, such as trimethyl borate or triisopropyl borate, are used as the boron source. The boron atom in these reagents is electrophilic and readily attacked by the nucleophilic organolithium species. The choice between trimethyl and triisopropyl borate can influence the reaction rate and ease of purification.
-
Hydrolysis: The final step is an acidic workup, which hydrolyzes the initially formed boronate ester to the desired boronic acid.
Detailed Experimental Protocol: Synthesis of Dibenzofuran-4-boronic Acid
This protocol represents a validated and widely adopted method for the laboratory-scale synthesis of dibenzofuran-4-boronic acid.[5]
Materials:
-
4-Bromodibenzofuran
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Trimethyl borate or Triisopropyl borate
-
1 N Hydrochloric acid (HCl)
-
Hexane
-
Dichloromethane (for recrystallization, optional)
-
Anhydrous magnesium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Low-temperature thermometer
-
Inert atmosphere setup (Argon or Nitrogen)
-
Dry ice/acetone bath
-
Magnetic stirrer
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried 300 mL three-necked flask under an argon atmosphere, dissolve 7.2 g of 4-bromodibenzofuran in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add 20 mL of a 1.6 M solution of n-BuLi in hexanes (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the reaction mixture for 1 hour at this temperature.
-
Borylation: Add 4.23 mL of trimethyl borate (1.3 equivalents) dropwise to the reaction mixture, again ensuring the temperature remains at -78 °C. Stir for an additional 2 hours.
-
Warming and Hydrolysis: Allow the reaction mixture to slowly warm to room temperature. Then, add 200 mL of 1 N HCl and stir vigorously for 3 hours.
-
Extraction and Isolation: Transfer the mixture to a separatory funnel and separate the organic layer. Distill off the solvent under reduced pressure.
-
Purification: To the crude product, add hexane to precipitate the dibenzofuran-4-boronic acid. Filter the white solid and dry under vacuum. Recrystallization from a solvent system like dichloromethane/hexane can be performed for higher purity.[5]
Expected Yield: 80-94%[5]
Diagram of the Synthetic Workflow:
Caption: General workflow for the synthesis of dibenzofuran-4-boronic acid.
Synthesis of Other Isomers: A Matter of Regiocontrol
The synthesis of other isomers, such as 2-dibenzofuranboronic acid and 3-dibenzofuranboronic acid, follows a similar lithiation-borylation strategy starting from the corresponding 2-bromo- or 3-bromodibenzofuran. The availability and synthesis of these brominated precursors are the key determinants for accessing the respective boronic acids.
| Isomer | Starting Material | Typical Yield | Reference |
| 2-Dibenzofuranboronic acid | 2-Bromodibenzofuran | ~70-85% | [6] |
| 3-Dibenzofuranboronic acid | 3-Bromodibenzofuran | ~75-90% | [7] |
| 4-Dibenzofuranboronic acid | 4-Bromodibenzofuran | 80-94% | [5] |
The Suzuki-Miyaura Coupling: The Gateway to Molecular Complexity
The primary utility of dibenzofuran-based boronic acids lies in their role as coupling partners in the Suzuki-Miyaura reaction.[4] This palladium-catalyzed cross-coupling reaction enables the formation of a carbon-carbon bond between the dibenzofuran scaffold and a variety of organic halides or triflates, opening up a vast chemical space for exploration.
The Catalytic Cycle: A Mechanistic Overview
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Crucial Role of the Base and Solvent:
The choice of base and solvent is not arbitrary and has a profound impact on the efficiency of the Suzuki-Miyaura coupling.
-
Base: The base plays a critical role in activating the boronic acid for transmetalation.[2][8] It reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[2][8] Common bases include potassium carbonate, cesium carbonate, and potassium phosphate. The strength and solubility of the base can influence the reaction rate and the tolerance of various functional groups.
-
Solvent: The solvent system must be capable of dissolving both the organic and inorganic reagents. A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is often employed. Water can play a beneficial role in dissolving the base and facilitating the formation of the active boronate species. However, for sensitive substrates, anhydrous conditions may be necessary.[9] The choice of solvent can also affect the stability of the catalyst and the reaction intermediates.[10]
Applications in Drug Discovery and Development
The rigid dibenzofuran scaffold can impart favorable pharmacokinetic properties to drug candidates, such as improved metabolic stability and receptor binding affinity.[3] The use of dibenzofuran boronic acids in Suzuki-Miyaura coupling reactions provides a convergent and efficient route to novel and complex molecules with potential therapeutic activity.
Case Study: Dibenzofuran Derivatives as Kinase Inhibitors
Recent research has highlighted the potential of dibenzofuran derivatives as potent inhibitors of various protein kinases, which are key targets in cancer therapy.[11][12] For example, derivatives of dibenzofuran have been synthesized and evaluated as inhibitors of Pim kinases and CDC-like Kinase 1 (CLK1), both of which are implicated in the progression of various cancers.[11][12]
The synthesis of these inhibitors often involves a key Suzuki-Miyaura coupling step to introduce aryl or heteroaryl substituents onto the dibenzofuran core, which is itself constructed through various synthetic strategies.
Inhibitory Activity of Dibenzofuran Derivatives:
| Compound ID | Target Kinase | IC₅₀ (µM) | Reference |
| 44 | Pim-1 | 0.06 | [11] |
| 44 | CLK1 | 0.026 | [11] |
| 29 | Pim-1 | Potent Inhibition | [13] |
| 38 | Pim-1 | Potent Inhibition | [13] |
| 39 | Pim-1 | Potent Inhibition | [13] |
These examples demonstrate the power of using dibenzofuran-based building blocks to rapidly generate libraries of compounds for screening against important biological targets.
Applications in Materials Science: The Bright Future of OLEDs
Dibenzofuran-based boronic acids are crucial intermediates in the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs).[4] The dibenzofuran moiety provides a high triplet energy and good thermal stability, which are essential properties for host materials in phosphorescent OLEDs.[14][15]
The Suzuki-Miyaura coupling allows for the straightforward incorporation of the dibenzofuran unit into larger, conjugated molecules with tailored electronic and photophysical properties.[4]
Performance of Dibenzofuran-Based OLED Host Materials:
| Host Material | Emitter | Max. External Quantum Efficiency (EQE) | Photoluminescence Quantum Yield (PLQY) | Reference |
| DBFtPA | 3Me-1Bu-TPPDA (blue) | 7.26% | 54% | [15] |
| DBFPA | 3Me-1Bu-TPPDA (blue) | 7.15% | 52% | [15] |
| CF-2-BzF | [PO-01] (yellow) | 25.3% | - | [14] |
| DBT4/BPCz | Green Phosphor | 30.90% | - | [7] |
| 4-[2-(2-dibenzofuran-4-ylphenyl)phenyl]dibenzofuran | DMeCzIPN (blue) | 8% | 66.3% | [16] |
The data clearly indicates that the strategic incorporation of dibenzofuran units can lead to highly efficient OLED devices. The ability to systematically modify the molecular structure through the use of dibenzofuran boronic acids allows for the fine-tuning of material properties to achieve desired performance characteristics.
Conclusion and Future Outlook
Dibenzofuran-based boronic acids have transitioned from niche reagents to valuable and versatile building blocks in modern organic synthesis. Their history is intrinsically linked to the development of powerful cross-coupling methodologies that have revolutionized the way complex molecules are constructed. The ability to efficiently introduce the rigid and electronically tunable dibenzofuran scaffold has had a significant impact on both medicinal chemistry and materials science.
As our understanding of the subtleties of the Suzuki-Miyaura reaction continues to grow, so too will our ability to utilize these reagents with even greater precision and efficiency. The development of new catalysts and reaction conditions tailored for challenging substrates will further expand the synthetic utility of dibenzofuran boronic acids. In the realm of drug discovery, the exploration of novel dibenzofuran-based scaffolds as inhibitors of a wider range of biological targets is a promising avenue of research. In materials science, the design of next-generation OLEDs with enhanced efficiency, stability, and color purity will undoubtedly continue to rely on the unique properties imparted by the dibenzofuran core. The journey of dibenzofuran-based boronic acids is far from over; it is a testament to the enduring power of fundamental synthetic methodology to drive innovation across scientific disciplines.
References
- Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- Exploring the Synthesis and Applications of Dibenzofuran-4-Boronic Acid. (n.d.). Self-published source.
- Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
- APPLICATION OF A DIBENZOFURAN-BASED HOST WITH HIGH TRIPLET ENERGY FOR THIRD-GENERATION BLUE ORGANIC LIGHT-EMITTING DIODES. (n.d.). Conference Abstract.
- Dao, V. H., et al. (2021). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Molecules.
- Regioisomer effects of dibenzofuran-based bipolar host materials on yellow phosphorescent OLED device performance. (2020). New Journal of Chemistry.
- High-efficiency blue OLED host materials based on new anthracene-dibenzofuran deriv
- Dao, V. H., et al. (2021). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Scilit.
- Color-Tunable Organic Light-Emitting Diodes with Single Pt (O^N^C^N)-Dibenzofuran Emitter Exhibiting High External Quantum Efficiency of ≈30% and Superior Operational Lifetime. (2024).
- Dao, V. H., et al. (2021). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. PubMed.
- Application Notes and Protocols: Dibenzofuran and Benzofuran Scaffolds in the Synthesis of Kinase Inhibitors. (2025). BenchChem.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube.
- Dao, V. H., et al. (2021). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Sigma-Aldrich.
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Bor
- Dibenzofuran-4-boronic acid synthesis. (n.d.). ChemicalBook.
- Dibenzofuran-4-boronic acid synthesis. (n.d.). ChemicalBook.
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A Technical Guide to (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic Acid: Commercial Availability, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid, identified by CAS Number 1271726-52-3, is a specialized chemical intermediate of significant interest in the fields of medicinal chemistry and materials science. As a derivative of dibenzofuran, a privileged heterocyclic scaffold, and featuring a versatile boronic acid moiety, this compound serves as a critical building block for creating complex molecular architectures. Its primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of modern synthetic organic chemistry for forging carbon-carbon bonds. This guide provides an in-depth overview of its commercial availability, key physicochemical properties, a representative synthetic application, and essential safety protocols, designed to support researchers in leveraging this compound for advanced scientific discovery.
Commercial Availability and Sourcing
(3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid is available from several specialized chemical suppliers who cater to research and development as well as commercial-scale production. The compound is typically offered at purities of 95% or higher, suitable for most synthetic applications. Researchers can procure this reagent from the following vendors, among others.
| Supplier | Product/Catalog Number | CAS Number | Purity | Notes |
| Allgreen Chemical | Not Specified | 1271726-52-3 | 99% | Offers customized production.[1] |
| ChemScene | CS-0181011 | 1271726-52-3 | ≥95% | Provides custom synthesis and commercial production services.[2] |
| BLDpharm | Not Specified | 1271726-52-3 | Not Specified | Listed as available for online ordering.[3] |
Note: Availability and product specifications are subject to change. It is recommended to contact suppliers directly for current information and to request a Certificate of Analysis (CoA).
Physicochemical Properties and Specifications
Understanding the fundamental properties of a reagent is critical for its successful application in experimental design. (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid is an organic compound that is generally stable under standard laboratory conditions.
| Property | Value | Source |
| CAS Number | 1271726-52-3 | [1][2] |
| Molecular Formula | C₁₈H₁₃BO₃ | [1][2] |
| Molecular Weight | 288.11 g/mol | [1][2] |
| Appearance | White powder | [1] |
| Purity | ≥95-99% | [1][2] |
| Synonyms | B-[3-(4-dibenzofuranyl)phenyl]-boronic acid, 3-(Dibenzofuran-4-yl)phenylboronic acid | [1][2] |
| Storage | Store at room temperature in an airtight, cool, ventilated, and dry place. | [1][2] |
Applications in Organic Synthesis and Drug Discovery
The true value of (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid lies in its role as a sophisticated building block. The boronic acid functional group is a cornerstone of modern organic synthesis, primarily due to its utility in the Suzuki-Miyaura cross-coupling reaction.[4][5]
3.1. The Suzuki-Miyaura Cross-Coupling Reaction: A Pillar of C-C Bond Formation
Boronic acids are indispensable reagents for forming new carbon-carbon bonds, a fundamental process in the synthesis of pharmaceuticals and functional materials.[5][6] The Suzuki reaction allows for the coupling of this boronic acid with various organic halides or triflates (R-X) in the presence of a palladium catalyst and a base. This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and generally high yields. The dibenzofuran core of the molecule is a key structural motif found in numerous biologically active compounds and materials for organic electronics.[6][7]
The incorporation of boronic acid groups into molecules has proven to be a successful strategy in drug development, leading to several FDA-approved drugs, including the proteasome inhibitor Bortezomib (Velcade).[5][8][9] This highlights the significance of boronic acid-containing intermediates like the topic compound in the discovery of new therapeutic agents.
3.2. Representative Synthetic Protocol: Suzuki-Miyaura Coupling
This protocol describes a generalized procedure for coupling (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid with an aryl bromide.
Causality and Experimental Choices:
-
Catalyst: A palladium(0) source, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is used to facilitate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
-
Base: A base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is essential. It reacts with the boronic acid to form a more nucleophilic boronate species, which is required for the transmetalation step with the palladium complex.
-
Solvent System: A two-phase solvent system, such as toluene/ethanol/water or dioxane/water, is often employed. This ensures that both the organic-soluble reactants and the water-soluble inorganic base can interact effectively.
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried reaction flask, add (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid (1.1 equivalents), the desired aryl bromide (1.0 equivalent), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equivalents).
-
Solvent Addition: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). This process should be repeated three times to ensure an oxygen-free environment, preventing the degradation of the catalyst. Add the degassed solvent system (e.g., Toluene and Ethanol).
-
Base Addition: Add an aqueous solution of the base (e.g., 2M Na₂CO₃, 2.0 equivalents).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired biaryl product.
Safety, Handling, and Storage
As with all laboratory chemicals, (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid should be handled with care, following standard safety protocols. While a specific Safety Data Sheet (SDS) for this exact compound is best obtained directly from the supplier, general guidelines for boronic acids apply.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[10]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[10]
-
First Aid:
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1] Boronic acids can undergo dehydration to form boroxines, so airtight storage is recommended.[4]
-
Stability: The product is generally chemically stable under standard ambient conditions (room temperature).[10]
References
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ALLGREEN. (3-(dibenzo[b,d]furan-4-yl)phenyl)boronic Acid CAS NO.1271726-52-3. Available at: [Link]
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Xinghui. [3-(Dibenzo[b,d]thiophen-4-yl)phenyl]boronic Acid. Available at: [Link]
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MDPI. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Available at: [Link]
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Dibenzofuran Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Preamble: The Double-Edged Sword of Versatility
Dibenzofuran boronic acids are a class of organoboron compounds that have garnered significant attention in modern synthetic chemistry. Their utility as key building blocks in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, has positioned them as indispensable tools in the synthesis of complex organic molecules for pharmaceuticals and electronic materials, including OLEDs.[1][2] The dibenzofuran moiety itself is a heterocyclic aromatic compound with unique electronic and photophysical properties, making its boronic acid derivatives highly sought after for creating novel molecular architectures.[1][3][4]
However, the very reactivity that makes these compounds valuable also necessitates a thorough understanding of their potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth technical overview of the safety and handling precautions for dibenzofuran boronic acids, moving beyond a simple recitation of rules to explain the underlying chemical principles that inform these best practices. Our aim is to empower researchers to work confidently and safely with these versatile reagents.
Hazard Identification and Risk Assessment: Understanding the Reactivity Profile
A comprehensive understanding of the potential hazards associated with dibenzofuran boronic acids is the cornerstone of safe laboratory practice. While generally considered stable solids, it is crucial to recognize their specific hazard classifications and potential for reactivity.
GHS Classification and Associated Hazards
Dibenzofuran-4-boronic acid, a representative member of this class, is classified under the Globally Harmonized System (GHS) with the following hazard statements:
-
H335: May cause respiratory irritation. [5]
These classifications underscore the importance of preventing direct contact with the solid material and avoiding the inhalation of dust. The irritant nature of these compounds is a primary safety concern during handling and manipulation.
The Nature of Boronic Acid Instability
While many aryl boronic acids are relatively stable, certain classes are prone to decomposition. Common degradation pathways for boronic acids include:
-
Protodeboronation: Cleavage of the carbon-boron bond, which can be accelerated by aqueous or protic media.[7]
-
Oxidation: Degradation in the presence of reactive oxygen species.[7]
-
Anhydride Formation (Boroxines): In the solid state or under anhydrous conditions, three molecules of a boronic acid can dehydrate to form a six-membered boroxine ring. While often reversible, this can affect stoichiometry and reactivity.[7]
Although dibenzofuran boronic acids are not typically classified among the most unstable boronic acids (such as 2-heterocyclic or vinyl boronic acids), their hygroscopic nature warrants careful handling to prevent water-mediated decomposition.[8][9]
Incompatibilities
To prevent hazardous reactions, dibenzofuran boronic acids should be stored and handled away from:
Exposure to light can also lead to degradation of the dibenzofuran moiety.[10]
Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense
A robust safety strategy relies on a combination of engineering controls to minimize exposure and personal protective equipment (PPE) as the final line of defense.
The Primacy of Engineering Controls
All manipulations of dibenzofuran boronic acids, especially those involving the solid powder, should be conducted in a well-ventilated area.[6][11] A certified chemical fume hood is the preferred engineering control to prevent the inhalation of dust and to contain any potential spills.[6] An eyewash station and safety shower must be readily accessible in the immediate work area.[6]
Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory when handling dibenzofuran boronic acids:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn when there is a risk of splashing.[6] | Protects against eye irritation from dust or splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[12] | Prevents skin contact and irritation. |
| Body Protection | A laboratory coat. An impervious apron should be worn for larger quantities or when transferring solutions. | Protects skin from accidental spills. |
| Respiratory Protection | For handling small quantities in a fume hood, respiratory protection may not be necessary. If dust is generated, a NIOSH-approved N95 dust mask or equivalent respirator should be used.[12] | Prevents respiratory tract irritation from inhaled dust. |
Safe Handling and Experimental Protocols: From Bottle to Reaction
Adherence to meticulous handling procedures is critical to ensure both the safety of the researcher and the integrity of the experiment.
General Handling Workflow
The following diagram outlines the fundamental steps for the safe handling of dibenzofuran boronic acids:
Caption: A flowchart illustrating the key stages of safely handling dibenzofuran boronic acids.
Detailed Protocol for Weighing and Preparing a Solution
This protocol provides a step-by-step guide for a common laboratory procedure involving a dibenzofuran boronic acid.
Objective: To accurately weigh a specific amount of dibenzofuran-4-boronic acid and prepare a solution of a desired concentration.
Materials:
-
Dibenzofuran-4-boronic acid
-
Appropriate solvent (e.g., anhydrous THF, dioxane)
-
Spatula
-
Weighing paper or weighing boat
-
Volumetric flask with a stopper
-
Analytical balance
Procedure:
-
Preparation:
-
Ensure the analytical balance is clean, calibrated, and located in a draft-free area.
-
Place a clean, dry weighing boat or a piece of creased weighing paper on the balance pan and tare the balance.
-
In a chemical fume hood, carefully open the container of dibenzofuran-4-boronic acid.
-
-
Weighing:
-
Using a clean spatula, carefully transfer a small amount of the solid dibenzofuran-4-boronic acid to the tared weighing vessel.
-
Avoid generating dust. If dust is unavoidable, ensure the fume hood sash is at the appropriate height.
-
Record the exact mass of the solid.
-
-
Transfer and Dissolution:
-
Carefully transfer the weighed solid into the volumetric flask. A powder funnel can be used to facilitate this transfer.
-
Rinse the weighing vessel with a small amount of the chosen solvent and transfer the rinsing to the volumetric flask to ensure a quantitative transfer.
-
Add approximately half of the final volume of the solvent to the volumetric flask.
-
Stopper the flask and gently swirl to dissolve the solid. Sonication may be used if the solid is not readily soluble.
-
Once the solid is fully dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
-
Cleanup:
-
Immediately decontaminate the spatula and any other equipment that came into contact with the chemical.
-
Dispose of the weighing paper/boat in the designated solid waste container.
-
Clean the work area in the fume hood.
-
Properly doff and dispose of gloves.
-
Wash hands thoroughly with soap and water.
-
Storage and Stability: Preserving Chemical Integrity
Proper storage is crucial for maintaining the purity and reactivity of dibenzofuran boronic acids.
-
Container: Store in a tightly closed container to prevent moisture absorption.[12]
-
Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature: Keep in a cool, dry place. Refrigeration is often recommended.[1][12]
-
Light: Protect from light to prevent degradation of the dibenzofuran core.[10]
Spill and Emergency Procedures: A Plan for the Unexpected
Preparedness is key to effectively managing accidental releases.
Spill Response Protocol
Caption: A decision-making flowchart for responding to spills of dibenzofuran boronic acids.
First Aid Measures
-
In case of skin contact: Immediately wash off with plenty of soap and water while removing all contaminated clothing. Get medical attention if irritation persists.[6]
-
In case of eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[6]
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[11]
-
If swallowed: Clean mouth with water. Get medical attention.[6]
Waste Disposal: Responsible Stewardship
All waste containing dibenzofuran boronic acids, including contaminated PPE and empty containers, must be treated as hazardous waste.[13]
-
Solid Waste: Collect in a clearly labeled, sealed container for hazardous waste disposal.
-
Liquid Waste: Collect in a designated, labeled hazardous waste container. Do not pour down the drain.
-
Empty Containers: Triple rinse with a suitable solvent. The rinsate should be collected as hazardous waste. The empty container can then be disposed of according to institutional guidelines.
Consult your institution's Environmental Health & Safety (EHS) department for specific disposal procedures, as regulations can vary.
Conclusion: Fostering a Culture of Safety
Dibenzofuran boronic acids are powerful synthetic tools that enable significant advancements in drug discovery and materials science. By understanding their chemical properties and potential hazards, and by diligently implementing the safety protocols outlined in this guide, researchers can harness their synthetic potential while ensuring a safe and secure laboratory environment. A proactive approach to safety is not merely a matter of compliance; it is an integral component of scientific excellence.
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New Jersey Department of Health. (2005, December). Hazardous Substance Fact Sheet: Dibenzofuran. Retrieved from [Link]
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XiXisys. (n.d.). GHS 11 (Rev.11) SDS: Dibenzofuran-4-boronic acid. Retrieved from [Link]
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Warshel Chemical Ltd. (n.d.). Dibenzofuran-4-boronic Acid CAS 100124-06-9. Retrieved from [Link]
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PubChem. (n.d.). Dibenzofuran-4-boronic acid. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – Annotated Table Z-1. Retrieved from [Link]
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University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
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Organic Syntheses. (2005). Working with Hazardous Chemicals. Retrieved from [Link]
- Al-Mathkour, F. Y., & Al-Sultani, K. H. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthetic Route of Dibenzofuran-4-Boronic Acid: A Feasibility Analysis by a Reliable Manufacturer. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for 2,3-Benzofuran. Retrieved from [Link]
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The Role of Dibenzofuran-4-Boronic Acid in OLED Material Synthesis. (n.d.). Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid in High-Performance OLED Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Dibenzofuran Moiety
In the competitive landscape of Organic Light-Emitting Diode (OLED) development, the molecular architecture of emissive and host materials is paramount to achieving high efficiency, long operational lifetimes, and specific color purity. (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid has emerged as a critical building block for synthesizing next-generation OLED materials, particularly for demanding blue phosphorescent and thermally activated delayed fluorescence (TADF) devices.
The core of this precursor's utility lies in the dibenzofuran (DBF) unit. The DBF moiety is characterized by a high triplet energy (ET), typically above 2.9 eV, and excellent thermal stability.[1][2] High triplet energy is an essential property for host materials in blue OLEDs, as it prevents the back-transfer of energy from the high-energy blue emitter (dopant) to the host, a phenomenon that would otherwise quench emission and drastically reduce device efficiency.[2][3] The rigid, planar structure of DBF also contributes to a high glass transition temperature (Tg) in the final molecule, ensuring morphological stability during device operation.[4] The phenylboronic acid group serves as a versatile reactive handle, enabling facile carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5][6]
This guide provides a detailed overview of the application of (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid in OLED material synthesis, complete with a validated protocol for a representative host material, characterization data, and an analysis of its impact on device performance.
Section 1: Core Properties and Synthetic Strategy
(3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid is a specialized synthetic intermediate valued for its unique combination of photophysical and chemical properties.
Table 1: Physicochemical Properties of the Precursor
| Property | Value |
|---|---|
| Molecular Formula | C18H13BO3 |
| Molecular Weight | 288.11 g/mol |
| Appearance | Typically an off-white to white powder |
| Key Functional Groups | Boronic Acid (-B(OH)2), Dibenzofuran |
| Primary Application | Intermediate for OLED Host & Hole Transport Materials[4][] |
The primary synthetic route leveraging this molecule is the Suzuki-Miyaura cross-coupling reaction.[5] This palladium-catalyzed reaction forms a C-C bond between the phenyl ring of the boronic acid and an aryl halide (or triflate). This allows for the precise "stitching" of the high-triplet-energy DBF-phenyl unit onto other functional moieties, such as hole-transporting carbazole units or electron-transporting groups, to build complex, multifunctional host materials.[2]
Caption: Chemical structure of the boronic acid precursor.
Section 2: Application Protocol: Synthesis of a High ET Host Material
This section details the synthesis of 9-(3-(dibenzo[b,d]furan-4-yl)phenyl)-9H-carbazole , a representative p-type host material suitable for blue PhOLEDs. The carbazole moiety provides excellent hole-transporting capabilities, which, when combined with the high triplet energy of the dibenzofuran unit, creates a well-balanced and efficient host.
Materials and Reagents
-
(3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid (1.0 eq)
-
9-(3-bromophenyl)-9H-carbazole (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.04 eq)
-
Potassium Carbonate (K2CO3) (3.0 eq)
-
Toluene (Anhydrous)
-
Ethanol
-
Deionized Water (degassed)
-
Magnesium Sulfate (MgSO4)
-
Dichloromethane (DCM)
-
Hexane
Experimental Workflow
Caption: Suzuki coupling workflow for host material synthesis.
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a condenser and a nitrogen inlet, add (3-(dibenzo[b,d]furan-4-yl)phenyl)boronic acid (e.g., 2.88 g, 10 mmol), 9-(3-bromophenyl)-9H-carbazole (3.24 g, 10 mmol), and 100 mL of anhydrous toluene.
-
Base Addition: In a separate beaker, dissolve potassium carbonate (4.14 g, 30 mmol) in 30 mL of deionized water and degas the solution by bubbling nitrogen through it for 20 minutes. Add this aqueous solution to the reaction flask.
-
Inerting: Stir the biphasic mixture vigorously and purge with nitrogen for 15 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.46 g, 0.4 mmol) to the flask. The mixture will typically turn a yellowish color.
-
Scientist's Note: The choice of Pd(PPh3)4 is common for Suzuki couplings due to its effectiveness and commercial availability.[8] The catalyst must be added after degassing as it is sensitive to oxidation.
-
-
Reaction: Heat the mixture to reflux (approx. 110 °C) under a nitrogen atmosphere and maintain for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the aqueous layer twice with 50 mL portions of toluene.
-
Drying and Concentration: Combine all organic layers and wash with brine (saturated NaCl solution). Dry the organic phase over anhydrous magnesium sulfate (MgSO4), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by column chromatography on silica gel. A gradient eluent system, starting with pure hexane and gradually increasing the polarity with dichloromethane (e.g., hexane:DCM 4:1), is effective for separating the product from impurities.
-
Final Product: Combine the pure fractions, evaporate the solvent, and recrystallize the resulting white solid from hot ethanol to yield 9-(3-(dibenzo[b,d]furan-4-yl)phenyl)-9H-carbazole. The expected yield is typically in the range of 75-85%.
Section 3: Material Characterization and Performance
The synthesized host material must be thoroughly characterized to confirm its identity and assess its properties for OLED applications.
Table 2: Typical Characterization Data for the Synthesized Host
| Property | Method | Expected Result | Significance |
| Purity | High-Performance Liquid Chromatography (HPLC) | > 99.5% | Essential for device stability and lifetime |
| Identity | 1H NMR, 13C NMR, Mass Spectrometry | Spectra consistent with target structure | Confirms successful synthesis |
| Thermal Stability (Td) | Thermogravimetric Analysis (TGA) | > 400 °C (at 5% weight loss) | Ensures material withstands vacuum deposition |
| Glass Transition (Tg) | Differential Scanning Calorimetry (DSC) | > 130 °C | High Tg prevents film crystallization[4] |
| Triplet Energy (ET) | Phosphorescence Spectrum (at 77K) | ~2.9 - 3.1 eV | Confirms suitability for hosting blue emitters[1][9] |
Impact on OLED Device Performance
Materials derived from (3-(dibenzo[b,d]furan-4-yl)phenyl)boronic acid are frequently used as hosts in blue TADF and phosphorescent OLEDs. The high triplet energy of the DBF unit effectively confines the triplet excitons on the dopant molecules, leading to high device efficiencies.
Caption: Simplified OLED structure highlighting the emissive layer.
When integrated into a blue OLED, a host like 9-(3-(dibenzo[b,d]furan-4-yl)phenyl)-9H-carbazole can contribute to devices with high external quantum efficiencies (EQEs). Published research on similar DBF-based host materials has demonstrated EQEs exceeding 30% for blue TADF devices, with very low efficiency roll-off at high brightness, indicating balanced charge transport within the emissive layer.[9]
Table 3: Representative Performance of a Blue TADF OLED with a DBF-based Host
| Parameter | Reported Value | Source |
|---|---|---|
| Max. External Quantum Efficiency (EQE) | 31.8 - 32.5% | [9] |
| Turn-on Voltage | ~2.6 V | [3] |
| Color Coordinates (CIE) | (0.13, 0.12) - Deep Blue | [10] |
| Efficiency Roll-off (at 1000 cd/m²) | < 7% | [9] |
| Device Lifetime (LT50 @ 1000 cd/m²) | > 2,000 hours |[4] |
Note: Performance data is synthesized from multiple sources on high-efficiency DBF-based hosts and serves as a representative example.
Conclusion
(3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid is a strategically vital precursor in the synthesis of advanced materials for organic electronics. Its core advantages—conferring high triplet energy, thermal stability, and providing a versatile synthetic handle—make it indispensable for creating the high-performance host and charge-transport materials required for next-generation OLED displays. The Suzuki-Miyaura coupling protocol detailed here represents a robust and reproducible method for incorporating this key building block, enabling researchers to develop materials that push the boundaries of efficiency and operational stability in blue OLEDs.
References
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Cho, Y. J., et al. (2020). High triplet energy bipolar host materials with the combination of dibenzofuran and benziimidazobenzoimidazole for blue thermally activated delayed fluorescence emitter. Journal of Materials Chemistry C. Available at: [Link]
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Kim, M., et al. (2020). Lowest unoccupied molecular orbital managing function of CN-substituted dibenzofuran in high triplet energy hosts for blue thermally-activated delayed fluorescence organic light-emitting diodes. Journal of Materials Chemistry C. Available at: [Link]
-
Matulaitis, T., et al. (2021). Application of a Dibenzofuran-Based Host with High Triplet Energy for Third-Generation Blue Organic Light-Emitting Diodes. Conference Paper. Available at: [Link]
-
Nagao, Y., et al. (2022). Four Dibenzofuran-Terminated High-Triplet-Energy Hole Transporters for High-Efficiency and Long-Life Organic Light-Emitting Devices. Chemistry – A European Journal. Available at: [Link]
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Lee, J. Y., et al. (2021). Effects of Substitution Position of Carbazole-Dibenzofuran Based High Triplet Energy Hosts to Device Stability of Blue Phosphorescent Organic Light-Emitting Diodes. Materials. Available at: [Link]
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Various Authors. (n.d.). Chemical and photophysical properties of materials for OLEDs. ResearchGate. Available at: [Link]
-
Wang, C., et al. (2023). Regioisomeric effects of dibenzofuran on the properties of boron–nitrogen multiple resonance emissive materials. Journal of Materials Chemistry C. Available at: [Link]
-
Syntechem. (n.d.). Essential Intermediate for Innovation: [3-(Dibenzo[b,d]thiophen-4-yl)phenyl]boronic Acid. Syntechem. Available at: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Available at: [Link]
-
Lee, S. H., et al. (2025). High-efficiency blue OLED host materials based on new anthracene-dibenzofuran derivatives. Journal of Luminescence. Available at: [Link]
-
Panda, S., et al. (2018). Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. ACS Omega. Available at: [Link]
-
ChemistryViews. (2024). Metal-Free Boron Emitters Powering the Future of OLEDs. ChemistryViews. Available at: [Link]
-
Cuikang. (n.d.). OLED New Materials. Shaanxi Cuikang Pharmaceutical Technology Co., Ltd. Available at: [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of Boronic Acid Pyrimidine Derivatives in Modern OLED Technology. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]
-
Reddy, G. S., et al. (2022). Ligand-Free Suzuki Coupling for the Practical Synthesis of 4-(Triphenylen-2-yl) dibenzothiophene for Solution-Processed OLEDs. ChemistrySelect. Available at: [Link]
-
Al-Azzawi, A. M. J. (2014). Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science. Available at: [Link]
-
Sharma, A., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. Available at: [Link]
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The Strategic Application of (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic Acid in Modern Medicinal Chemistry
Introduction: Unlocking New Therapeutic Avenues with Privileged Scaffolds
In the landscape of contemporary drug discovery, the strategic use of molecular building blocks that confer advantageous physicochemical and pharmacological properties is paramount. Among these, the dibenzo[b,d]furan moiety has emerged as a "privileged scaffold," a structural framework consistently found in biologically active compounds.[1][2] Its rigid, planar structure and unique electronic properties contribute to favorable interactions with a variety of biological targets, leading to applications in oncology, as well as in treating inflammatory, bacterial, and fungal diseases.[3][4]
When this dibenzofuran core is functionalized with a phenylboronic acid group, as in (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid , it becomes a highly versatile and powerful tool for medicinal chemists. Boronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[5][6] This reaction allows for the efficient formation of carbon-carbon bonds, a fundamental transformation in the construction of complex molecular architectures.[7]
This comprehensive guide provides detailed application notes and protocols for the effective use of (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid in medicinal chemistry. We will delve into the rationale behind its application, provide step-by-step synthetic protocols, and explore its potential in the design of next-generation therapeutics, particularly in the realm of targeted cancer therapy.
The Dibenzofuran Moiety: A Cornerstone of Bioactivity
The dibenzofuran nucleus is not merely a passive structural element; it actively contributes to the biological profile of a molecule. Its planarity allows for effective π-π stacking interactions with aromatic residues in protein binding pockets, a common feature in the active sites of many enzymes. Furthermore, the oxygen atom of the furan ring can act as a hydrogen bond acceptor, providing an additional point of interaction to anchor a molecule to its target.[4][8]
The incorporation of the dibenzofuran scaffold has been instrumental in the development of potent inhibitors for a range of therapeutic targets. For instance, derivatives of this heterocycle have shown significant promise as anticancer agents, with mechanisms of action that include the disruption of microtubule dynamics and the inhibition of key signaling pathways.[3][5]
(3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic Acid: A Versatile Building Block
The subject of this guide, (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid (CAS NO. 1271726-52-3), is a bifunctional molecule that marries the desirable properties of the dibenzofuran scaffold with the synthetic utility of a boronic acid.[9][10]
| Property | Value |
| Molecular Formula | C₁₈H₁₃BO₃ |
| Molecular Weight | 288.11 g/mol |
| Appearance | Typically a white to off-white powder |
| Key Functional Groups | Dibenzofuran, Phenyl, Boronic Acid |
The strategic placement of the dibenzofuran moiety on the phenyl ring at the meta position provides a specific spatial arrangement that can be exploited in drug design to probe and interact with defined regions of a target protein.
Application in the Synthesis of PARP Inhibitors: A Case Study
Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of certain cancers, particularly those with deficiencies in DNA repair mechanisms, such as BRCA-mutated ovarian and breast cancers.[11][12] A key structural feature of many potent PARP inhibitors is an aromatic core that mimics the nicotinamide moiety of the natural substrate, NAD+. The dibenzofuran scaffold is an excellent candidate for this purpose.
Here, we present a detailed protocol for a hypothetical, yet representative, synthesis of a novel PARP inhibitor utilizing (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid. This protocol is based on established Suzuki-Miyaura coupling methodologies used in the synthesis of clinically approved drugs like Niraparib.[13][14][15][16][17]
Experimental Workflow: Synthesis of a Dibenzofuran-based PARP Inhibitor
Figure 1: A conceptual workflow for the synthesis and application of the title boronic acid.
Protocol 1: Synthesis of (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic Acid
This protocol is an adaptation of known procedures for the synthesis of related arylboronic acids.[18][19][20]
Materials:
-
4-Bromodibenzofuran
-
(3-Methoxycarbonylphenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Lithium hydroxide (LiOH)
-
Hydrochloric acid (HCl)
-
n-Butyllithium (n-BuLi)
-
Triisopropyl borate
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
Suzuki Coupling to form the Biaryl Linkage:
-
To a round-bottom flask, add 4-bromodibenzofuran (1.0 eq), (3-methoxycarbonylphenyl)boronic acid (1.2 eq), potassium carbonate (2.5 eq), and a mixture of toluene, ethanol, and water (4:1:1 ratio).
-
Degas the mixture by bubbling with argon for 20 minutes.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford methyl 3-(dibenzo[b,d]furan-4-yl)benzoate.
-
-
Hydrolysis of the Ester:
-
Dissolve the purified ester in a mixture of THF and water.
-
Add lithium hydroxide (3.0 eq) and stir at room temperature for 6 hours.
-
Acidify the reaction mixture with 1N HCl to pH 2-3.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over MgSO₄, and concentrate to yield 3-(dibenzo[b,d]furan-4-yl)benzoic acid.
-
-
Directed Ortho-Metalation and Borylation:
-
This step requires strict anhydrous and inert conditions.
-
Dissolve the carboxylic acid in anhydrous THF under an argon atmosphere and cool to -78 °C.
-
Slowly add n-butyllithium (2.2 eq) and stir for 2 hours at -78 °C.
-
Add triisopropyl borate (3.0 eq) dropwise and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction by the slow addition of 1N HCl.
-
Extract the product with diethyl ether.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
The crude product can be purified by recrystallization or chromatography to yield (3-(dibenzo[b,d]furan-4-yl)phenyl)boronic acid.
-
Protocol 2: Suzuki-Miyaura Coupling for PARP Inhibitor Synthesis
This protocol outlines the coupling of the synthesized boronic acid with a suitable heterocyclic partner.
Materials:
-
(3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid
-
A suitable bromo-heterocycle (e.g., 2-bromo-2H-indazole-7-carboxamide)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane
-
Water
Step-by-Step Procedure:
-
To a microwave vial or a sealed reaction tube, add (3-(dibenzo[b,d]furan-4-yl)phenyl)boronic acid (1.1 eq), the bromo-heterocycle (1.0 eq), and cesium carbonate (2.5 eq).
-
Add a degassed mixture of 1,4-dioxane and water (4:1).
-
Add Pd(dppf)Cl₂ (0.05 eq).
-
Seal the vessel and heat to 100-120 °C for 1-2 hours (or stir at 90 °C overnight).
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by preparative HPLC or column chromatography to yield the final PARP inhibitor.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Typical Yield |
| (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid | Bromo-indazole-carboxamide | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/Water | 60-85% |
| (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid | Chloro-pyrimidine derivative | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/Water | 55-80% |
Structure-Activity Relationship (SAR) Insights
The use of (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid in the design of inhibitors is guided by established SAR principles for dibenzofuran derivatives.[1][2][4][5]
-
Planarity and Aromaticity: The flat dibenzofuran core can engage in favorable π-stacking interactions with aromatic amino acid residues (e.g., Tyrosine, Phenylalanine, Tryptophan) in the target's active site.
-
Hydrogen Bonding: The furan oxygen can act as a hydrogen bond acceptor, providing a key anchoring point.
-
Vectorial Projection: The phenyl linker projects the dibenzofuran moiety into a specific region of space, allowing for the fine-tuning of interactions with the target protein. The meta-substitution pattern offers a distinct vector compared to ortho or para isomers.
Figure 2: A simplified diagram illustrating the key binding interactions of the dibenzofuran pharmacophore.
Broader Applications: Beyond PARP Inhibition
The utility of (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid is not limited to PARP inhibitors. The dibenzofuran scaffold is a key component in inhibitors of other important kinases, such as Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in inflammatory signaling.[6][8][9][21][22] The protocols described herein can be readily adapted for the synthesis of IRAK4 inhibitors and other bioactive molecules by simply changing the heterocyclic coupling partner.
Conclusion and Future Outlook
(3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid represents a sophisticated and highly valuable building block for medicinal chemists. Its unique combination of a privileged dibenzofuran scaffold and a versatile boronic acid handle enables the efficient synthesis of complex molecules with tailored biological activities. The protocols and insights provided in this guide are intended to empower researchers to leverage this reagent in the discovery and development of novel therapeutics. As our understanding of the structural requirements for targeting various disease-related proteins continues to grow, the strategic application of well-designed building blocks like (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid will undoubtedly play a crucial role in advancing the frontiers of medicine.
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Farhat, J., Alzyoud, L., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. Available at: [Link]
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- Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers (Basel). 28;14(9):2196. doi: 10.3390/cancers14092196.
- Farhat, J., Alzyoud, L., Al-Omari, B., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196.
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Allgreen Chemical Co., Ltd. (n.d.). (3-(dibenzo[b,d]furan-4-yl)phenyl)boronic Acid CAS NO.1271726-52-3. Retrieved from [Link]
- Chen, Y., Ning, Y., Chen, Z., et al. (2023). Design, synthesis and pharmacological evaluation of 2,3-dihydrobenzofuran IRAK4 inhibitors for the treatment of diffuse large B-cell lymphoma. European Journal of Medicinal Chemistry, 256, 115453.
- Chen, Y., Ning, Y., Chen, Z., et al. (2023). Design, synthesis and pharmacological evaluation of 2,3-dihydrobenzofuran IRAK4 inhibitors for the treatment of diffuse large B-cell lymphoma.
- Wang, L., et al. (2020). Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. ACS Medicinal Chemistry Letters, 11(9), 1736–1741.
-
The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]
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Allgreen Chemical Co., Ltd. (n.d.). Customized (3-(dibenzo[b,d]furan-4-yl)phenyl)boronic Acid CAS NO. 1271726-52-3 Manufacturers, Suppliers - Good Price. Retrieved from [Link]
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- Terstiege, I., et al. (2025). Generation of a potent & selective series of IRAK4 inhibitors based on a structure based, hybridization approach.
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ResearchGate. (n.d.). Synthesis of niraparib (XXXII). [Image]. Retrieved from [Link]
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-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]
-
Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
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Application Note & Protocols: Synthesis of Bioactive Molecules Utilizing (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic Acid
Abstract
The dibenzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds exhibiting a wide range of potent biological activities, including anticancer and antibacterial properties.[1][2][3] This guide provides a detailed exploration of (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid as a pivotal building block for the synthesis of novel bioactive molecules. We focus on the strategic application of the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry, to construct complex biaryl structures.[4][5] This document furnishes researchers with an in-depth understanding of the reaction mechanism, detailed experimental protocols, optimization strategies, and troubleshooting advice to facilitate the discovery and development of next-generation therapeutics.
The Strategic Value of the Dibenzofuran Core in Drug Discovery
Dibenzofuran is a tricyclic aromatic ether consisting of two benzene rings fused to a central furan ring.[1] Its rigid, planar structure and electron-rich nature make it an exceptional scaffold for molecular recognition, enabling it to participate in crucial interactions with biological targets such as enzymes and DNA.[1] The inherent bioactivity of this core is well-documented, with derivatives demonstrating significant potential in oncology and infectious disease research.[2][6][7]
The introduction of aryl substituents onto the dibenzofuran framework via C-C bond formation is a powerful strategy for modulating pharmacological properties. It allows for the systematic exploration of structure-activity relationships (SAR) by altering steric and electronic properties to optimize target binding and pharmacokinetic profiles. (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid (CAS 1271726-52-3) is a commercially available and versatile reagent designed for this purpose, serving as a direct precursor to a vast library of novel chemical entities.[8][9]
The Suzuki-Miyaura Reaction: Mechanism and Key Components
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the preeminent method for synthesizing biaryl compounds from organoboranes and organic halides or pseudohalides.[4] Its widespread adoption in drug discovery is due to its mild reaction conditions, exceptional functional group tolerance, and the general low toxicity of the boron-based reagents.[4][5]
The Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4][10] The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar¹-X), forming a Pd(II) intermediate. This is often the rate-limiting step of the cycle.[4]
-
Transmetalation: A base activates the boronic acid, forming a boronate species. This species then transfers its organic group (Ar²) to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the Pd(II) complex couple and are eliminated as the final biaryl product (Ar¹-Ar²), regenerating the catalytically active Pd(0) species.[11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Critical Reaction Components
The success of the synthesis hinges on the rational selection of each component. The table below outlines the key reagents and their functions, providing a basis for experimental design.
| Component | Role in Reaction | Common Examples & Rationale |
| Palladium Catalyst | Facilitates the catalytic cycle. | Pd(PPh₃)₄: A robust, general-purpose catalyst for a wide range of substrates.[4] Pd(dppf)Cl₂: Often superior for less reactive aryl chlorides due to the electron-rich dppf ligand. |
| Ligand | Stabilizes the Pd center, modulates its reactivity, and influences reaction rate and scope. | Triphenylphosphine (PPh₃): A standard, versatile phosphine ligand. Buchwald or Herrmann-type ligands: Advanced, bulky, electron-rich phosphines for challenging couplings. |
| Base | Activates the boronic acid for transmetalation and neutralizes the acid formed during the reaction. | Na₂CO₃, K₂CO₃, Cs₂CO₃: Carbonates are common, effective bases. Cesium carbonate is more soluble and basic, often accelerating the reaction.[12] K₃PO₄: A strong base useful for coupling with sterically hindered substrates. |
| Solvent | Solubilizes reagents and facilitates heat transfer. Often a mixture is used. | Toluene/Ethanol/Water: A classic biphasic system where the base resides in the aqueous layer.[4] Dioxane/Water: A common, effective solvent system for many Suzuki couplings. DMF, THF: Polar aprotic solvents that can also be effective. |
| Aryl Halide | The electrophilic coupling partner. | Reactivity order: I > Br > OTf >> Cl. Aryl bromides offer a good balance of reactivity and stability. Aryl chlorides are often cheaper but require more active catalysts.[11] |
Experimental Protocols & Workflow
General Protocol for Suzuki-Miyaura Coupling
This protocol describes a general method for coupling (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid with a representative aryl bromide.
Materials:
-
(3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid (1.0 mmol, 1.0 equiv)
-
Aryl bromide (1.05 mmol, 1.05 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Deionized Water (2 mL)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexanes
-
Silica Gel for column chromatography
Procedure:
-
Reagent Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid (288 mg, 1.0 mmol) and the aryl bromide (1.05 mmol).
-
Catalyst and Base Addition: Add potassium carbonate (276 mg, 2.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and triphenylphosphine (21 mg, 0.08 mmol).
-
Solvent Addition & Degassing: Add the solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL). Fit the flask with a reflux condenser. Degas the mixture by bubbling nitrogen or argon gas through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere. Stir vigorously for 4-12 hours.
-
Monitoring Progress: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS. A typical mobile phase for TLC is a mixture of ethyl acetate and hexanes. The disappearance of the starting materials indicates reaction completion.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash it sequentially with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure biaryl product.
Experimental Workflow Diagram
Caption: A standard laboratory workflow for Suzuki-Miyaura coupling reactions.
Troubleshooting Common Issues
Even robust reactions like the Suzuki-Miyaura coupling can present challenges. This section provides guidance on diagnosing and resolving common problems.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (deactivated by oxygen).2. Insufficiently strong base.3. Low reaction temperature. | 1. Ensure thorough degassing of the reaction mixture before heating.2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.3. Increase the reaction temperature (e.g., to 100-110 °C if using a high-boiling solvent like dioxane). |
| Significant Side Products | 1. Protodeborylation: Boronic acid is replaced by a hydrogen atom.2. Homocoupling: Two molecules of the boronic acid couple together. | 1. Minimize reaction time once the starting material is consumed. Use a less aqueous solvent system.[11]2. Ensure the reaction is oxygen-free. Slow addition of the aryl halide can sometimes mitigate this. |
| Difficulty in Purification | 1. Residual palladium catalyst in the product.2. Co-elution of product with byproducts. | 1. Wash the organic layer with an aqueous solution of thiourea or L-cysteine to scavenge palladium. 2. Optimize the chromatography mobile phase or consider an alternative purification method like recrystallization. |
Conclusion
(3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid is a highly valuable and versatile building block for the synthesis of novel, complex molecules with significant therapeutic potential. The Suzuki-Miyaura cross-coupling provides a reliable and efficient pathway to access a diverse range of biaryl structures built upon the privileged dibenzofuran core. By understanding the underlying mechanism and carefully selecting reaction parameters, researchers can effectively leverage this powerful synthetic tool to accelerate the pace of drug discovery and innovation.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal active applications of Dibenzofuran derivatives – ScienceIn Publishing [pubs.iscience.in]
- 4. benchchem.com [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Customized (3-(dibenzo[b,d]furan-4-yl)phenyl)boronic Acid CAS NO.1271726-52-3 Manufacturers, Suppliers - Good Price - ALLGREEN [allgreenchems.com]
- 9. chemscene.com [chemscene.com]
- 10. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Yoneda Labs [yonedalabs.com]
- 12. youtube.com [youtube.com]
Application Note: Optimizing Suzuki-Miyaura Cross-Coupling Reactions with (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid
Introduction: The Strategic Importance of Dibenzofuran Moieties
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2]
This application note focuses on a specific, high-value building block: (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid . The dibenzofuran core is a privileged scaffold in medicinal chemistry and materials science, prized for its rigid, planar structure and unique electronic properties. However, its significant steric bulk and potential for complex interactions with the catalytic system present unique challenges.
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for optimizing the Suzuki-Miyaura coupling of this substrate. We will delve into the mechanistic rationale behind experimental choices, present detailed protocols for reaction screening and optimization, and offer a robust troubleshooting guide to overcome common hurdles.
The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is paramount to rational optimization and troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][3] The active catalyst is a Palladium(0) species, which may be introduced directly or generated in situ from a more stable Palladium(II) precatalyst.[3]
Core Principles for Optimizing the Coupling Reaction
The success of coupling a sterically demanding substrate like (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid hinges on the careful selection of four key components: the catalyst system, the base, the solvent, and the reaction temperature.
The Boronic Acid: Managing Stability and Reactivity
(3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid is a relatively stable arylboronic acid, but like all such reagents, it is susceptible to protodeboronation —the undesired cleavage of the C-B bond, replacing it with a C-H bond.[3][4] This side reaction is often accelerated by high temperatures and strongly basic, aqueous conditions.
-
Insight: While an excess of the boronic acid (typically 1.1–1.5 equivalents) is standard practice to drive the reaction to completion, excessive degradation can lead to low yields and purification difficulties. If protodeboronation is suspected, consider using milder bases or protecting the boronic acid as a more stable pinacol ester or trifluoroborate salt.[5][6]
The Electrophilic Partner: Choosing the Right Aryl Halide/Triflate
The rate of the oxidative addition step is highly dependent on the nature of the leaving group on the electrophilic coupling partner.
-
Reactivity Order: I > Br > OTf >> Cl.[1]
-
Practical Consideration: Aryl iodides are the most reactive but are often more expensive and less stable. Aryl bromides offer a good balance of reactivity and stability and are excellent starting points for optimization. Aryl chlorides are economically attractive but are the least reactive, often requiring more sophisticated, electron-rich, and bulky phosphine ligands (e.g., Buchwald ligands) to facilitate the challenging oxidative addition step.[7][8]
The Catalyst & Ligand: The Heart of the Transformation
The choice of palladium source and ligand is the most critical factor in achieving high yields, especially with challenging substrates. The ligand stabilizes the Pd(0) active species and modulates its electronic and steric properties to influence each step of the catalytic cycle.[3][9]
-
For Sterically Hindered Substrates: Bulky ligands are often essential. They promote the final reductive elimination step to release the sterically congested product from the palladium center and can also prevent the formation of undesired homocoupled byproducts.[9][10]
-
Recommended Ligand Classes:
-
Palladacycle Precatalysts (e.g., Buchwald G3/G4 Precatalysts): These are often the most effective choice. They are air- and moisture-stable, generate the active Pd(0) catalyst rapidly and quantitatively under mild conditions, and are paired with a wide array of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos).[5][11][12]
-
Palladium(II) with Diphosphine Ligands (e.g., Pd(dppf)Cl₂): A robust and widely used catalyst that often gives reliable results. Dppf (1,1'-Bis(diphenylphosphino)ferrocene) is a "bite-angle" ligand that offers a good balance of flexibility and steric bulk.
-
Traditional Catalysts (e.g., Pd(PPh₃)₄): While historically significant, tetrakis(triphenylphosphine)palladium(0) can be less effective for hindered substrates compared to modern systems and may require higher temperatures.
-
The Base: The Activator for Transmetalation
The base is not a mere spectator; it is essential for activating the boronic acid to facilitate the transmetalation step.[6][13] The base reacts with the boronic acid to form a more nucleophilic boronate species, which more readily transfers its organic group to the palladium center.[9][14]
-
Common Bases & Their Properties:
-
Potassium Carbonate (K₂CO₃): A common, inexpensive, and moderately strong base. Often used in a biphasic solvent system with water.
-
Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base than K₂CO₃, often effective where other carbonates fail. Its higher solubility in organic solvents can accelerate the reaction.[8]
-
Potassium Phosphate (K₃PO₄): A strong but generally non-nucleophilic base. It is particularly effective for coupling sensitive or unstable boronic acids and can often be used under milder conditions, minimizing protodeboronation.[5][15]
-
Experimental Protocols and Workflow
Initial Reaction Condition Screening
When approaching a new coupling, it is efficient to screen a matrix of conditions to quickly identify a promising reaction pathway. The following table outlines a recommended starting point for screening.
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent System (v/v) | Temp (°C) | Hypothetical Yield (%) |
| 1 | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.5) | Dioxane / H₂O (4:1) | 100 | 65 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2.5) | Dioxane / H₂O (4:1) | 100 | 78 |
| 3 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (3.0) | Toluene / H₂O (5:1) | 90 | 85 |
| 4 | XPhos Pd G3 (2) | - | K₃PO₄ (3.0) | Dioxane (Anhydrous) | 90 | >95 |
| 5 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.5) | THF / H₂O (4:1) | 80 | 40 |
Table 1: Example Screening Matrix for Coupling an Aryl Bromide with (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid. Entry 4 represents a highly effective, modern catalyst system.
Experimental Workflow Diagram
The general workflow for setting up a Suzuki-Miyaura reaction involves careful preparation to ensure an inert atmosphere, as oxygen can deactivate the catalyst.[3]
Detailed Optimized General Protocol
This protocol is based on a highly efficient Buchwald-type precatalyst system (referencing Entry 4 from the screening table), which is recommended for achieving high yields with the title compound.
Reagents & Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
(3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 mmol, 3.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Oven-dried reaction vial with a magnetic stir bar and a screw cap with a PTFE septum
Procedure:
-
Vessel Preparation: In a glovebox or on the bench, add the aryl bromide, (3-(dibenzo[b,d]furan-4-yl)phenyl)boronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst to the reaction vial.
-
Inert Atmosphere: Seal the vial with the septum cap. If outside a glovebox, connect the vial to a Schlenk line. Evacuate the atmosphere inside the vial and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.[8]
-
Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe through the septum.
-
Reaction: Place the vial in a preheated oil bath or heating block at 90 °C. Stir vigorously for the duration of the reaction (typically 2-12 hours).
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (decomposed by oxygen).2. Oxidative addition is too slow (e.g., with an aryl chloride).3. Insufficient temperature. | 1. Ensure rigorous degassing of solvents and inert atmosphere.2. Switch to a more electron-rich ligand (e.g., RuPhos) or a more reactive halide (Br or I).3. Increase temperature in 10 °C increments. |
| Protodeboronation | 1. Base is too strong or conditions are too harsh.2. Reaction time is excessively long.3. Water content is too high with a harsh base. | 1. Switch to a milder base (K₃PO₄ or KF).[13]2. Monitor reaction closely and stop it upon completion.3. Use an anhydrous solvent system or a different base. Consider using the boronic ester version of the substrate.[6] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture.2. Use of a Pd(II) source that is slowly reduced. | 1. Improve degassing technique for the solvent and reaction vessel.2. Use a Pd(0) source (e.g., Pd(PPh₃)₄) or a fast-reducing precatalyst (e.g., Buchwald precatalysts).[3] |
| Stalled Reaction | 1. Catalyst deactivation.2. Product inhibition. | 1. Add a fresh portion of catalyst (e.g., 0.5-1 mol%).2. Try a different, bulkier ligand that may promote product release (reductive elimination). |
Conclusion
The successful Suzuki-Miyaura cross-coupling of (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid is readily achievable through the systematic optimization of key reaction parameters. Due to the steric bulk of the dibenzofuran moiety, the most critical factor is the selection of a robust palladium catalyst system. Modern palladacycle precatalysts, such as XPhos Pd G3, paired with a strong, non-nucleophilic base like potassium phosphate in an appropriate organic solvent, provide a reliable and high-yielding pathway. By understanding the mechanistic underpinnings and employing a logical approach to screening and troubleshooting, researchers can confidently incorporate this valuable structural motif into complex target molecules.
References
- 1. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. quora.com [quora.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. reddit.com [reddit.com]
Application Notes and Protocols: Palladium Catalysts for Suzuki Reactions with Dibenzofuran Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Dibenzofuran Moieties
The dibenzofuran core is a privileged scaffold in medicinal chemistry and materials science, imparting valuable photophysical, electronic, and biological properties to molecules.[1] The Suzuki-Miyaura cross-coupling reaction is a paramount method for synthesizing biaryl compounds, which are prevalent in numerous pharmaceuticals and advanced materials.[2][3][4] This reaction's power lies in its ability to form carbon-carbon bonds with high efficiency and tolerance for a wide array of functional groups.[5] Specifically, the palladium-catalyzed coupling of dibenzofuran boronic acids with aryl halides or triflates provides a convergent and flexible route to novel compounds with significant potential in drug discovery and organic electronics.
However, the successful execution of these couplings is not without its challenges. Heteroaromatic boronic acids, including those of dibenzofuran, can be susceptible to side reactions such as protodeboronation, where the carbon-boron bond is cleaved, leading to diminished yields.[6][7] Therefore, a carefully optimized catalytic system, particularly the choice of palladium catalyst and its associated ligand, is critical for achieving high efficiency and product yields. This guide provides a comprehensive overview of palladium catalysts, ligands, and detailed protocols tailored for the Suzuki-Miyaura coupling of dibenzofuran boronic acids.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle centered around a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[8][9] Each step of this cycle is crucial for the overall efficiency of the reaction, and the choice of catalyst and ligand directly influences the kinetics and success of each transformation.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the aryl electrophile, forming a Pd(II) complex.[9] Electron-rich and bulky ligands can facilitate this step.[9]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base.[5][10]
-
Reductive Elimination: The two organic partners on the palladium center couple and are expelled as the final biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[9]
Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Catalyst and Ligand Selection: A Strategic Approach
The choice of the palladium source and the ancillary ligand is the most critical factor in optimizing a Suzuki-Miyaura reaction. Modern catalysis has moved towards the use of well-defined precatalysts, which are air-stable and provide a reliable source of the active Pd(0) species in situ.[11]
Palladium Precatalysts
Palladium(II) precatalysts are widely used due to their stability and high activity.[12] These complexes typically feature a palladium center coordinated to a bulky, electron-rich ligand and are activated under the reaction conditions to generate the catalytically active Pd(0) species. Palladacycles, in particular, are efficient precatalysts for these transformations.[11]
Ligand Classes
The ligand stabilizes the palladium catalyst, influences its reactivity, and can be tailored to address specific challenges, such as the coupling of sterically hindered substrates or unreactive aryl chlorides.
-
Buchwald-Type Biaryl Phosphine Ligands: This class of ligands, developed by Stephen Buchwald and his group, has revolutionized cross-coupling chemistry.[13] Ligands such as SPhos and XPhos are characterized by their steric bulk and electron-rich nature, which promote both the oxidative addition and reductive elimination steps. They have demonstrated exceptional utility in the coupling of heteroaryl boronic acids.[13]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong sigma-donors and often form highly stable palladium complexes.[14] Their strong electron-donating ability can enhance the rate of oxidative addition, making them suitable for challenging couplings, including those involving aryl chlorides.[14][15]
Data-Driven Catalyst Selection
The following table provides a summary of commonly used palladium catalyst systems for Suzuki-Miyaura couplings involving heteroaromatic boronic acids, including those analogous to dibenzofuran. This data, compiled from various literature sources, can serve as a starting point for reaction optimization.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >95 | [16] |
| XPhos Pd G2 | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | >95 | [16] |
| Pd₂(dba)₃ / P(t-Bu)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 25 | 95 | [16] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 70-80 | 60-80 | [16] |
Note: Yields are illustrative and can vary depending on the specific substrates and reaction conditions.
Experimental Protocols
An inert atmosphere (Argon or Nitrogen) is crucial for all protocols to prevent oxidation of the catalyst and ensure reproducibility.[7][17]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Dibenzofuran Boronic Acid
This protocol provides a robust starting point for the coupling of dibenzofuran boronic acids with a range of aryl bromides using a highly active Buchwald-type ligand.
Materials and Equipment:
-
Dibenzofuran boronic acid (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), flame-dried (2.0 equivalents)
-
Anhydrous, degassed 1,4-dioxane and water (4:1 v/v)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Standard Schlenk line or glovebox for inert atmosphere operations
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under a positive flow of inert gas, add the aryl bromide, dibenzofuran boronic acid, and K₃PO₄.[7]
-
Catalyst Addition: In a separate vial, quickly weigh and add the Pd(OAc)₂ and SPhos. Add this solid mixture to the Schlenk flask against the positive flow of inert gas.[7]
-
Solvent Addition: Seal the flask with a septum. Add the anhydrous, degassed solvent mixture via syringe.[7]
-
Inert Atmosphere: Purge the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.[17]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[18]
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Coupling with Challenging Substrates using a Palladium Precatalyst
For less reactive aryl chlorides or sterically hindered substrates, a more active precatalyst is often required.[6][19] This protocol utilizes a commercially available XPhos palladacycle precatalyst.
Materials and Equipment:
-
Dibenzofuran boronic acid (1.5 equivalents)
-
Aryl chloride (1.0 equivalent)
-
XPhos Pd G3 (or similar precatalyst) (1-2 mol%)
-
Potassium phosphate (K₃PO₄), flame-dried (3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 2-methyltetrahydrofuran)
-
Oven-dried reaction vial with a magnetic stir bar and a screw cap with a septum
Procedure:
-
Vial Preparation: In a glovebox or under a positive flow of inert gas, add the aryl chloride, dibenzofuran boronic acid, K₃PO₄, and the palladium precatalyst to the reaction vial.[18]
-
Solvent Addition: Add the degassed solvent via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[18]
-
Reaction: Seal the vial and place it in a preheated oil bath or heating block. Stir vigorously at the desired temperature (e.g., 100-120 °C).
-
Monitoring and Work-up: Follow the same procedure as in Protocol 1 for monitoring, work-up, and purification.
Troubleshooting and Optimization
Even with robust protocols, challenges can arise. The following workflow provides a systematic approach to troubleshooting and optimizing your Suzuki-Miyaura reaction.
Figure 2: Workflow for troubleshooting and optimizing Suzuki-Miyaura reactions.
Common Issues and Solutions:
-
Protodeboronation: This is a common side reaction with heteroaryl boronic acids.[6]
-
Homocoupling: The coupling of two boronic acid molecules can occur, especially in the presence of oxygen.[8]
-
Solution: Ensure thorough degassing of solvents and maintain a strict inert atmosphere throughout the reaction.[18]
-
-
Low Catalyst Activity: The catalyst may be deactivated or not forming the active Pd(0) species efficiently.
Conclusion
The Suzuki-Miyaura cross-coupling of dibenzofuran boronic acids is a powerful tool for the synthesis of complex molecules with applications in drug discovery and materials science. Success in these reactions hinges on the rational selection of the palladium catalyst and ligand, as well as careful control of the reaction conditions. By understanding the underlying mechanism and employing the optimized protocols and troubleshooting strategies outlined in this guide, researchers can effectively harness the power of this transformative reaction to advance their scientific endeavors.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Mettler Toledo. (2023). Suzuki Cross-Coupling Reactions Mechanisms. [Link]
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ResearchGate. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
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Navarro, O., & Nolan, S. P. (2006). Palladacycles as Efficient Precatalysts for Suzuki-Miyaura Cross-Coupling Reactions. Accounts of Chemical Research, 39(11), 759–768. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Espinosa, M. R., Doppiu, A., & Hazari, N. (2020). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki‐Miyaura Reactions. Advanced Synthesis & Catalysis, 362(22), 5013-5024. [Link]
-
Guo, M., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2465. [Link]
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Guo, M., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2465. [Link]
-
Guo, M., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2465. [Link]
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Marion, N., & Nolan, S. P. (2005). Electronic nature of N-heterocyclic carbene ligands: effect on the Suzuki reaction. Organic Letters, 7(10), 1991–1994. [Link]
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Wikipedia. (2023). Suzuki reaction. [Link]
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Andrew G. Myers Research Group. The Suzuki Reaction. [Link]
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Shishido, R., et al. (2020). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 49(43), 15267–15274. [Link]
-
ResearchGate. (2023). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. [Link]
-
ResearchGate. (2015). The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(20), 7414–7427. [Link]
-
ResearchGate. (2017). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. [Link]
-
Rychnovsky, S. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]
-
Khan, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Journal of Pharmaceutical Sciences, 8(1), 1. [Link]
-
Lubaeva, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry. [Link]
-
Wang, D., et al. (2019). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications, 55(62), 9159–9162. [Link]
-
Lubaeva, A. E., et al. (2022). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 24(43), 7949–7953. [Link]
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Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
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ResearchGate. (2013). Suzuki reaction with different boronic acids a. [Link]
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R Discovery. (2011). Preparation of New Buchwald-Type Secondary Phosphine Oxide Ligands and Applications in Suzuki−Miyaura Reactions. [Link]
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ACS Publications. (2009). Suzuki−Miyaura Coupling of NHC−Boranes: A New Addition to the C−C Coupling Toolbox. [Link]
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MDPI. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]
- Google Patents. (2015).
-
R Discovery. (2020). Nickel(ii) N-heterocyclic carbene complexes as efficient catalysts for the Suzuki—Miyaura reaction. [Link]
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Chan-Lam Coupling Protocols for (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid: An Application Guide for C-N, C-O, and C-S Bond Formation
Introduction: The Strategic Advantage of Chan-Lam Coupling in Modern Synthesis
In the landscape of synthetic chemistry, the formation of carbon-heteroatom bonds is a cornerstone of molecular construction, particularly in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2] Among the various methodologies, the Chan-Lam coupling has emerged as a powerful and versatile tool for the creation of aryl-N, aryl-O, and aryl-S linkages.[2][3][4] This copper-catalyzed cross-coupling reaction utilizes arylboronic acids and a variety of N-H, O-H, or S-H containing compounds, offering a distinct set of advantages over traditional methods like the Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination.[5][6][7][8]
The Chan-Lam coupling is particularly valued for its operational simplicity, often proceeding under mild reaction conditions, at room temperature, and, remarkably, open to the air.[3][5][9] This tolerance to aerobic conditions obviates the need for stringent inert atmosphere techniques, rendering the procedure more accessible and scalable. The use of copper, an earth-abundant and relatively inexpensive metal, further enhances its appeal from both an economic and sustainability perspective.[3]
This guide provides detailed application notes and protocols for the use of (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid in Chan-Lam coupling reactions. The dibenzofuran moiety is a privileged scaffold in medicinal chemistry, and the ability to functionalize it through C-N, C-O, and C-S bond formation opens avenues for the rapid generation of diverse compound libraries for drug discovery and development.
The Mechanism: A Copper-Catalyzed Oxidative Coupling
The mechanism of the Chan-Lam coupling is complex and has been the subject of considerable investigation.[5][10] A generally accepted catalytic cycle is depicted below. The reaction is believed to proceed through a Cu(II)/Cu(III) or a Cu(I)/Cu(III) cycle.
A proposed catalytic cycle begins with the transmetalation of the arylboronic acid with a Cu(II) salt, often in the presence of a base, to form an aryl-Cu(II) intermediate. This intermediate can then coordinate with the nucleophile (amine, alcohol, or thiol). Subsequent oxidation to a Cu(III) species, facilitated by an oxidant (often atmospheric oxygen), is followed by reductive elimination to form the desired C-heteroatom bond and a Cu(I) species. The Cu(I) is then re-oxidized to Cu(II) to complete the catalytic cycle.[6]
Figure 1: A simplified representation of the Chan-Lam coupling catalytic cycle.
Key Reaction Parameters and Optimization
Successful Chan-Lam coupling hinges on the careful selection and optimization of several key parameters:
-
Copper Source: Copper(II) acetate (Cu(OAc)₂) is the most commonly used catalyst.[6][9] Other copper sources such as CuCl₂, CuSO₄, and copper(I) salts can also be effective.[6] The choice of the copper source can influence reaction rates and yields.
-
Base: A base is often required to facilitate the transmetalation step and to deprotonate the nucleophile.[6] Common bases include organic amines like pyridine and triethylamine (Et₃N), or inorganic bases such as potassium carbonate (K₂CO₃).[6] In some cases, the reaction can proceed without an added base.
-
Solvent: A variety of solvents can be used, with dichloromethane (DCM), methanol (MeOH), and acetonitrile (MeCN) being common choices.[6] The solvent should be chosen based on the solubility of the substrates and reagents.
-
Ligand: While many Chan-Lam couplings proceed without a ligand, the addition of a ligand can sometimes improve the reaction efficiency, particularly for challenging substrates.[7][11] Pyridine is a common ligand, and various bidentate ligands have also been shown to be beneficial.[5][7]
-
Atmosphere: A key advantage of the Chan-Lam coupling is its compatibility with an air atmosphere, where molecular oxygen serves as the terminal oxidant.[9] In some cases, bubbling air or oxygen through the reaction mixture can be beneficial.
General Experimental Workflow
The following diagram outlines a typical experimental workflow for performing a Chan-Lam coupling reaction.
Figure 2: A generalized experimental workflow for Chan-Lam coupling.
Protocols for the Chan-Lam Coupling of (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic Acid
The following protocols are designed as starting points for the coupling of (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid with various nucleophiles. Optimization of the reaction conditions may be necessary to achieve the best results for specific substrates.
Protocol 1: C-N Coupling with an Aliphatic or Aromatic Amine
This protocol describes the general procedure for the N-arylation of primary and secondary amines.
Materials:
-
(3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid
-
Amine (aliphatic or aromatic)
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Dichloromethane (DCM)
-
Molecular sieves (4 Å, optional but recommended)[8]
Procedure:
-
To a reaction vial, add (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid (1.0 equiv.), the amine (1.2 equiv.), and Cu(OAc)₂ (0.1 equiv.).
-
If using, add activated 4 Å molecular sieves.
-
Add DCM as the solvent to achieve a concentration of approximately 0.1 M with respect to the boronic acid.
-
Add pyridine (2.0 equiv.) to the mixture.
-
Seal the vial and stir the reaction mixture vigorously at room temperature for 24-72 hours. The reaction should be open to the air.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of celite to remove solid residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Range for Optimization |
| Boronic Acid:Amine Ratio | 1 : 1.2 | 1 : 1 to 1 : 2 |
| Catalyst Loading | 10 mol% Cu(OAc)₂ | 5-20 mol% |
| Base | Pyridine (2.0 equiv.) | Triethylamine, K₂CO₃ (1.5-3.0 equiv.) |
| Solvent | Dichloromethane (DCM) | Methanol, Acetonitrile, THF |
| Temperature | Room Temperature | Room Temperature to 80 °C |
| Reaction Time | 24-72 hours | 12-96 hours |
Table 1: Recommended and optimizable conditions for C-N coupling.
Protocol 2: C-O Coupling with a Phenol or an Aliphatic Alcohol
This protocol outlines the general procedure for the O-arylation of phenols and alcohols.
Materials:
-
(3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid
-
Phenol or alcohol
-
Copper(II) acetate (Cu(OAc)₂)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
Procedure:
-
In a reaction flask, dissolve (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid (1.0 equiv.) and the phenol or alcohol (1.5 equiv.) in DCM.
-
Add Cu(OAc)₂ (1.0 equiv. for stoichiometric, or 0.2 equiv. for catalytic). For initial trials, a stoichiometric amount of copper is often used for O-arylation.[2]
-
Add triethylamine (2.0 equiv.) to the reaction mixture.
-
Stir the reaction mixture at room temperature under an air atmosphere for 48-72 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the mixture with DCM and wash with saturated aqueous ammonium chloride, followed by water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography.
| Parameter | Recommended Condition | Range for Optimization |
| Boronic Acid:Alcohol/Phenol Ratio | 1 : 1.5 | 1 : 1.2 to 1 : 2 |
| Catalyst Loading | 20 mol% - 100 mol% Cu(OAc)₂ | 10 mol% - 200 mol% |
| Base | Triethylamine (2.0 equiv.) | Pyridine, Diisopropylethylamine |
| Solvent | Dichloromethane (DCM) | Toluene, 1,4-Dioxane |
| Temperature | Room Temperature | Room Temperature to 100 °C |
| Reaction Time | 48-72 hours | 24-96 hours |
Table 2: Recommended and optimizable conditions for C-O coupling.
Protocol 3: C-S Coupling with a Thiol
This protocol provides a general method for the S-arylation of thiols.
Materials:
-
(3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid
-
Thiol
-
Copper(II) acetate (Cu(OAc)₂)
-
4-Methylpyridine
-
Methanol (MeOH)
Procedure:
-
To a reaction vial, add (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid (1.0 equiv.), the thiol (1.2 equiv.), and Cu(OAc)₂ (0.1 equiv.).
-
Add methanol as the solvent.
-
Add 4-methylpyridine (2.0 equiv.) as the base and ligand.
-
Stir the reaction mixture at room temperature under an air atmosphere for 12-24 hours.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
| Parameter | Recommended Condition | Range for Optimization |
| Boronic Acid:Thiol Ratio | 1 : 1.2 | 1 : 1 to 1 : 1.5 |
| Catalyst Loading | 10 mol% Cu(OAc)₂ | 5-15 mol% |
| Base | 4-Methylpyridine (2.0 equiv.) | Pyridine, Et₃N |
| Solvent | Methanol (MeOH) | Ethanol, DCM |
| Temperature | Room Temperature | Room Temperature to 60 °C |
| Reaction Time | 12-24 hours | 8-48 hours |
Table 3: Recommended and optimizable conditions for C-S coupling.
Troubleshooting and Considerations
-
Low Yield: If the reaction shows low conversion, consider increasing the temperature, reaction time, or the amount of base and/or copper catalyst. The addition of a ligand, if not already present, may also be beneficial. For sluggish reactions, switching to a higher-boiling point solvent and heating may be necessary.
-
Side Products: Common side products in Chan-Lam couplings include homocoupling of the boronic acid (Ar-Ar) and protodeboronation (Ar-H).[6] To minimize these, ensure an efficient coupling with the nucleophile by optimizing the reaction conditions. The use of molecular sieves can help reduce the formation of oxidation byproducts.[8]
-
Substrate Scope: The electronic properties of the nucleophile can impact the reaction efficiency. Electron-rich amines and phenols are generally more reactive. For less reactive nucleophiles, more forcing conditions may be required.
-
Safety: While the Chan-Lam coupling is generally a safe reaction, standard laboratory safety practices should always be followed. Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The Chan-Lam coupling offers a practical and efficient method for the synthesis of a wide range of compounds derived from (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid. Its operational simplicity and use of an inexpensive, readily available copper catalyst make it an attractive strategy in both academic and industrial research settings. The protocols and guidelines presented here provide a solid foundation for researchers to explore the rich chemistry of this important transformation and to accelerate the development of novel molecules with potential applications in drug discovery and materials science.
References
-
Chan–Lam coupling - Wikipedia. (URL: [Link])
-
Chan-Lam Coupling - Organic Chemistry Portal. (URL: [Link])
-
Chan-Lam Coupling: Mechanism & Examples | NROChemistry. (URL: [Link])
-
Gilla, G., et al. (2020). Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions. Synthesis, 53(04), 635-669. (URL: [Link])
-
Vantourout, J. C., et al. (2019). Mechanistic Development and Recent Applications of the Chan–Lam Amination. Chemical Reviews, 119(24), 12437-12493. (URL: [Link])
-
Li, Z., et al. (2021). Chan–Lam-Type C–S Coupling Reaction by Sodium Aryl Sulfinates and Organoboron Compounds. Organic Letters, 23(15), 6046-6051. (URL: [Link])
-
Demjén, A., et al. (2018). Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism. ACS Catalysis, 8(7), 6334-6344. (URL: [Link])
-
Shrestha, B., et al. (2022). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. Results in Chemistry, 4, 100346. (URL: [Link])
-
Bora, P. J., et al. (2024). Recent advances in Chan–Lam coupling reaction. Catalysis Science & Technology, 14(8), 2087-2115. (URL: [Link])
-
Vantourout, J. C., et al. (2019). Mechanistic Development and Recent Applications of the Chan-Lam Amination. SciSpace. (URL: [Link])
-
Lam, P. Y. S. (2016). Chan-Lam coupling reaction: Copper-promoted C-element bond oxidative coupling reaction with boronic acids. ResearchGate. (URL: [Link])
-
Reddy, K. S., et al. (2019). Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides. RSC Publishing. (URL: [Link])
-
Lam, P. Y. S. (2006). COPPER-Promoted C-Heteroatom Bond Cross-Coupling Via Boronic Acids: Chan-Lam Coupling Reaction. MARM-ACS. (URL: [Link])
-
Lam, P. Y. S. (2016). Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids. Synthetic Methods in Drug Discovery: Volume 1. (URL: [Link])
-
Chan-Lam Coupling - YouTube. (2022). (URL: [Link])
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- 5. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 6. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
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Functionalization of Polymers with (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic Acid via Suzuki-Miyaura Cross-Coupling
An Application Note and Protocol for Researchers
Abstract
This guide provides a comprehensive protocol for the functionalization of halogenated polymers with (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid. The dibenzofuran moiety is a planar, electron-rich heterocyclic system that imparts valuable photophysical and electronic properties to macromolecular structures, making it a target for applications in organic electronics, sensors, and advanced materials.[1][2] The protocol centers on the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds.[3] We detail the reaction mechanism, provide a step-by-step experimental workflow, outline critical characterization techniques for validation, and discuss potential applications for the resulting functionalized polymers. This document is intended for researchers in materials science, polymer chemistry, and drug development seeking to synthesize novel polymers with tailored optoelectronic and physicochemical properties.
Scientific Principles and Rationale
The successful synthesis of functional materials relies on a deep understanding of the underlying chemical principles. The choice of reaction, reagents, and polymer backbone is a deliberate process designed to achieve a specific outcome.
The Suzuki-Miyaura Coupling: A Powerful Tool for Polymer Modification
The Suzuki-Miyaura coupling is the cornerstone of this protocol. It is a Nobel Prize-winning reaction that forms a carbon-carbon bond between an organoboron compound (in this case, our dibenzofuran-phenylboronic acid) and an organohalide (the halogenated polymer backbone).[3] Its widespread use in polymer science is due to its high tolerance for a wide variety of functional groups, mild reaction conditions, and the commercial availability of numerous boronic acids and catalysts.[4]
The reaction proceeds through a catalytic cycle involving a palladium complex. Understanding this cycle is crucial for troubleshooting and optimizing the reaction.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (Polymer-Br), inserting itself into the carbon-halogen bond to form a Pd(II) complex.
-
Transmetalation: A base activates the boronic acid, forming a boronate species that transfers the organic group (the dibenzofuran-phenyl moiety) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[3]
The (3-(Dibenzo[b,d]furan-4-yl)phenyl) Boronic Acid Moiety
The choice of this specific boronic acid is driven by the properties of the dibenzofuran (DBF) core. DBF is a rigid, planar aromatic system with unique electronic and photophysical characteristics.[1] Incorporating it into a polymer backbone can:
-
Enhance Thermal Stability: The rigid structure can increase the glass transition temperature (Tg) of the polymer.
-
Introduce Optoelectronic Activity: Dibenzofuran derivatives are often fluorescent and are used as building blocks for materials in organic light-emitting diodes (OLEDs) and other electronic devices.[5]
-
Provide a Site for Further Chemistry: While this protocol focuses on attaching the moiety, the boronic acid group itself is a functional handle. Phenylboronic acid (PBA) containing polymers are known to form reversible covalent bonds with diols, making them responsive to stimuli like glucose, which is highly relevant for drug delivery and biosensor applications.[6][7]
Selecting a Suitable Polymer Backbone
The foundational polymer must contain a reactive handle for the Suzuki coupling to occur. The most common handles are aryl or vinyl halides (specifically Bromine or Iodine). A prime candidate for this protocol is poly(4-bromostyrene) . It is commercially available in various molecular weights and provides a readily accessible aryl bromide on each repeating unit for functionalization. Other suitable polymers could be synthesized by incorporating a halogen-containing monomer during polymerization, such as N-[2-(4-bromophenyl)ethyl]acrylamide.[4] The choice of backbone will ultimately define the bulk properties of the final material, such as solubility, flexibility, and processability.
Materials and Reagents
| Material/Reagent | Grade | Recommended Supplier | Notes |
| Poly(4-bromostyrene) | Synthesis Grade | Sigma-Aldrich, etc. | Choose a molecular weight and dispersity suitable for your application. |
| (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid[8] | >98% Purity | Various | The key functionalizing agent. |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Catalyst Grade | Strem, Sigma-Aldrich | Air and light-sensitive. Store under inert gas. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Powdered | Fisher Scientific | The base is crucial for the transmetalation step. |
| Toluene | Anhydrous | Acros Organics | Reaction solvent. Must be deoxygenated. |
| Tetrahydrofuran (THF) | HPLC Grade | VWR | Used for dissolving the polymer. |
| Methanol | ACS Grade | VWR | Used for precipitating and washing the final polymer. |
| Schlenk Flasks and Line | N/A | Chemglass | Essential for maintaining an inert atmosphere. |
| Magnetic Stirrer with Hotplate | N/A | IKA, Corning | For heating and agitation. |
Experimental Protocol: Suzuki-Miyaura Functionalization
This protocol provides a representative procedure for the functionalization of poly(4-bromostyrene). Molar equivalents should be adjusted based on the desired degree of functionalization.
Step-by-Step Methodology
-
Polymer Dissolution: In a 100 mL Schlenk flask, dissolve poly(4-bromostyrene) (1.0 g, ~5.46 mmol of Br units) in a mixture of anhydrous toluene (30 mL) and THF (10 mL). THF is added to aid in the dissolution of the polymer. Stir until a homogenous solution is formed.
-
Reagent Addition: To the polymer solution, add (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid (1.74 g, 6.01 mmol, 1.1 eq per Br unit) and powdered anhydrous potassium carbonate (2.27 g, 16.4 mmol, 3.0 eq per Br unit).
-
Inert Atmosphere Setup: Seal the flask and perform at least three freeze-pump-thaw cycles to thoroughly deoxygenate the reaction mixture. Causality Note: Oxygen can oxidize and deactivate the Pd(0) catalyst, halting the reaction. This step is critical for high conversion.
-
Catalyst Addition: Backfill the flask with an inert gas (Nitrogen or Argon). Under a positive flow of the inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.126 g, 0.11 mmol, 2 mol% per Br unit). The solution will typically turn a dark or yellowish color.
-
Reaction: Immediately place the sealed flask in a preheated oil bath at 90 °C. Allow the reaction to stir vigorously for 24-48 hours under the inert atmosphere. The progress can be monitored by taking small aliquots and analyzing via ¹H NMR to observe the disappearance of the starting material protons.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with additional THF (20 mL) and filter through a pad of Celite to remove the inorganic salts (K₂CO₃ and boronate byproducts).
-
Concentrate the filtrate using a rotary evaporator until the total volume is approximately 10-15 mL.
-
-
Purification by Precipitation:
-
Slowly add the concentrated polymer solution dropwise to a beaker containing vigorously stirring cold methanol (400 mL). A fibrous or powdered precipitate should form.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the polymer by vacuum filtration. Wash the solid extensively with fresh methanol to remove any remaining catalyst and unreacted boronic acid.
-
-
Drying: Dry the purified white or off-white polymer in a vacuum oven at 50 °C overnight. The final yield should be determined gravimetrically.
Characterization and Validation
Thorough characterization is essential to confirm the successful functionalization and to understand the properties of the new material.[9][10] A combination of spectroscopic and analytical techniques should be employed.
| Technique | Purpose | Expected Outcome for Successful Functionalization |
| ¹H NMR Spectroscopy | To confirm the covalent attachment of the dibenzofuran moiety and estimate the degree of functionalization. | Disappearance or significant reduction of aromatic proton signals from poly(4-bromostyrene). Appearance of new, complex aromatic signals in the 7.5-8.5 ppm range characteristic of the dibenzofuran-phenyl group. |
| FTIR Spectroscopy | To identify functional groups. | Appearance of characteristic C-O-C stretching vibrations from the furan ring (~1240 cm⁻¹). Changes in the C-H out-of-plane bending region for substituted benzene rings. |
| UV-Vis Spectroscopy | To assess the new electronic properties. | A significant red-shift in the absorption maximum compared to the starting polymer, indicating an extended π-conjugated system introduced by the dibenzofuran moiety. |
| Size Exclusion (GPC) | To determine molecular weight (Mn, Mw) and dispersity (Đ), and to check for chain degradation. | An increase in molecular weight corresponding to the mass of the attached functional groups. The dispersity (Đ = Mw/Mn) should remain relatively narrow and similar to the starting polymer, indicating no significant side reactions like chain scission or cross-linking. |
| Thermal Analysis (DSC/TGA) | To evaluate the thermal properties of the new polymer. | An increase in the glass transition temperature (Tg) due to the rigid dibenzofuran group. TGA should show high thermal stability, with decomposition likely occurring above 300-400 °C. |
Applications and Future Directions
Polymers functionalized with dibenzofuran moieties are prime candidates for a range of advanced applications:
-
Organic Electronics: The electronic properties of the dibenzofuran unit make these polymers suitable for use as host materials or emissive components in Organic Light-Emitting Diodes (OLEDs).[1][5]
-
Chemical Sensors: The potential for the boronic acid group to interact with diols could be exploited to develop fluorescent sensors for saccharides.[11]
-
Drug Delivery: The stimuli-responsive nature of boronic acids to pH and sugars could be harnessed to create "smart" polymer nanoparticles or hydrogels for targeted drug release.[12][13]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Functionalization Yield | Inactive catalyst (oxidized). Insufficient base. Poor solubility of reagents. | Ensure a rigorously inert atmosphere. Use freshly opened or properly stored catalyst. Ensure the base is anhydrous and finely powdered. Increase the amount of THF to improve solubility. |
| Polymer Cross-linking (Gelling) | Side reactions or difunctional impurities in the boronic acid. | Lower the reaction temperature. Use a milder base (e.g., Na₂CO₃). Ensure the purity of the boronic acid starting material. |
| Broad Dispersity (Đ) in GPC | Polymer chain scission due to harsh conditions. | Reduce reaction temperature and time. Screen different palladium catalysts and ligands that operate under milder conditions. |
References
-
Routledge. (n.d.). Functionalized Polymers: Synthesis, Characterization and Applications. Retrieved from [Link]
-
Polymer Chemistry. (n.d.). The Suzuki coupling reaction as a post-polymerization modification: a promising protocol for construction of cyclic-brush and more complex polymers. Royal Society of Chemistry Publishing. Retrieved from [Link]
-
Macromolecules. (2017). From Click Chemistry to Cross-Coupling: Designer Polymers from One Efficient Reaction. ACS Publications. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Dibenzofuran Derivatives in Advanced Materials. Retrieved from [Link]
-
PMC. (n.d.). Bidirectional Suzuki Catalyst Transfer Polymerization of Poly(p‑phenylene). Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Characterization of Bioactive Oligoitaconates with Amino Acid Functional Groups for Tissue Engineering. Retrieved from [Link]
-
Wikipedia. (n.d.). Polymer characterization. Retrieved from [Link]
-
MDPI. (2023). Tandem Suzuki Polymerization/Heck Cyclization Reaction to Form Ladder-Type 9,9′-Bifluorenylidene-Based Conjugated Polymer. Retrieved from [Link]
-
ALLGREEN. (n.d.). (3-(dibenzo[b,d]furan-4-yl)phenyl)boronic Acid CAS NO.1271726-52-3. Retrieved from [Link]
-
ResearchGate. (2025). Polymers with benzofuro‐benzofuran structures. Retrieved from [Link]
-
ResearchGate. (2022). Medicinal active applications of Dibenzofuran derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Dibenzofuran – Knowledge and References. Retrieved from [Link]
-
Royal Society of Chemistry Publishing. (n.d.). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. Retrieved from [Link]
-
PubMed. (n.d.). Phenylboronic Acid-polymers for Biomedical Applications. Retrieved from [Link]
-
Suna Tech Inc. (n.d.). Essential Intermediate for Innovation: [3-(Dibenzo[b,d]thiophen-4-yl)phenyl]boronic Acid. Retrieved from [Link]
-
RSC Blogs. (2016). Focus on: Boron Functional Polymers. Retrieved from [Link]
-
Wikipedia. (n.d.). Dibenzofuran. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. NIH. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Phenylboronic acid-polymers for biomedical applications. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nbinno.com [nbinno.com]
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- 7. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Customized (3-(dibenzo[b,d]furan-4-yl)phenyl)boronic Acid CAS NO.1271726-52-3 Manufacturers, Suppliers - Good Price - ALLGREEN [allgreenchems.com]
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Application Notes and Protocols: Gram-Scale Synthesis of (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid is a valuable building block in medicinal chemistry and materials science. Its dibenzofuran core is a recurring motif in many biologically active compounds and functional organic materials.[1][2] This document provides a detailed protocol for the gram-scale synthesis of this boronic acid, focusing on practical application, safety, and scalability. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, forms the cornerstone of modern organic synthesis and is central to the protocol described herein.[3][4][5]
Strategic Approach to Synthesis
The synthesis of (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid is most efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely utilized for the synthesis of biaryls.[1][2][6] The general strategy involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.[3]
Key Synthetic Steps
-
Preparation of the Aryl Grignard Reagent: The synthesis begins with the formation of an aryl Grignard reagent from an appropriate aryl bromide. This organometallic intermediate is highly reactive and serves as the nucleophilic partner in the subsequent borylation step.
-
Borylation: The Grignard reagent is then reacted with a trialkyl borate, such as trimethyl borate, to form the corresponding boronic ester.
-
Hydrolysis: The boronic ester is hydrolyzed under acidic conditions to yield the final product, (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid.
Visualizing the Workflow
Caption: Synthetic workflow for (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid.
Detailed Gram-Scale Synthesis Protocol
This protocol is designed for the synthesis of approximately 10 grams of the target compound. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[7][8]
Materials and Equipment
| Reagent/Equipment | Quantity/Specification | Purpose |
| 4-Bromodibenzo[b,d]furan | 15.0 g | Starting material |
| Magnesium turnings | 1.6 g | Grignard reagent formation |
| Iodine | 1 crystal | Initiator for Grignard reaction |
| Anhydrous Tetrahydrofuran (THF) | 300 mL | Solvent |
| Trimethyl borate | 12.5 mL | Borylation agent |
| 2 M Hydrochloric acid | 100 mL | Hydrolysis and workup |
| Diethyl ether | 200 mL | Extraction |
| Brine | 50 mL | Washing |
| Anhydrous Sodium Sulfate | 20 g | Drying agent |
| Round-bottom flasks | 500 mL, 1 L | Reaction vessels |
| Reflux condenser | - | For heating under reflux |
| Addition funnel | 250 mL | For controlled addition of reagents |
| Magnetic stirrer and stir bars | - | For mixing |
| Ice bath | - | For temperature control |
| Rotary evaporator | - | For solvent removal |
Step-by-Step Procedure
Part 1: Grignard Reagent Formation
-
Preparation: In a flame-dried 500 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a rubber septum, add magnesium turnings (1.6 g).
-
Initiation: Add a single crystal of iodine to the flask. The flask should be gently heated with a heat gun under a stream of inert gas (e.g., argon or nitrogen) until the purple iodine vapor is visible. This helps to activate the magnesium surface.
-
Grignard Reaction: Dissolve 4-bromodibenzo[b,d]furan (15.0 g) in 150 mL of anhydrous THF. Add a small portion (approx. 10 mL) of this solution to the magnesium turnings. The reaction should initiate, as indicated by a gentle bubbling and a change in color. If the reaction does not start, gentle heating may be required.
-
Controlled Addition: Once the reaction has started, add the remaining solution of 4-bromodibenzo[b,d]furan dropwise via an addition funnel over 30-45 minutes, maintaining a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 2 hours to ensure complete formation of the Grignard reagent.
Part 2: Borylation and Hydrolysis
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Borylation: Add trimethyl borate (12.5 mL) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -60 °C.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis: Carefully quench the reaction by the slow, dropwise addition of 2 M hydrochloric acid (100 mL) while cooling the flask in an ice bath.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 100 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification
Purification of arylboronic acids can be challenging due to their tendency to form anhydrides (boroxines) and their polarity.[9][10]
-
Recrystallization: The crude (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid can often be purified by recrystallization from a suitable solvent system, such as a mixture of acetone and hexanes or toluene.[10]
-
Acid-Base Extraction: An alternative purification method involves dissolving the crude product in a basic aqueous solution (e.g., 1 M NaOH) to form the boronate salt.[11] The aqueous layer is then washed with an organic solvent (e.g., diethyl ether) to remove non-acidic impurities. The aqueous layer is then acidified with 2 M HCl to precipitate the pure boronic acid, which is collected by filtration.[11]
-
Column Chromatography: While generally difficult for boronic acids, chromatography on silica gel can sometimes be employed.[9][12] A mixture of ethyl acetate and hexanes with a small amount of acetic acid is a common eluent system.
Safety and Handling
-
Organometallic Reagents: Grignard reagents are highly reactive and pyrophoric.[13][14] They must be handled under an inert atmosphere using anhydrous solvents and proper Schlenk line techniques.[13][15]
-
Flammable Solvents: Tetrahydrofuran and diethyl ether are highly flammable.[7] All operations should be conducted in a fume hood away from ignition sources.
-
Corrosive Reagents: Hydrochloric acid is corrosive and should be handled with care.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves when handling chemicals.[8]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[7]
Troubleshooting
| Issue | Possible Cause | Solution |
| Grignard reaction does not initiate. | Inactive magnesium surface; presence of moisture. | Add a crystal of iodine and gently heat. Ensure all glassware is flame-dried and solvents are anhydrous. |
| Low yield of boronic acid. | Incomplete Grignard formation; premature quenching of the Grignard reagent. | Ensure complete consumption of the aryl bromide before proceeding. Maintain anhydrous conditions throughout the reaction. |
| Difficulty in purification. | Formation of boroxines; presence of impurities. | Try the acid-base extraction method for purification. Consider converting to a more stable boronate ester for chromatography.[9][16] |
Mechanism and Scientific Rationale
The synthesis of (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid relies on well-established organometallic and boron chemistry. The formation of the Grignard reagent involves the oxidative insertion of magnesium into the carbon-bromine bond of 4-bromodibenzo[b,d]furan. This creates a highly nucleophilic organomagnesium species.
The subsequent borylation step is a nucleophilic attack of the Grignard reagent on the electrophilic boron atom of trimethyl borate. This forms a tetracoordinate borate complex, which upon acidic workup, hydrolyzes to the desired boronic acid.
The Suzuki-Miyaura coupling, for which this boronic acid is a key precursor, proceeds via a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition of the aryl halide to the palladium catalyst, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the biaryl product and regenerate the palladium(0) catalyst.[3][17]
References
- Google Patents. WO2005019229A1 - Process for purification of boronic acid and its derivatives.
-
American Chemical Society. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. 2022. Available from: [Link]
-
ResearchGate. How to purify boronic acids/boronate esters?. 2016. Available from: [Link]
-
ACS Publications. Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. 2022. Available from: [Link]
-
ResearchGate. A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. 2025. Available from: [Link]
-
Reddit. Purification of boronic acids? 2017. Available from: [Link]
-
MDPI. Synthesis of Bioactive Benzofuran Derivatives via Suzuki–Miyaura Cross-Coupling Reaction. 2025. Available from: [Link]
-
Semantic Scholar. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Available from: [Link]
-
NIH. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. 2018. Available from: [Link]
-
Semantic Scholar. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. 2018. Available from: [Link]
-
ALLGREEN. (3-(dibenzo[b,d]furan-4-yl)phenyl)boronic Acid CAS NO.1271726-52-3. Available from: [Link]
-
The Royal Society of Chemistry. Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. 2023. Available from: [Link]
-
NIH. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. 2019. Available from: [Link]
-
Laboratory Safety Standard Operating Procedure (SOP). ORGANICMETALLIC COMPOUND (GRIGNARDS AND ORGANOLITHIUMS). 2018. Available from: [Link]
-
ResearchGate. Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes. 2025. Available from: [Link]
-
Organic Chemistry Portal. Arylboronic acid or boronate synthesis. Available from: [Link]
-
HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. 2025. Available from: [Link]
-
CSUB. Topic 1: Safety in the Organic Chemistry Laboratory. Available from: [Link]
-
White Rose Research Online. Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. 2022. Available from: [Link]
-
RSC Publishing. A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. Available from: [Link]
- Google Patents. US6576789B1 - Process for the preparation of substituted phenylboronic acids.
Sources
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- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. jcsp.org.pk [jcsp.org.pk]
- 5. [PDF] Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media | Semantic Scholar [semanticscholar.org]
- 6. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
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- 11. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
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- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic Acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid. It addresses common purification challenges and offers validated protocols to ensure high purity and yield for downstream applications, such as Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid.
Q1: My initial workup resulted in a product with low purity. What are the likely impurities?
A1: Low purity after synthesis and initial extraction is common. The impurity profile for arylboronic acids, including (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid, typically includes several species:
-
Protodeboronated Product: This is the arene compound where the boronic acid group (-B(OH)₂) has been replaced by a hydrogen atom. This is a very common impurity for arylboronic acids.[1]
-
Boroxines (Anhydrides): Boronic acids can reversibly dehydrate to form cyclic trimeric anhydrides called boroxines. This is often observed in NMR spectra as broadened peaks and can complicate purification.
-
Starting Materials: Unreacted precursors from the synthesis, such as the corresponding aryl halide.
-
Homocoupled Dimers: Side-products from the coupling of two starting material molecules.[2]
-
Oxidized Species: Boronic acids can be susceptible to oxidation, especially under non-inert conditions, which can lead to the corresponding phenol.[3]
Identifying these impurities using techniques like LC-MS and NMR is the first step toward selecting an appropriate purification strategy.
Q2: I'm attempting silica gel column chromatography, but my compound is streaking badly or seems irreversibly bound to the silica.
A2: This is a well-documented and frequent problem when purifying boronic acids on standard silica gel.[1][4] The Lewis acidic nature of the boron atom interacts strongly with the Lewis basic silanol groups on the silica surface, leading to poor elution, streaking, and potential decomposition.
Recommended Solutions:
-
Avoid Standard Silica Gel: Normal-phase chromatography on untreated silica is generally not recommended.[1][4]
-
Use Treated Silica or Alternative Stationary Phases:
-
Boric Acid-Impregnated Silica: Pre-treating the silica gel with boric acid can passivate the active sites, reducing the over-adsorption of the boronic acid product and leading to better purification.[5][6]
-
Neutral Alumina: For some boronic acids, neutral alumina can be a viable alternative to silica.[2]
-
Reverse-Phase (C18) Chromatography: This is often a more reliable chromatographic method. The compound is separated based on hydrophobicity, avoiding the problematic Lewis acid-base interactions. A typical mobile phase would be a gradient of acetonitrile or methanol in water, often with a modifier like formic acid or TFA.[1][4]
-
Q3: My attempts at recrystallization are failing—the compound either oils out, crashes out as an amorphous solid, or the yield is extremely low.
A3: Recrystallization of boronic acids can be challenging, especially on a small scale, but it is often the most effective method for achieving high purity on a larger scale.[1][7]
Troubleshooting Steps:
-
Systematic Solvent Screening: Do not commit your entire batch to one condition. On a small scale (10-20 mg), test a variety of single and binary solvent systems. The ideal solvent should dissolve the compound poorly at room temperature but completely at an elevated temperature.[8]
-
Anti-Solvent Method: Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "bad" or "anti-solvent" (in which it is poorly soluble) until turbidity persists. Gently heat to redissolve, then allow to cool slowly.[4]
-
Control Cooling Rate: Rapid cooling often leads to the precipitation of an impure, amorphous solid. For crystalline material, allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer.
-
Trituration: If full recrystallization is difficult, trituration can be effective for removing minor, more soluble impurities. Suspend the crude solid in a solvent in which the desired compound is largely insoluble, but the impurities are soluble. Stir or sonicate the slurry, then filter and wash the solid.[2][4]
| Solvent System | Comments | Primary Reference |
| Hot Ethanol/Water | A common choice for arylboronic acids. Dissolve in hot ethanol and add hot water until cloudy.[7] | |
| Ethyl Acetate/Hexane | A versatile combination of a polar and non-polar solvent.[2] | |
| Acetone/Hexane | Similar to EtOAc/Hexane, often effective for moderately polar compounds.[9] | |
| Dichloroethane or Benzene | Can be effective but are less desirable due to toxicity.[2] |
Q4: I suspect my compound is decomposing during workup or purification. How can I improve its stability?
A4: Boronic acids can be sensitive to heat, pH, and oxidative conditions.[3][9][10]
Strategies to Enhance Stability:
-
pH Control: Protodeboronation can be rapid under strongly acidic or basic conditions. Maintaining a pH around 5 can sometimes minimize this degradation pathway.[10]
-
Derivative Formation: For purification, you can convert the boronic acid to a more stable derivative, purify it, and then regenerate the boronic acid.
-
Pinacol Ester: Reacting the boronic acid with pinacol yields a boronate ester, which is significantly more stable and behaves well during standard silica gel chromatography.[9]
-
Diethanolamine Adduct: Boronic acids can form stable, crystalline adducts with diethanolamine. These can often be selectively precipitated, filtered, and then hydrolyzed back to the pure boronic acid.[4][7]
-
Potassium Trifluoroborate Salt (K-TFB): These salts are typically highly stable, crystalline solids that are easy to handle and can be purified by recrystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the most robust and scalable purification method for (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid?
A1: For multi-gram quantities, acid-base extraction is often the most effective and scalable technique.[2][11] This method leverages the acidic nature of the boronic acid functional group to separate it from neutral or basic impurities. The general procedure is outlined in the protocols section below. It is highly efficient at removing non-acidic impurities like starting materials and homocoupled byproducts.[10]
Caption: Workflow for acid-base purification.
Q2: How should I properly assess the purity of my final product?
A2: A combination of analytical techniques is necessary for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase C18 column with a UV detector is typically used.[12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides purity information and confirms the molecular weight of the product and any impurities.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR confirm the chemical structure of the desired product. Quantitative NMR (qNMR) can also be used to determine purity against a known standard.
| Technique | Information Provided | Key Considerations |
| HPLC | Quantitative purity (% area) | Method development may be needed to resolve all impurities. |
| LC-MS | Purity, molecular weight confirmation | Can help identify unknown impurity masses.[13] |
| ¹H NMR | Structural confirmation, presence of proton-bearing impurities | Boroxine formation can cause peak broadening. |
Q3: What are the recommended storage conditions for (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid?
A3: Like many boronic acids, this compound should be stored as a solid in a tightly sealed container in a cool, dry environment. For long-term storage, keeping it in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C) is recommended to minimize degradation from moisture and atmospheric oxygen.
Q4: Is it a good idea to convert the boronic acid to its pinacol ester for purification?
A4: Yes, this is an excellent and widely used strategy, especially if chromatographic purification is necessary.[9] The resulting (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid pinacol ester is more stable, less polar, and generally purifies easily on standard silica gel. After purification, the ester can be hydrolyzed back to the boronic acid if the free acid is required for the subsequent reaction.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolve the crude (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid in a suitable organic solvent like ethyl acetate or diethyl ether (approx. 10-20 mL per gram of crude material).
-
Transfer the solution to a separatory funnel.
-
Extract the organic solution with 1 M sodium hydroxide (NaOH) solution. Repeat the extraction 2-3 times. The boronic acid will deprotonate and move into the aqueous layer as the sodium boronate salt.
-
Combine the aqueous layers. Wash this combined aqueous phase once with the organic solvent used in step 1 to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify it by adding 1 M hydrochloric acid (HCl) dropwise with stirring. The pure boronic acid will precipitate out of the solution. Monitor the pH with litmus paper to ensure it is acidic (pH ~2-3).
-
Continue stirring the slurry in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water to remove inorganic salts, followed by a small amount of a cold non-polar solvent like hexane to aid drying.
-
Dry the purified solid under high vacuum.
Protocol 2: Purification by Recrystallization
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add a small amount of a suitable solvent (e.g., ethanol) and heat the mixture to just below the solvent's boiling point while stirring.
-
Continue to add the hot solvent portion-wise until the solid just completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure good recovery.[8]
-
If the solution is colored by insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper.
-
If using a binary solvent system (e.g., ethanol/water), add the second solvent (the "anti-solvent", e.g., hot water) dropwise to the hot solution until it becomes faintly cloudy. Add a few drops of the first solvent to make it clear again.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. youtube.com [youtube.com]
- 9. reddit.com [reddit.com]
- 10. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 11. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
preventing protodeboronation of (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid
Technical Support Center: (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid
A Senior Application Scientist's Guide to Preventing Protodeboronation
Welcome to the technical support center for (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid. This guide is designed for researchers, medicinal chemists, and materials scientists who utilize this versatile building block and encounter the common yet challenging side reaction of protodeboronation. As your application support partners, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic outcomes.
Section 1: Frequently Asked Questions - Understanding the Core Problem
This section addresses the fundamental questions surrounding the stability and reactivity of your boronic acid.
Q1: What is protodeboronation and why is it a critical issue with (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid?
A1: Protodeboronation is an undesired chemical reaction where the carbon-boron (C-B) bond of your boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] In the context of your specific molecule, this process converts your valuable starting material into the corresponding byproduct, 3-(Dibenzo[b,d]furan-4-yl)benzene. This side reaction directly reduces the yield of your target molecule in critical transformations like Suzuki-Miyaura cross-couplings and consumes the boronic acid reagent.[1]
Q2: What is the primary mechanism driving protodeboronation in my reactions?
A2: Protodeboronation can be catalyzed by either acid or base, but in the context of Suzuki-Miyaura coupling, the base-catalyzed pathway is the most prevalent concern.[1][3] The process begins with the boronic acid (a trigonal planar species) reacting with a hydroxide ion to form an anionic, tetrahedral boronate intermediate, [ArB(OH)₃]⁻.[4] This boronate is more electron-rich and thus more susceptible to electrophilic attack by a proton source, which is typically water in the reaction mixture. This subsequent step cleaves the C-B bond to yield the unwanted Ar-H byproduct.[1][5]
Sources
Technical Support Center: Suzuki Coupling of Dibenzofuran Boronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common side reactions encountered during the Suzuki-Miyaura coupling of dibenzofuran boronic acids. As Senior Application Scientists, we have structured this guide to provide not just protocols, but a foundational understanding of the reaction mechanisms to empower you to solve challenges in your own research.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using dibenzofuran boronic acids in Suzuki couplings?
The two most prevalent and challenging side reactions are protodeboronation and homocoupling . Protodeboronation results in the formation of an unsubstituted dibenzofuran, consuming your boronic acid starting material.[1] Homocoupling leads to the formation of a symmetrical bi-dibenzofuran dimer, another undesired byproduct that can complicate purification and reduce the yield of your target molecule.[2]
Q2: Why is my reaction showing a significant amount of the protodeboronated dibenzofuran byproduct?
Protodeboronation is the cleavage of the carbon-boron bond, which is then replaced by a carbon-hydrogen bond.[1] This side reaction is often promoted by the presence of water and the basic conditions typically required for the Suzuki-Miyaura reaction.[3] Dibenzofuran boronic acids, like other heteroaromatic boronic acids, can be particularly susceptible to this decomposition pathway, especially at elevated temperatures.[4] The specific pH of the reaction medium is a critical factor in the rate of this undesired reaction.[1]
Q3: I am observing a lot of homocoupled bi-dibenzofuran in my reaction mixture. What causes this?
The homocoupling of boronic acids is primarily caused by the presence of oxygen in the reaction mixture, which can lead to an oxidative coupling pathway catalyzed by palladium.[2] It can also be promoted by the presence of Pd(II) species, which can occur if a Pd(II) precatalyst is used and its reduction to the active Pd(0) is inefficient, or if the Pd(0) catalyst is re-oxidized during the reaction.[5]
Q4: My reaction is sluggish or fails to go to completion with my dibenzofuran boronic acid. What are the initial checks I should perform?
When a Suzuki coupling reaction performs poorly, it is essential to systematically evaluate the key reaction components. First, ensure the integrity and activity of your palladium catalyst and ligand. The catalyst system is crucial for achieving high yields, especially with potentially challenging substrates like dibenzofuran derivatives.[2] Second, verify the quality and purity of your dibenzofuran boronic acid, as impurities can inhibit the catalytic cycle.[6] Third, confirm that your solvents are rigorously degassed and the reaction is maintained under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst decomposition and homocoupling.[7] Finally, the choice and quality of the base are critical; ensure it is finely powdered and sufficiently strong to promote the formation of the active boronate species.[8]
In-Depth Troubleshooting Guides
Guide 1: Troubleshooting Protodeboronation
Q: What is protodeboronation and why might dibenzofuran boronic acids be susceptible?
Protodeboronation is a chemical process where the boronic acid group is replaced by a hydrogen atom, effectively consuming the nucleophilic partner in the Suzuki coupling.[1] The reaction can proceed through several mechanisms, most commonly catalyzed by either acid or base. In the context of the Suzuki-Miyaura reaction, the base-catalyzed pathway is of primary concern.[3]
The mechanism involves the attack of a hydroxide ion (or other base) on the boron atom to form a more electron-rich boronate species. This intermediate can then be protonated at the carbon atom attached to the boron (the ipso-carbon) by a proton source, such as water, leading to the cleavage of the C-B bond.[9]
Dibenzofuran is a relatively electron-rich heterocyclic system. Electron-rich heteroaryl boronic acids can be particularly prone to protodeboronation, a challenge also seen with substrates like benzofurans.[4][10]
}
Competing pathways: Suzuki coupling vs. Protodeboronation.
Q: What are the key reaction parameters to control to minimize protodeboronation?
To favor the desired cross-coupling over protodeboronation, the kinetics of the Suzuki reaction must be significantly faster than the C-B bond cleavage. This can be achieved by carefully optimizing several parameters.
| Parameter | Recommendation to Minimize Protodeboronation | Rationale |
| Base | Use weaker, non-hydroxide bases like K₃PO₄, K₂CO₃, or CsF.[8] | Strong bases like NaOH or KOH can accelerate the formation of the boronate intermediate, which is susceptible to protonolysis. Weaker bases provide sufficient activity for the Suzuki coupling while minimizing the rate of protodeboronation.[11] |
| Catalyst/Ligand | Employ a highly active catalyst system, such as a palladium precatalyst with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).[3][12] | Highly active catalysts accelerate the rate-limiting steps of the Suzuki cycle (oxidative addition and transmetalation), allowing the desired reaction to outcompete the slower protodeboronation pathway.[1] |
| Temperature | Use the lowest possible temperature that allows for a reasonable reaction rate (e.g., 70-80 °C instead of >100 °C).[12] | Protodeboronation is often accelerated at higher temperatures. Reducing the temperature can slow this decomposition pathway more significantly than the desired coupling reaction.[8] |
| Solvent | Use anhydrous solvents where possible, or minimize the amount of water in aqueous mixtures.[12] | Water acts as the proton source for the final step of protodeboronation. While some water can be beneficial for dissolving the base and promoting the Suzuki reaction, excess water can increase the rate of the side reaction.[13] |
Q: Can I use a more stable derivative of my dibenzofuran boronic acid?
Yes, this is a highly effective strategy. Converting the boronic acid to a more stable derivative, such as a pinacol ester, N-methyliminodiacetic acid (MIDA) ester, or a potassium trifluoroborate salt, can significantly suppress protodeboronation.[1][4] These derivatives act as "slow-release" sources of the boronic acid, maintaining a very low concentration of the active, and more sensitive, species in the reaction mixture at any given time.[1]
Protocol: Preparation of a Dibenzofuran Boronic Acid Pinacol Ester
This protocol is a general method for protecting a boronic acid as its pinacol ester derivative to enhance stability.
-
Reagent Preparation : To a round-bottom flask, add the dibenzofuran boronic acid (1.0 equiv), pinacol (1.1 equiv), and a suitable solvent such as toluene or THF.
-
Water Removal : If using toluene, heat the mixture to reflux with a Dean-Stark trap to azeotropically remove water. The reaction is typically complete when no more water collects in the trap (2-4 hours). If using THF, add a drying agent like anhydrous MgSO₄ and stir at room temperature.
-
Isolation : Once the reaction is complete, cool the mixture to room temperature. Filter off any drying agent if used.
-
Purification : Remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the subsequent Suzuki coupling without further purification. If necessary, it can be purified by column chromatography on silica gel.[12]
Guide 2: Troubleshooting Homocoupling
Q: What is homocoupling and what causes it in Suzuki reactions?
Homocoupling is the dimerization of identical reaction partners. In the context of a Suzuki reaction with dibenzofuran boronic acid, two main types can occur:
-
Boronic Acid Homocoupling : Two molecules of dibenzofuran boronic acid couple to form a symmetrical bi-dibenzofuran. This is the most common type of homocoupling and is typically mediated by oxygen and palladium.[5]
-
Aryl Halide Homocoupling : Two molecules of the aryl halide coupling partner dimerize. This is less common but can occur under certain conditions.
The primary cause of boronic acid homocoupling is the presence of dissolved oxygen in the reaction mixture. Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to the formation of the homocoupled product instead of the desired cross-coupled product.[2]
}
Simplified pathway for oxidative homocoupling of boronic acids.
Q: How can I effectively prevent homocoupling in my reactions?
Preventing homocoupling requires meticulous attention to creating and maintaining anaerobic conditions throughout the experiment.
| Strategy | Recommendation | Rationale & Protocol |
| Degassing | Rigorously degas all solvents and the reaction mixture.[7] | This removes dissolved oxygen, the primary culprit in boronic acid homocoupling. Protocol : Sparge the solvent with an inert gas (argon or nitrogen) for at least 30 minutes. For particularly sensitive reactions, use the "freeze-pump-thaw" method: freeze the solvent with liquid nitrogen, apply a vacuum to remove gases, and then thaw under an inert atmosphere. Repeat this cycle three times. |
| Inert Atmosphere | Assemble the reaction under a positive pressure of an inert gas. | Use Schlenk line techniques or a glovebox to prevent oxygen from entering the reaction vessel during setup and execution. After adding all solid reagents, evacuate and backfill the flask with argon or nitrogen at least three times.[14] |
| Catalyst Choice | Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) instead of a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂). | Pd(II) sources require in situ reduction to the active Pd(0) species. If this reduction is incomplete or slow, the remaining Pd(II) can promote homocoupling. Starting with a Pd(0) source bypasses this issue.[5] |
| Ligand Selection | Use bulky, electron-rich phosphine ligands. | These ligands form stable complexes with the palladium center, which can favor the desired reductive elimination step of the cross-coupling cycle over pathways that lead to homocoupling.[15] |
General Optimized Protocol for Suzuki Coupling of Dibenzofuran-4-boronic Acid
This protocol is provided as a robust starting point for the coupling of dibenzofuran-4-boronic acid with a generic aryl bromide. Optimization may be necessary for different coupling partners.
-
Reagent Preparation : To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), dibenzofuran-4-boronic acid (1.2 equiv), and finely powdered K₃PO₄ (2.0 equiv).
-
Inert Atmosphere Setup : Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask under high vacuum and then backfill with high-purity argon. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Catalyst Addition : Under a positive flow of argon, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 2 mol%) to the flask.
-
Solvent Addition : Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio), via syringe. The total concentration should be approximately 0.1 M with respect to the aryl bromide.[16]
-
Reaction Execution : Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.
-
Monitoring : Monitor the reaction's progress by taking aliquots (via syringe under argon) and analyzing them by TLC or LC-MS.
-
Workup : Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[14]
}
Troubleshooting workflow for Suzuki coupling of dibenzofurans.
References
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media [mdpi.com]
- 11. Palladium‐Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides | Semantic Scholar [semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki-Miyaura Reactions with (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid
Welcome to the technical support center for optimizing cross-coupling reactions involving (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the yields of their Suzuki-Miyaura reactions. The unique structural characteristics of this boronic acid—featuring a bulky, heteroaromatic dibenzofuran moiety—can present specific challenges. This guide provides in-depth, evidence-based solutions to common problems encountered during its use.
I. Understanding the Substrate: Key Challenges
(3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid is a valuable building block for introducing the dibenzofuran core into complex molecules, a moiety often explored for its unique electronic and biological properties.[1] However, its successful application in Suzuki-Miyaura coupling is not always straightforward. Key challenges include:
-
Steric Hindrance: The bulky dibenzofuran group can impede the approach of the boronic acid to the palladium catalyst, slowing down the crucial transmetalation step.
-
Protodeboronation: Like many heteroaryl boronic acids, this substrate is susceptible to protodeboronation, a side reaction where the carbon-boron bond is cleaved by a proton source (often water in the presence of a base), leading to the formation of an undesired arene byproduct and reduced yield.[2][3]
-
Homocoupling: The formation of biaryl byproducts from the coupling of two boronic acid molecules can occur, particularly in the presence of oxygen or Pd(II) species.[4]
-
Solubility Issues: The rigid and large aromatic system may have poor solubility in common organic solvents, affecting reaction kinetics and overall efficiency.[5]
This guide will address these issues through a series of frequently asked questions, providing detailed troubleshooting protocols and the scientific rationale behind them.
II. Troubleshooting Guide & FAQs
Q1: My reaction yield is consistently low. What are the most common causes and how can I address them?
Low yields are often a result of suboptimal reaction conditions that fail to address the specific challenges posed by this sterically demanding and potentially unstable boronic acid. The primary culprits are often inefficient catalysis and competing side reactions.
Troubleshooting Workflow for Low Yields:
Caption: A stepwise workflow for troubleshooting low reaction yields.
In-depth Solutions:
-
Catalyst and Ligand Selection: For sterically hindered substrates, the choice of ligand is critical. Standard ligands like triphenylphosphine (PPh₃) may not be effective.
-
Recommendation: Employ bulky, electron-rich phosphine ligands, such as Buchwald ligands (e.g., SPhos, XPhos).[6][7] These ligands promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly active in the oxidative addition step and can accommodate bulky coupling partners.[6]
-
Protocol: Start with a pre-catalyst like [Pd(IPr)(cin)Cl] or a combination of Pd(OAc)₂ with a ligand like SPhos.
-
-
Base Selection: The base plays a crucial role in the transmetalation step.[8] A strong, non-nucleophilic base is often required, but excessively harsh basic conditions can accelerate protodeboronation.
-
Recommendation: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective choices.[9][10] They are strong enough to facilitate the formation of the reactive boronate species without causing excessive degradation of the boronic acid.
-
Comparative Table of Common Bases:
Base Strength Common Use Cases Potential Issues K₂CO₃ Moderate General purpose, good for many substrates.[11] May not be strong enough for hindered couplings. K₃PO₄ Strong Excellent for challenging couplings, including those with aryl chlorides.[10] Can be hygroscopic; ensure anhydrous conditions if needed. Cs₂CO₃ Strong Highly effective for difficult couplings due to the solubility of its salts.[12] More expensive than other options. | Na₂CO₃ | Moderate | Often used in aqueous media.[13] | Can lead to lower yields with challenging substrates. |
-
-
Solvent System: The solvent must solubilize all components of the reaction and be compatible with the chosen catalyst and base.
-
Recommendation: Anhydrous polar aprotic solvents like 1,4-dioxane, tetrahydrofuran (THF), or toluene are standard choices.[12] Often, a mixture with water is used to help dissolve the inorganic base. For substrates with poor solubility, consider higher boiling point solvents like N,N-Dimethylformamide (DMF) or dimethylacetamide (DMAc), but be aware that these can sometimes lead to side reactions at high temperatures.[14]
-
Q2: I am observing a significant amount of a byproduct that corresponds to the protonated version of my starting boronic acid. How can I minimize protodeboronation?
Protodeboronation is a major competing pathway, especially for heteroaryl boronic acids.[2] This process is often catalyzed by residual palladium species and accelerated by aqueous basic conditions.
Strategies to Mitigate Protodeboronation:
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can be highly effective.[3] These esters act as a "slow-release" source of the boronic acid under the reaction conditions, keeping the concentration of the more labile free boronic acid low at any given time, thus minimizing its decomposition.[15][16]
-
Protocol for Pinacol Ester Formation:
-
Dissolve the (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid in an appropriate solvent (e.g., THF or dichloromethane).
-
Add 1.1 equivalents of pinacol.
-
Stir at room temperature for 1-2 hours. Water can be removed by azeotropic distillation or with a drying agent like anhydrous MgSO₄.
-
Remove the solvent under reduced pressure to obtain the pinacol ester, which can often be used directly in the Suzuki coupling.
-
-
-
Anhydrous Conditions: While many Suzuki protocols use aqueous bases, for particularly sensitive substrates, strictly anhydrous conditions can suppress protodeboronation.
-
Stoichiometry Adjustment: Using a slight excess (1.2-1.5 equivalents) of the boronic acid or its ester can compensate for some loss to protodeboronation and drive the reaction to completion.[17]
Q3: My TLC and LC-MS show the formation of a homocoupled dimer of my boronic acid. What causes this and how can it be prevented?
Homocoupling is typically caused by the presence of oxidants (like atmospheric oxygen) or an excess of Pd(II) in the reaction mixture.[4]
Preventing Homocoupling:
-
Thorough Degassing: It is crucial to remove dissolved oxygen from the reaction mixture.
-
Protocol for Degassing:
-
Combine all solid reagents in the reaction flask.
-
Seal the flask with a septum.
-
Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen).
-
Repeat this cycle 3-5 times.
-
Add degassed solvents via a cannula or syringe.
-
-
-
Use of Pd(0) Pre-catalysts: Starting with a Pd(0) source like Pd(PPh₃)₄ can be beneficial. If using a Pd(II) source like Pd(OAc)₂, ensure the ligand is present in sufficient quantity to facilitate the in-situ reduction to the active Pd(0) species.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[18]
Q4: The reaction seems to stall before completion, even after extended reaction times. What could be the issue?
Reaction stalling can be due to catalyst deactivation or poor solubility of reagents or intermediates.
Addressing Stalled Reactions:
-
Catalyst Deactivation: The Lewis basic nitrogen and oxygen atoms in heterocyclic structures can sometimes coordinate to the palladium center, leading to catalyst deactivation.[2][5]
-
Recommendation: Using a higher catalyst loading (e.g., 2-5 mol%) might be necessary. Additionally, ligands like SPhos are designed to resist deactivation pathways.
-
-
Microwave Irradiation: For sluggish reactions, microwave heating can be a powerful tool to increase the reaction rate and drive it to completion, often in much shorter times.[19]
-
Protocol (General):
-
Combine reagents in a microwave-safe vial.
-
Seal the vial and place it in the microwave reactor.
-
Heat to a temperature higher than conventional heating (e.g., 120-150 °C) for a short period (e.g., 10-30 minutes).[19]
-
Monitor progress carefully to avoid decomposition.
-
-
III. Recommended General Protocol
This protocol serves as a robust starting point for the Suzuki-Miyaura coupling of (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid with an aryl bromide. Optimization may be required based on the specific coupling partner.
Materials:
-
Aryl bromide (1.0 equiv)
-
(3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid (1.3 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous 1,4-dioxane/water (5:1 mixture)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon), add the aryl bromide, (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.[19]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.[19]
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.[19]
IV. References
-
Molander, G. A., & Figueroa, R. (2006). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
-
Lloyd-Jones, G. C. (2010). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Rychnovsky, S. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
ResearchGate. The Slow-Release Strategy in Suzuki–Miyaura Coupling. [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
-
Dreher, S. D., et al. (2012). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters. [Link]
-
Guo, S., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules. [Link]
-
ResearchGate. Facile Benzofuran Synthesis: Palladium-Catalyzed Carbonylative Suzuki Coupling of Methyl 2-(2-iodophenoxy)acetates Under CO Gas-free Conditions. [Link]
-
S. J. D'Alessandro, et al. (2022). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Molecules. [Link]
-
Singh, V., & Snieckus, V. (2012). Suzuki Coupling. In Name Reactions in Heterocyclic Chemistry II. [Link]
-
ResearchGate. Why can't I achieve good yields for this Suzuki reaction? [Link]
-
ChemHelp ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Angewandte Chemie International Edition. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
-
ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. [Link]
-
Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research. [Link]
-
Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. [Link]
-
ResearchGate. Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
-
ResearchGate. Optimization of Suzuki coupling reaction between bromobenzene and phenylboronic acid. [Link]
-
Journal of the Chemical Society of Pakistan. (2025). Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
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- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Homo-coupling of (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions
Welcome to the technical support center dedicated to addressing the challenges associated with the Suzuki-Miyaura cross-coupling of (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering the common yet frustrating issue of boronic acid homo-coupling. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the underlying mechanisms to empower you to troubleshoot and optimize your reactions effectively.
Introduction: The Challenge of Homo-Coupling in Complex Biaryl Synthesis
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, prized for its versatility and functional group tolerance. However, the synthesis of complex biaryl scaffolds, such as those incorporating the dibenzofuran moiety, can be plagued by side reactions. The most prevalent of these is the undesired homo-coupling of the boronic acid starting material, which leads to the formation of a symmetric biaryl byproduct. This not only consumes your valuable starting material and reduces the yield of the desired hetero-coupled product but also complicates purification.
The subject of our focus, (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid, presents a unique set of challenges due to its steric bulk and the electronic properties of the dibenzofuran system. This guide will provide a structured approach to diagnosing and mitigating homo-coupling in your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address the specific issues you may be encountering in the lab.
Q1: I am observing a significant amount of a byproduct with a mass corresponding to the dimer of my boronic acid. What is the primary cause of this homo-coupling?
A1: The primary culprit behind the homo-coupling of your boronic acid is often the presence of palladium(II) species in your reaction mixture and/or the presence of oxygen.[1] The desired Suzuki-Miyaura cross-coupling catalytic cycle relies on a Pd(0) catalyst. If your reaction mixture contains residual Pd(II) from the precatalyst, or if Pd(0) is oxidized to Pd(II) by atmospheric oxygen, an alternative catalytic cycle that favors homo-coupling can become dominant.[1]
Mechanism of Homo-Coupling:
The generally accepted mechanism for oxygen-promoted homo-coupling involves the reaction of the Pd(0) catalyst with oxygen to form a palladium-peroxo complex. This complex can then react with two molecules of the boronic acid to generate the symmetrical biaryl byproduct.
Visualizing the Competing Pathways
To better understand the chemistry at play, let's visualize the desired cross-coupling catalytic cycle versus the competing homo-coupling pathway.
Caption: Competing Suzuki-Miyaura cross-coupling and homo-coupling pathways.
Q2: My starting materials are pure, and I am using a Pd(0) precatalyst. Why am I still observing homo-coupling?
A2: Even with a Pd(0) precatalyst, trace amounts of oxygen can be detrimental. Furthermore, the stability of the boronic acid itself is a critical factor. (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid, being a sterically hindered molecule, might have slower kinetics in the desired cross-coupling reaction, giving the homo-coupling pathway a greater opportunity to occur. Additionally, some boronic acids are prone to decomposition, which can also lead to side products.
Troubleshooting Steps:
-
Rigorous Exclusion of Oxygen: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Solvents should be thoroughly degassed prior to use by methods such as freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.
-
Use of Freshly Opened, High-Purity Reagents: The quality of your boronic acid, aryl halide, and base can significantly impact the reaction. Impurities in the boronic acid can sometimes promote side reactions.
-
Consider Boronic Ester Derivatives: Boronic acids can be converted to more stable derivatives, such as pinacol esters. These esters often exhibit enhanced stability and can slowly release the boronic acid into the reaction mixture, minimizing its decomposition and propensity for homo-coupling.
Q3: What is the role of the base in promoting or suppressing homo-coupling?
A3: The base plays a crucial role in the Suzuki-Miyaura coupling by activating the boronic acid for transmetalation.[2] However, the choice and strength of the base can also influence the extent of side reactions. A base that is too strong or used in excess can promote the decomposition of the boronic acid, a phenomenon known as protodeboronation, where the boronic acid group is replaced by a hydrogen atom. While distinct from homo-coupling, protodeboronation is another common side reaction with sterically hindered or base-sensitive boronic acids.[2] The formation of byproducts from boronic acid decomposition can sometimes complicate the reaction mixture and indirectly favor other undesired pathways.
Base Selection Guide:
| Base | Strength | Common Usage and Considerations |
| K₂CO₃ | Moderate | A common and often effective choice. Requires aqueous conditions. |
| Cs₂CO₃ | Strong | Often used for challenging couplings, but can promote base-sensitive side reactions. |
| K₃PO₄ | Moderate | A good alternative to carbonates, often effective in anhydrous conditions. |
| Organic Bases (e.g., Et₃N, DIPEA) | Weak | Generally less effective for activating boronic acids in Suzuki couplings. |
Q4: How does the choice of ligand and palladium source affect homo-coupling, especially for a sterically demanding substrate like (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid?
A4: For sterically hindered substrates, the choice of ligand is paramount.[3] Standard ligands like triphenylphosphine (PPh₃) are often ineffective. Bulky, electron-rich phosphine ligands, such as the Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbene (NHC) ligands are highly recommended.[3] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that can facilitate the challenging oxidative addition and reductive elimination steps with sterically demanding substrates.[3] A more reactive catalyst for the desired cross-coupling can outcompete the homo-coupling pathway.
Recommended Catalyst Systems for Hindered Couplings:
| Palladium Precatalyst | Ligand Type | Key Advantages |
| Pd₂(dba)₃ / SPhos | Buchwald Ligand | Excellent for sterically hindered aryl chlorides and bromides. |
| XPhos Pd G3/G4 | Palladacycle Precatalyst | Air- and moisture-stable, provides a reliable source of active Pd(0). |
| PEPPSI™-IPr | NHC Ligand | Highly active for a broad range of substrates, including challenging ones. |
Experimental Protocols for Troubleshooting
When faced with persistent homo-coupling, a systematic approach to optimizing your reaction conditions is essential. The following is a general protocol that can be adapted to your specific needs.
Protocol 1: Rigorous Inert Atmosphere Technique
-
Vessel Preparation: Oven-dry all glassware and allow it to cool under a stream of inert gas (Argon or Nitrogen).
-
Reagent Addition: To the reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 equiv.), (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid (1.2-1.5 equiv.), and a finely powdered, anhydrous base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inerting the Vessel: Seal the vessel with a septum and purge with inert gas for at least 10-15 minutes. If possible, perform several vacuum/backfill cycles.
-
Solvent Addition: Add your degassed solvent system (e.g., Dioxane/H₂O 10:1, Toluene, or 2-MeTHF) via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst and ligand.
-
Reaction Monitoring: Heat the reaction to the desired temperature and monitor its progress by TLC, GC-MS, or LC-MS.
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting homo-coupling issues.
Caption: A decision-tree workflow for troubleshooting homo-coupling.
Concluding Remarks
Troubleshooting the homo-coupling of a complex substrate like (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid requires a multi-faceted approach. By understanding the underlying mechanisms and systematically addressing potential issues related to oxygen contamination, reagent purity, and the choice of catalyst, ligand, and base, you can significantly improve the outcome of your Suzuki-Miyaura cross-coupling reactions. Remember that for sterically demanding substrates, the use of specialized, highly active catalyst systems is often the key to success.
This guide is intended to be a living document, and we encourage you to reach out to our technical support team with your specific challenges and successes. Your feedback helps us to continually improve our resources and support the scientific community.
References
-
Carrow, B. P., & Hartwig, J. F. (2014). Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. Journal of the American Chemical Society, 136(45), 16042–16055. [Link]
-
Carrow, B. P., DeAngelis, A., & Hartwig, J. F. (2015). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett, 26(11), 1465–1470. [Link]
-
Han, F. S. (2013). Construction of Axially Chiral Tetra-ortho-Substituted Biaryls by Palladium-Catalyzed Asymmetric Suzuki-Miyaura Coupling. Angewandte Chemie International Edition, 52(51), 13694–13698. [Link]
-
Han, F. S., & Li, Y. (2017). Construction of Axially Chiral Tetra‐ortho‐Substituted Biaryls by Palladium‐Catalyzed Asymmetric Suzuki‐Miyaura Coupling. Chemistry – An Asian Journal, 12(1), 26–29. [Link]
-
MDPI. (2020). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. ResearchGate. [Link]
-
Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
-
Yamamoto, T., et al. (2011). Synthesis of Tetra-ortho-Substituted Biaryls Using Aryltriolborates. Synlett, 2011(13), 1881–1885. [Link]
-
Zhang, T., et al. (2020). Enantioselective Cross-Coupling for Axially Chiral Tetra-ortho-Substituted Biaryls and Asymmetric Synthesis of Gossypol. Journal of the American Chemical Society, 142(18), 8323–8330. [Link]
-
WWJMRD. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
-
Rychnovsky, S. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4440–4443. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Reddit. (2022). Struggling with Suzuki Reaction. [Link]
-
MDPI. (2021). Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. [Link]
-
Malele, R. S., & Van der Westhuyzen, C. W. (2018). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 23(10), 2441. [Link]
-
ResearchGate. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]
-
Leitch, J. A., et al. (2018). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. Chemical Science, 9(21), 4823–4832. [Link]
-
Bouzayani, F., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2432. [Link]
-
ResearchGate. (2025). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]
-
Royal Society of Chemistry. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. RSC Advances, 14(2), 1146–1154. [Link]
-
ResearchGate. (2025). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. [Link]
-
ResearchGate. (2025). Synthesis of aromatic ketones by Suzuki-Miyaura cross-coupling of acyl chlorides with boronic acids mediated by palladium catalysts deposited over donor-functionalized silica gel. [Link]
Sources
Technical Support Center: A Guide to the Long-Term Storage and Handling of Aryl Boronic Acids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information and practical advice for the long-term storage and handling of aryl boronic acids to ensure their stability, purity, and optimal performance in your experiments. Mismanagement of these critical reagents is a frequent source of reaction failure, particularly in sensitive applications like palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs): The Fundamentals of Aryl Boronic Acid Stability
This section addresses the most common questions regarding the intrinsic properties and stability of aryl boronic acids.
Q1: What are the primary pathways through which aryl boronic acids degrade during storage?
A1: Aryl boronic acids are susceptible to three primary degradation pathways during long-term storage:
-
Protodeboronation: This is a significant decomposition route where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of an arene byproduct (Ar-B(OH)₂ → Ar-H).[1][2] This reaction is often catalyzed by residual moisture and can be accelerated by both acidic and basic conditions.[1][2] Electron-deficient aryl boronic acids are particularly prone to this degradation pathway.[3][4][5]
-
Oxidation: The boron center is susceptible to oxidation, which can convert the aryl boronic acid into a phenol (Ar-B(OH)₂ → Ar-OH).[6][7][8][9] This process can be initiated by atmospheric oxygen and may be accelerated by light and trace metal impurities.[6][7][9]
-
Boroxine Formation: Boronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[10][11][12] This is a reversible equilibrium (3 R–B(OH)₂ ⇌ R₃B₃O₃ + 3 H₂O). While boroxine formation itself is not always detrimental—as they can be reactive in many coupling reactions—the presence of both the boronic acid and its boroxine can lead to issues with stoichiometry and reproducibility.[10][11] The equilibrium can be shifted by the removal or addition of water.
.
Caption: Primary degradation pathways for aryl boronic acids.
Q2: What are the ideal conditions for the long-term storage of solid aryl boronic acids?
A2: To maximize the shelf-life and maintain the integrity of solid aryl boronic acids, the following storage conditions are strongly recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerator) | Slows the rate of all chemical degradation pathways. For highly unstable compounds, storage at -20 °C is advised.[13] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Protects against atmospheric oxygen and moisture, thereby minimizing oxidation and protodeboronation.[13] |
| Light | Dark (Amber vials) | Prevents potential light-induced degradation pathways. |
| Container | Tightly sealed, appropriate vials | Prevents ingress of moisture and oxygen. Glass is preferred over plastic. |
For particularly sensitive compounds, storage in a desiccator under an inert atmosphere within a refrigerator or freezer provides the best protection.
Q3: How does the electronic nature of the aryl group affect the stability of the boronic acid?
A3: The electronic properties of the substituents on the aryl ring significantly influence stability.
-
Electron-Deficient Aryl Boronic Acids: Those with electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN, or polyhalogenated rings) are generally more susceptible to protodeboronation, especially under basic conditions.[3][5][14] The increased electrophilicity of the carbon atom attached to boron facilitates cleavage of the C-B bond.
-
Electron-Rich Aryl Boronic Acids: Those with electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) are typically more prone to oxidation. The increased electron density on the aromatic ring makes it more susceptible to electrophilic attack by oxidizing species.
Q4: Are boronic esters, such as pinacol esters, more stable than the corresponding boronic acids?
A4: Generally, boronic esters, particularly pinacol (Bpin) and N-methyliminodiacetic acid (MIDA) esters, are more stable than their corresponding boronic acids.[15][16] The bulky ester groups provide steric protection to the boron center, making it less susceptible to attack by water (hydrolysis and subsequent protodeboronation) and other nucleophiles.[15] MIDA boronates are exceptionally stable, often indefinitely stable on the bench-top, and can be purified via chromatography.[16] However, it is a common misconception that esterification always imparts greater stability; the degree of protection is highly dependent on the specific diol used.[3][17]
Troubleshooting Guide: Addressing Common Experimental Issues
This section provides a systematic approach to diagnosing and resolving problems that may arise from improperly stored or handled aryl boronic acids.
Issue 1: Low or No Yield in a Suzuki-Miyaura Cross-Coupling Reaction.
Your Suzuki-Miyaura coupling reaction has resulted in a low yield or complete failure, with starting materials remaining.
Systematic Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Step-by-Step Diagnosis and Solutions:
-
Assess the Quality of the Aryl Boronic Acid:
-
Verify Reaction Conditions:
-
Cause: Improper choice of base, solvent, or temperature can exacerbate boronic acid decomposition. Strong bases and high temperatures can accelerate protodeboronation.[2][18][23]
-
Diagnosis: Review your experimental protocol. Are you using harsh conditions (e.g., NaOH at high temperatures) with a sensitive, electron-deficient boronic acid?
-
Solution:
-
Base Selection: Switch to a milder base such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[4][23]
-
Temperature: Attempt the reaction at the lowest temperature that still provides a reasonable reaction rate.[4][18]
-
Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions can suppress protodeboronation by removing the proton source.[4][23]
-
-
Issue 2: Presence of Homocoupling Byproduct (Ar-Ar) in the Product Mixture.
The desired cross-coupled product is formed, but it is contaminated with a significant amount of the boronic acid homocoupling byproduct.
Diagnosis and Solutions:
-
Cause: Homocoupling of the boronic acid is often promoted by the presence of oxygen, which can interfere with the palladium catalytic cycle, or by certain palladium(II) species in the reaction mixture.[24][25]
-
Solution:
-
Rigorous Degassing: Ensure that your solvent and reaction mixture are thoroughly deoxygenated before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[4][18]
-
Catalyst Pre-activation: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure conditions are suitable for its reduction to the active Pd(0) species. The presence of unreduced Pd(II) can promote homocoupling.[24][25] Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can sometimes mitigate this issue.
-
Issue 3: Inconsistent Results or Poor Reproducibility Between Experiments.
You are running the same reaction protocol but observing significant variability in yield and purity between different batches.
Diagnosis and Solutions:
-
Cause: This issue often points to inconsistent quality of the aryl boronic acid, likely due to a combination of boroxine formation and degradation. The equilibrium between the boronic acid and its boroxine means the exact nature and reactivity of the "solid" reagent can vary depending on its history of exposure to moisture.[10][11]
-
Solution:
-
Standardize Reagent Handling: Implement a strict protocol for handling the aryl boronic acid. Weigh it out quickly in a low-humidity environment or, ideally, in a glovebox.[26][27] Always store the main stock bottle under an inert atmosphere and tightly sealed.[28][29][30]
-
Use a Freshly Opened Reagent: For critical, late-stage reactions, always use a new, unopened bottle of the aryl boronic acid to establish a reliable baseline.
-
Consider Using a Stabilized Form: For maximum reproducibility, use a purified and well-characterized boronic ester (pinacol or MIDA), which does not suffer from the same equilibrium issues as the free acid.[16]
-
Experimental Protocol: Best Practices for Handling and Weighing
To minimize degradation, follow this procedure when handling aryl boronic acids, especially those known to be sensitive.
Protocol: Handling an Air- and Moisture-Sensitive Aryl Boronic Acid
-
Preparation: Before opening the reagent container, allow it to warm to room temperature inside a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere Transfer: If available, perform all manipulations inside a glovebox filled with nitrogen or argon.[26][27]
-
Benchtop Transfer (Schlenk Technique):
-
Set up your reaction flask under a positive pressure of an inert gas.
-
Briefly remove the cap from the boronic acid container. Quickly extract the required amount of solid using a clean, dry spatula.
-
Immediately reseal the boronic acid container, purge the headspace with inert gas, and wrap the cap seal with parafilm for extra protection.
-
Add the weighed solid to your reaction flask against a counter-flow of inert gas to prevent air from entering the flask.
-
-
Storage of a Partially Used Bottle: After taking what you need, flush the headspace of the reagent bottle with argon or nitrogen before tightly resealing. Store immediately under the recommended conditions (e.g., 2-8 °C, in the dark).[13]
By adhering to these storage and handling protocols, you can significantly extend the shelf-life of your aryl boronic acids, ensuring the reliability and success of your synthetic endeavors.
References
Sources
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- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The highly efficient air oxidation of aryl and alkyl boronic acids by a microwave-assisted protocol under transition metal-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Oxidative Hydroxylation of Aryl Boronic Acid Catalyzed by Co-porphyrin Complexes via Blue-Light Irradiation [mdpi.com]
- 8. Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Boronic acid - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. Suzuki-Miyaura Cross-Coupling Reagents [sigmaaldrich.com]
- 17. research.ed.ac.uk [research.ed.ac.uk]
- 18. benchchem.com [benchchem.com]
- 19. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. molan.wdfiles.com [molan.wdfiles.com]
- 27. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 28. web.mit.edu [web.mit.edu]
- 29. ehs.umich.edu [ehs.umich.edu]
- 30. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
impact of impurities in (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid on reaction outcomes
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid. This resource is designed to provide expert insights and practical solutions to challenges you may encounter during its use in synthesis, particularly in cross-coupling reactions. As Senior Application Scientists, we have compiled this guide to help you troubleshoot common issues and answer frequently asked questions, ensuring the integrity and success of your experiments.
Part 1: Troubleshooting Guide for Sub-Optimal Reaction Outcomes
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols to get your reaction back on track.
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Q1: My Suzuki-Miyaura coupling reaction using (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid has resulted in a very low yield of the desired biaryl product. What are the primary factors related to the boronic acid I should investigate?
A1: Low yields in Suzuki-Miyaura couplings are a common issue, and when they occur, a systematic evaluation of your reagents and conditions is critical.[1][2] When suspecting the boronic acid as the culprit, consider these key factors:
-
Purity and Integrity of the Boronic Acid: The quality of your (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid is paramount. Impurities can significantly hinder the catalytic cycle.
-
Formation of Boroxine: Boronic acids exist in equilibrium with their cyclic trimeric anhydride, known as a boroxine.[3][4][5] This dehydration process releases water and can alter the stoichiometry of your reaction if not accounted for. While boroxines can be active in transmetalation, their reactivity can differ from the free boronic acid, and the effective molecular weight changes.[3][6]
-
Protodeboronation: This is a major decomposition pathway where the C-B bond is cleaved and replaced by a C-H bond, yielding dibenzo[b,d]furan-4-ylbenzene as a byproduct.[4] This side reaction is often promoted by elevated temperatures, prolonged reaction times, and the presence of aqueous basic conditions.[2][7]
-
Inorganic Impurities: Residual salts from the synthesis of the boronic acid can interfere with the catalyst and base.
Workflow for Diagnosing the Issue
Below is a systematic workflow to diagnose and resolve low-yield issues related to your boronic acid.
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
Issue 2: Complex Product Mixture and Byproduct Formation
Q2: My reaction has produced the desired product, but it is contaminated with significant byproducts, primarily the protodeboronated arene and homocoupled boronic acid. How can I suppress these side reactions?
A2: The formation of these byproducts points to specific, competing reaction pathways that can be minimized through careful optimization.
-
Protodeboronation: As mentioned, this side reaction consumes your boronic acid. Electron-deficient boronic acids can be particularly susceptible.[2]
-
Homocoupling (Glaser-Hay type): The formation of a biaryl from two molecules of the boronic acid is often caused by the presence of oxygen, which can interfere with the palladium catalyst's redox cycle.
Data Summary: Impact of Impurities on Reaction Outcome
| Impurity Type | Common Source | Primary Impact on Reaction | Mitigation Strategy |
| Boroxine | Dehydration of boronic acid | Alters stoichiometry; may change reactivity[3][6] | Use a slight excess (1.2-1.5 equiv.) of boronic acid; store reagent in a desiccator. |
| Protodeboronated Arene | Decomposition of boronic acid[4] | Reduces effective concentration of boronic acid, lowering yield. | Use fresh reagent; lower reaction temp/time; convert to stable ester.[2] |
| Inorganic Salts | Synthesis carryover | Can inhibit or poison the catalyst. | Purify the boronic acid via recrystallization or acid/base extraction. |
| Residual Solvents | Purification carryover | Can interfere with reaction kinetics or catalyst stability. | Dry the boronic acid thoroughly under vacuum. |
Part 2: Frequently Asked Questions (FAQs)
Q3: What are the best practices for storing and handling (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid to ensure its longevity and purity?
A3: Proper storage is crucial for maintaining the quality of boronic acids.[8]
-
Storage Conditions: Store the compound in a tightly sealed container in a cool, dry place, preferably in a desiccator to minimize moisture absorption.[8][9] Long-term storage under an inert atmosphere at low temperatures (-20°C) is ideal.
-
Handling: When weighing and handling the reagent, do so quickly to minimize exposure to atmospheric moisture. Avoid storing it in humid environments.[9] Boronic acids are generally stable solids, but prolonged exposure to air and moisture can lead to the formation of boroxines and other degradants.[4][10]
Q4: How can I reliably assess the purity of my (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid before use?
A4: Pre-use analysis is a good laboratory practice.
-
¹H NMR Spectroscopy: This is a quick way to check for organic impurities. The presence of broad signals for the B-OH protons is normal. Significant peaks corresponding to the protodeboronated product (dibenzo[b,d]furan-4-ylbenzene) or residual starting materials from its synthesis are red flags. The presence of boroxine can sometimes lead to broadened aromatic signals.[11]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is an excellent method for determining purity. A reversed-phase method can separate the boronic acid from non-polar impurities. The mass spectrometer can confirm the identity of the main peak and help identify impurities.[12][13]
Q5: My boronic acid appears to be of low purity from the supplier. What is a reliable method for purification in the lab?
A5: If you suspect your boronic acid is impure, purification is often necessary.
-
Recrystallization: This is often the simplest method. A solvent screen will be required to find a suitable system where the boronic acid has good solubility at high temperatures and poor solubility at room temperature.
-
Acid-Base Extraction: Boronic acids are weakly acidic.[10] They can sometimes be purified by dissolving the crude material in an organic solvent (e.g., ethyl acetate), washing with a mild aqueous base to extract the boronic acid into the aqueous layer, and then re-acidifying the aqueous layer and extracting the purified boronic acid back into an organic solvent.[14]
-
Diethanolamine Adduct Formation: A highly effective method involves reacting the crude boronic acid with diethanolamine in a suitable solvent. This often forms a stable, crystalline adduct that precipitates and can be isolated by filtration.[1][14] The pure boronic acid can then be liberated from the adduct before use if necessary.
Mechanism: Boronic Acid and Boroxine Equilibrium
The equilibrium between the monomeric boronic acid and its trimeric boroxine form is a key characteristic of these compounds.
Caption: Reversible dehydration of boronic acid to its boroxine trimer.
Part 3: Experimental Protocols
Protocol 1: Purity Analysis by Reversed-Phase HPLC-MS
This protocol provides a general starting point for assessing the purity of (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid.
-
Sample Preparation: Prepare a stock solution of the boronic acid at approximately 1 mg/mL in a 1:1 mixture of acetonitrile and water.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.[11]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or 10 mM ammonium acetate.[11]
-
Gradient: Start with a linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm) and ESI-MS in both positive and negative ion modes.
-
-
Data Analysis: Integrate the peak areas to determine the relative purity. Analyze the mass spectra of the main peak and any impurity peaks to identify their structures. Look for the molecular ion of the boronic acid, its boroxine, and potential protodeboronation products.
Protocol 2: Purification via Diethanolamine Adduct Formation
This protocol is adapted from established methods for purifying boronic acids.[1][14]
-
Dissolution: In a flask, dissolve the crude (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid (1.0 equiv) in a suitable solvent such as toluene or methylene chloride.
-
Adduct Formation: Add diethanolamine (1.0 equiv) dropwise to the stirring solution at room temperature.
-
Precipitation: A white precipitate of the diethanolamine adduct should form. Continue stirring the slurry for 30 minutes to ensure complete precipitation.
-
Isolation: Collect the solid by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold solvent (the same one used for the reaction) to remove soluble impurities.
-
Drying: Dry the purified adduct under vacuum. This stable adduct can often be used directly in subsequent coupling reactions, particularly in protic solvents.
References
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Technical Support Center: Strategies to Minimize Byproducts in Chemical Reactions
A Foreword from Your Senior Application Scientist
Welcome to the technical support center. As researchers, scientists, and professionals in drug development, we understand that the pursuit of a target molecule is often complicated by the formation of unwanted byproducts. These impurities can compromise yield, complicate purification, and, in the context of pharmaceuticals, pose significant safety risks.[1] This guide is designed to be a practical resource, moving beyond theoretical knowledge to provide actionable strategies and troubleshooting frameworks. My goal is to equip you with the insights to not only solve problems as they arise but to proactively design more robust and selective chemical transformations. We will explore the "why" behind the "how," grounding our protocols in the fundamental principles of reaction kinetics, thermodynamics, and mechanistic understanding.
Troubleshooting Guide: Common Scenarios & Solutions
This section addresses specific experimental challenges in a question-and-answer format.
Scenario 1: An unexpected spot has appeared on my TLC/LC-MS, indicating a new byproduct.
-
Question: My reaction was previously clean, but now I'm observing a significant byproduct. What are the first things I should check?
-
Answer: The sudden appearance of a byproduct in a previously optimized reaction often points to a change in one of the fundamental reaction parameters. Here is a systematic approach to diagnose the issue:
-
Reagent Purity and Stoichiometry:
-
Verify Starting Materials: Have you started a new bottle of a reagent or solvent? Impurities in starting materials are a common culprit. It's good practice to verify the purity of critical reagents if you suspect this is the issue.
-
Check Stoichiometry: Inaccuracies in weighing or measuring reagents can alter the reaction pathway. Double-check your calculations and the calibration of your balances and syringes.
-
-
Reaction Conditions:
-
Temperature Control: Was the reaction flask adequately submerged in the heating or cooling bath? Inconsistent temperature can favor side reactions.[2][3] An increase in temperature generally accelerates reaction rates but can also activate alternative reaction pathways leading to byproducts.[4][5]
-
Atmosphere Control: If your reaction is sensitive to air or moisture, ensure your inert gas setup is functioning correctly and that your solvents are anhydrous.
-
-
Byproduct Identification:
-
Isolation: The first step is to isolate the byproduct using a suitable purification technique like flash chromatography or preparative HPLC.[6]
-
Characterization: Once isolated, use analytical methods to determine its structure.[7][8] Mass spectrometry will provide the molecular weight, while NMR spectroscopy will help elucidate the structure.[9] Infrared spectroscopy can identify key functional groups.[9]
-
-
Scenario 2: My reaction is giving a mixture of regioisomers.
-
Question: I'm running a reaction that can form two different regioisomers, and I'm getting a mixture of both. How can I improve the regioselectivity?
-
Answer: Controlling regioselectivity is about directing the reaction to a specific site on a molecule.[10] This is often a challenge when a molecule has multiple reactive sites. Here are some strategies to improve regioselectivity:
-
Catalyst and Ligand Choice: The catalyst can have a profound impact on regioselectivity.[11][12] Experiment with different catalysts and ligands. For example, in metal-catalyzed cross-coupling reactions, bulky ligands can sterically hinder one reaction site, favoring another.[13]
-
Solvent Effects: The solvent can influence the stability of intermediates and transition states, thereby affecting the reaction pathway.[14][15][16] A systematic solvent screen is a valuable exercise. Solvents are classified based on their polarity (polar protic, polar aprotic, nonpolar), and each class can interact differently with the reactants and intermediates.[17]
-
Temperature Control (Kinetic vs. Thermodynamic Control): Some reactions can yield different products depending on the temperature.
-
Kinetic Control (Low Temperature): Favors the product that is formed the fastest (lower activation energy).
-
Thermodynamic Control (Higher Temperature): Favors the most stable product. If you are getting a mixture, try running the reaction at a lower temperature to see if you can favor the kinetically preferred product.
-
Workflow for Optimizing Regioselectivity
Caption: A decision-making workflow for improving the regioselectivity of a chemical reaction.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about byproduct minimization.
-
Question 1: How can I systematically optimize a reaction to minimize byproducts from the start?
-
Answer: A proactive approach to reaction optimization can save significant time and resources. Instead of the traditional "one-factor-at-a-time" (OFAT) approach, modern methods like Design of Experiments (DoE) are more efficient.[18][19] DoE is a statistical method that allows you to vary multiple factors (e.g., temperature, concentration, catalyst loading) simultaneously to identify the optimal conditions with fewer experiments.[20][21] This approach not only helps in maximizing yield but also in understanding the interactions between different variables.[18]
Comparison of OFAT and DoE Approaches
Feature One-Factor-at-a-Time (OFAT) Design of Experiments (DoE) Methodology Varies one factor while keeping others constant.[19] Varies multiple factors simultaneously in a structured manner.[20][21] Efficiency Requires a large number of experiments to explore the entire design space. Requires fewer experiments to identify optimal conditions.[18] Interaction Effects Cannot identify interactions between factors.[22] Can identify and quantify interactions between factors.[18] Outcome May lead to a local optimum, not the true global optimum. More likely to identify the true global optimum. -
Question 2: What is the role of Process Analytical Technology (PAT) in minimizing byproducts?
-
Answer: Process Analytical Technology (PAT) is a framework endorsed by regulatory agencies like the FDA for designing, analyzing, and controlling manufacturing processes.[23][24] It involves the use of real-time analytical tools to monitor Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs).[25][26] By monitoring a reaction in real-time (e.g., using in-situ IR or Raman spectroscopy), you can gain a deeper understanding of the reaction kinetics and mechanism.[27] This allows for immediate adjustments to be made to the process if byproduct formation is detected, thereby ensuring the quality of the final product.[26]
Key Principles of PAT
Caption: The core components of the Process Analytical Technology (PAT) framework for process optimization.
-
Question 3: How do I choose the right purification method to remove a stubborn byproduct?
-
Answer: The choice of purification method depends on the physical and chemical properties of your desired product and the byproduct.
-
Chromatography: This is one of the most powerful and versatile purification techniques.[6]
-
Flash Column Chromatography: Ideal for separating compounds with different polarities on a larger scale.
-
High-Performance Liquid Chromatography (HPLC): Offers higher resolution for separating closely related compounds.
-
Ion-Exchange Chromatography: Useful for separating compounds based on charge.[28]
-
-
Crystallization/Recrystallization: This technique can be highly effective for obtaining very pure compounds, provided your product is a solid and has different solubility properties than the byproduct.[6]
-
Distillation: Suitable for purifying volatile liquids with different boiling points.[6]
-
Liquid-Liquid Extraction: Can be used to separate compounds based on their differential solubility in two immiscible liquid phases.[6][29]
If a single method is insufficient, a combination of techniques may be necessary. For instance, an initial flash chromatography step could be followed by recrystallization to achieve high purity.
-
Protocols
Protocol 1: General Procedure for Byproduct Identification
-
Isolation: a. Perform a small-scale reaction and obtain a crude sample. b. Use an appropriate chromatographic technique (e.g., preparative TLC or HPLC) to isolate the byproduct.[6]
-
Purity Assessment: a. Analyze the isolated byproduct by analytical TLC or HPLC to ensure it is a single component.
-
Structural Characterization: a. Mass Spectrometry (MS): Obtain a high-resolution mass spectrum to determine the accurate mass and elemental composition. b. NMR Spectroscopy: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) to determine the connectivity of the atoms. c. Infrared (IR) Spectroscopy: Obtain an IR spectrum to identify the functional groups present.
References
-
Longdom Publishing. (n.d.). Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2004). Guidance for Industry: PAT — A Framework for Innovative Pharmaceutical Development, Manufacturing, and Quality Assurance. Retrieved from [Link]
-
Wikipedia. (n.d.). Process analytical technology. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Design of Experiments (DoE) Studies | Definition, Methods & Uses. Retrieved from [Link]
-
Schmidt + Haensch. (n.d.). Process Analytical Technology (PAT) - importance and meaning. Retrieved from [Link]
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Mettler Toledo. (n.d.). Design of Experiments (DoE) Studies. Retrieved from [Link]
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Royal Society of Chemistry. (2016). The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry. Organic & Biomolecular Chemistry. Retrieved from [Link]
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Solubility of Things. (n.d.). Temperature and its effect on reaction rates. Retrieved from [Link]
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SciSpace. (2015). The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry. Organic & Biomolecular Chemistry. Retrieved from [Link]
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ACS Publications. (2022). A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE). ACS Central Science. Retrieved from [Link]
-
WNY News Now. (2025). Optimizing Chemical Reactions: A Guide to Refining Key Parameters. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. Retrieved from [Link]
-
Longdom Publishing. (n.d.). An Overview on Sustainable Strategies of Green Synthesis. Retrieved from [Link]
-
IJARSCT. (2025). Eco-Friendly Synthetic Strategies in Organic Chemistry: A Brief Review. Retrieved from [Link]
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ChemistryViews. (2014). Putting the Catalyst in Charge of Regioselectivity. Retrieved from [Link]
-
StudySmarter. (2024). Reaction Optimization: Definitions & Examples. Retrieved from [Link]
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Patsnap Eureka. (2025). How to Reduce Toxic Byproducts in Carboxylic Acid Reactions? Retrieved from [Link]
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University of Guelph. (2022). Chemistry Innovations to Reduce Byproduct Waste. Retrieved from [Link]
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ACS Publications. (2024). Optimizing Chemical Reactions. Retrieved from [Link]
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Wikipedia. (n.d.). Solvent effects. Retrieved from [Link]
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ACS Publications. (2014). Catalyst Control over Regio- and Enantioselectivity in Baeyer–Villiger Oxidations of Functionalized Ketones. Retrieved from [Link]
-
ACS Publications. (2025). Scalable Process for Reduction of Aromatic Carboxylic Acids to Aldehydes via Pinacolborane. Retrieved from [Link]
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Post Apple Scientific. (2024). 4 Common Ways Temperature Impacts Chemicals. Retrieved from [Link]
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PubMed Central. (2023). A Brief Introduction to Chemical Reaction Optimization. Retrieved from [Link]
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ResearchGate. (2024). Impact of Temperature on Reaction Rate in Catalytic Reactions. Retrieved from [Link]
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J-Stage. (2021). Development of Catalytic Reactions for Precise Control of Chemoselectivity. Retrieved from [Link]
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Wikipedia. (n.d.). List of purification methods in chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Solvent effects on reaction rates. Retrieved from [Link]
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ResearchGate. (n.d.). Tools for Purifying the Product. Retrieved from [Link]
-
PubMed Central. (2021). Chirality-matched catalyst-controlled macrocyclization reactions. Retrieved from [Link]
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Pediaa.Com. (2024). What is the Difference Between Regioselectivity and Chemoselectivity. Retrieved from [Link]
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PubMed Central. (2011). Solvents and sustainable chemistry. Retrieved from [Link]
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Chemistry For Everyone. (2025). What Methods Help Identify Reactants From Tiny Samples? Retrieved from [Link]
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PubMed. (2021). Solvent Effects on Ultrafast Photochemical Pathways. Retrieved from [Link]
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SwRI. (n.d.). Product Characterization Methods. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 23.5: Common Classes of Organic Reactions. Retrieved from [Link]
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ResearchGate. (2016). Cleaner separation-purification process to efficiently produce high-purity natural lipophilic phenolic compounds from by-products of vegetable oil refining. Retrieved from [Link]
-
YouTube. (2022). 6.NEP-BCU-III SEM-Methods of Identifying Reaction Mechanism/Product Analysis-Importance of Catalysts. Retrieved from [Link]
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ACS Publications. (2025). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]
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YouTube. (2023). Methods for identifying Reaction Mechanism- Lecture 2 (BNU, BCU) - Product Analysis & Identification. Retrieved from [Link]
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Linquip. (n.d.). Organic Chemistry Chemical Reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Cross-Coupling Reagents for 3-Aryl-Dibenzofuran Synthesis: A Comparative Analysis
For researchers, medicinal chemists, and materials scientists, the synthesis of complex biaryl scaffolds is a cornerstone of innovation. The 3-Aryl-dibenzofuran motif, in particular, is a privileged structure in various applications, including the development of advanced organic light-emitting diode (OLED) materials and novel therapeutic agents.[1] The Suzuki-Miyaura cross-coupling reaction, utilizing arylboronic acids, has become a workhorse for forging the crucial carbon-carbon bond in these structures. This guide provides an in-depth, objective comparison of the cornerstone reagent, (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid , with its key alternatives, supported by experimental insights to inform your synthetic strategy.
The Benchmark: (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid in Suzuki-Miyaura Coupling
(3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid is a widely used building block for introducing the 3-(dibenzo[b,d]furan-4-yl)phenyl moiety. Its utility stems from the general advantages of boronic acids in Suzuki-Miyaura coupling: moderate stability, high functional group tolerance, and the generation of non-toxic boron-containing byproducts.[2]
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination, as illustrated below. The efficiency of the transmetalation step is a critical determinant of the overall reaction outcome and is influenced by the nature of the organoboron reagent.
Caption: Simplified Suzuki-Miyaura Catalytic Cycle.
Alternative Reagents: A Comparative Overview
The choice of a cross-coupling reagent is often a balance between reactivity, stability, and practicality. While (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid is a reliable choice, several alternatives offer distinct advantages in specific contexts. This section provides a comparative analysis of these alternatives.
Boronate Esters: The Stability Champions
Boronate esters, particularly pinacol esters, are the most common alternative to boronic acids.[3] The primary advantage of using a boronate ester, such as (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid pinacol ester , is its enhanced stability.[4]
Key Characteristics:
-
Stability: Boronate esters are generally crystalline solids that are less prone to dehydration (to form boroxines) and protodeboronation compared to their corresponding boronic acids.[3] This makes them easier to handle, purify by chromatography, and store for extended periods.[5]
-
Reactivity: Boronate esters are typically less reactive than boronic acids.[6] In many cases, they are believed to hydrolyze in situ to the corresponding boronic acid under the basic reaction conditions of the Suzuki-Miyaura coupling, although direct transmetalation from the ester is also possible.[3]
-
Applications: Their stability makes them ideal for multi-step syntheses and for use in high-throughput screening platforms where long-term reagent stability is crucial.[3]
Experimental Data Snapshot: Boronic Acid vs. Boronate Ester
| Reagent | Relative Reactivity | Stability | Typical Yield Range |
| Arylboronic Acid | High | Moderate | Good to Excellent |
| Arylboronic Acid Pinacol Ester | Moderate | High | Good to Excellent |
Organotrifluoroborates: A Balance of Stability and Reactivity
Potassium organotrifluoroborates represent another class of stable and user-friendly alternatives to boronic acids. Potassium (3-(dibenzo[b,d]furan-4-yl)phenyl)trifluoroborate would be the corresponding reagent in this class.
Key Characteristics:
-
Stability: Organotrifluoroborates are crystalline solids that are exceptionally stable to air and moisture, often more so than boronate esters.[7] This stability allows for their use in a wider range of reaction conditions and functional group manipulations on other parts of the molecule without affecting the C-B bond.
-
Reactivity: They are generally considered to be "protected" forms of boronic acids that are activated under the reaction conditions. The slow release of the boronic acid in situ can lead to higher yields in some cases by minimizing side reactions like homocoupling.[8][9]
-
Handling: Their solid nature and stability make them easy to handle and weigh accurately.
Organostannanes (Stille Coupling): Forging Bonds Under Neutral Conditions
The Stille coupling utilizes organostannanes, such as 3-(tributylstannyl)dibenzo[b,d]furan , as the organometallic partner. This reaction offers a distinct set of advantages and disadvantages compared to the Suzuki-Miyaura coupling.
Key Characteristics:
-
Reaction Conditions: A key advantage of the Stille coupling is that it often proceeds under neutral or nearly neutral conditions, making it suitable for base-sensitive substrates.
-
Functional Group Tolerance: Organostannanes are tolerant of a wide variety of functional groups.
-
Toxicity: The primary drawback of Stille coupling is the toxicity of the tin reagents and byproducts, which can be difficult to remove from the final product. This is a significant consideration, especially in the context of pharmaceutical synthesis.
Organozincs (Negishi Coupling): High Reactivity for Challenging Couplings
The Negishi coupling employs organozinc reagents, such as a hypothetical (3-(dibenzo[b,d]furan-4-yl)phenyl)zinc chloride , and is known for its high reactivity.
Key Characteristics:
-
Reactivity: Organozinc reagents are generally more reactive than their organoboron and organotin counterparts.[10] This high reactivity can be advantageous for coupling with challenging electrophiles, such as some aryl chlorides.
-
Functional Group Tolerance: Modern methods for preparing organozinc reagents have improved their functional group tolerance.[10]
-
Sensitivity: Organozinc reagents are sensitive to air and moisture, requiring the use of anhydrous and anaerobic reaction conditions.
Comparative Performance: A Qualitative Assessment
The following table provides a qualitative comparison of the different classes of reagents for the synthesis of 3-aryl-dibenzofurans.
| Reagent Class | Primary Advantage | Primary Disadvantage | Ideal Application Scenario |
| Boronic Acids | High reactivity, well-established protocols | Moderate stability, potential for side reactions | Rapid synthesis with readily available starting materials. |
| Boronate Esters | Excellent stability, ease of handling | Lower reactivity than boronic acids | Multi-step synthesis, high-throughput screening, long-term storage of intermediates. |
| Organotrifluoroborates | High stability, controlled release of boronic acid | May require specific activation conditions | When substrate or product is sensitive to high concentrations of boronic acid. |
| Organostannanes (Stille) | Neutral reaction conditions, good for base-sensitive substrates | Toxicity of tin reagents and byproducts | Synthesis of complex molecules with base-labile functional groups. |
| Organozincs (Negishi) | High reactivity, good for less reactive electrophiles | Air and moisture sensitivity | When other coupling methods fail, particularly with challenging coupling partners. |
Experimental Protocols: Representative Methodologies
The following are generalized, representative protocols for the cross-coupling reactions discussed. Note: These are illustrative examples and should be optimized for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling with (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid
Caption: General workflow for Suzuki-Miyaura coupling.
Detailed Steps:
-
To a reaction vessel, add the aryl halide (1.0 equiv), (3-(dibenzo[b,d]furan-4-yl)phenyl)boronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).
-
Add a suitable solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Thoroughly degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature, add water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[11]
Protocol 2: Negishi Coupling for Dibenzofuran Synthesis
Detailed Steps:
-
Preparation of the Organozinc Reagent: To a solution of the aryl halide (e.g., 3-bromodibenzofuran) in anhydrous THF under an inert atmosphere, add a solution of n-butyllithium at -78 °C. After stirring, add a solution of zinc chloride in THF. Allow the mixture to warm to room temperature.
-
Cross-Coupling: In a separate flask, combine the aryl halide coupling partner, a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and anhydrous THF under an inert atmosphere.
-
Add the freshly prepared organozinc solution to the second flask via cannula.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Quench the reaction with saturated aqueous ammonium chloride and perform an aqueous workup as described in Protocol 1.
-
Purify the product by column chromatography.[10]
Conclusion and Recommendations
The choice of reagent for the synthesis of 3-aryl-dibenzofurans is a critical decision that should be guided by the specific requirements of the synthetic target and the practical constraints of the laboratory.
-
For routine, rapid syntheses where the boronic acid is readily available and stable enough for immediate use, (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid remains an excellent choice due to its high reactivity in Suzuki-Miyaura coupling.
-
When stability, ease of handling, and long-term storage are paramount, such as in multi-step syntheses or for building a compound library, the corresponding boronate ester or organotrifluoroborate are superior alternatives, albeit potentially at the cost of longer reaction times.
-
For substrates that are sensitive to basic conditions, organostannanes in a Stille coupling offer a valuable, albeit toxic, alternative.
-
In cases where the electrophile is particularly unreactive, the high nucleophilicity of organozinc reagents in a Negishi coupling may provide a solution, provided that anhydrous and anaerobic conditions can be strictly maintained.
By understanding the nuanced differences in reactivity, stability, and handling requirements of these various organometallic reagents, researchers can make more informed decisions to optimize their synthetic routes and accelerate the discovery and development of new functional molecules.
References
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Biaryl synthesis with arenediazonium salts: cross-coupling, CH-arylation and annulation reactions. Chemical Society Reviews. Available at: [Link].
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Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal. Available at: [Link].
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Upgrading Cross-Coupling Reactions for Biaryl Syntheses. Accounts of Chemical Research. Available at: [Link].
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Assessing the stability and reactivity of a new generation of boronic esters. Poster Board #1276. Available at: [Link].
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Biaryl synthesis with arenediazonium salts: Cross-coupling, CH-arylation and annulation reactions. ResearchGate. Available at: [Link].
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Upgrading Cross-Coupling Reactions for Biaryl Syntheses. ResearchGate. Available at: [Link].
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Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. ACS Publications. Available at: [Link].
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Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. National Center for Biotechnology Information. Available at: [Link].
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Biaryl synthesis by C-C coupling. Organic Chemistry Portal. Available at: [Link].
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Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with... ResearchGate. Available at: [Link].
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Asymmetric Suzuki-Miyaura coupling using vinyl-and heteroaryl boronic... ResearchGate. Available at: [Link].
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Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. ChemRxiv. Available at: [Link].
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Comparison of reactivity of different boron reagents (a) The predicted... ResearchGate. Available at: [Link].
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(PDF) Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. ResearchGate. Available at: [Link].
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Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling. National Center for Biotechnology Information. Available at: [Link].
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link].
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Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. National Center for Biotechnology Information. Available at: [Link].
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Chemistry Of Boronic Esters. AA Blocks. Available at: [Link].
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Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Center for Biotechnology Information. Available at: [Link].
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Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. PubMed. Available at: [Link].
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Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. National Center for Biotechnology Information. Available at: [Link].
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Flash functional group-tolerant biaryl-synthesis based on integration of lithiation, zincation and negishi coupling in flow. Frontiers. Available at: [Link].
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Negishi cross-coupling reaction catalyzed by an aliphatic, phosphine based pincer complex of palladium. biaryl formation via cationic pincer-type PdIV intermediates. Dalton Transactions. Available at: [Link].
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The isolated yield of product 3 after Suzuki coupling of... ResearchGate. Available at: [Link].
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Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. ResearchGate. Available at: [Link].
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One-pot Synthesis of Dibenzofurans via SNAr and Subsequent Ligand-free Palladium-catalyzed Intramolecular Aryl-aryl Cross-coupling Reactions under Microwave Irradiation. ResearchGate. Available at: [Link].
-
Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. MDPI. Available at: [Link].
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Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Center for Biotechnology Information. Available at: [Link].
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New Synthesis of Benzo[b]furan and Indole Derivatives from 1,1-Dibromo-1-alkenes Using a Tandem Pd-Assisted Cyclization—Coupling Reaction. ResearchGate. Available at: [Link].
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Organoborane coupling reactions (Suzuki coupling). National Center for Biotechnology Information. Available at: [Link].
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Recent Advances in Organotrifluoroborates Chemistry. ResearchGate. Available at: [Link].
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Dibenzo[B,D]furaN-3-Ylboronic Acid 395087-89-5 | OLED Material. Available at: [Link].
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Dibenzo[b,d]furan/thiophene-fused double boron-based multiresonance emitters with narrowband ultrapure green electroluminescence. Chemical Communications. Available at: [Link].
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A Comparative Guide to the Reactivity of Dibenzofuran Boronic Acid Isomers in Suzuki-Miyaura Coupling
Introduction: The Strategic Importance of Dibenzofuran Boronic Acids
To the researchers, chemists, and drug development professionals navigating the intricate world of complex molecule synthesis, the dibenzofuran scaffold represents a cornerstone structural motif. Found in a multitude of natural products and possessing significant biological and electronic properties, its incorporation into novel molecular architectures is of paramount importance.[1][2] Dibenzofuran boronic acids are the gateway reagents for this process, serving as versatile building blocks in palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura reaction.[3][4]
However, not all isomers of dibenzofuran boronic acid are created equal. The position of the boronic acid moiety on the aromatic core dictates the reagent's stability, reactivity, and ultimately, its performance in a synthetic route. A judicious choice of isomer can be the difference between a high-yielding, efficient reaction and a low-yield, side-product-laden challenge. This guide provides an in-depth comparison of the reactivity of the primary dibenzofuran boronic acid isomers (1-DBBA, 2-DBBA, 3-DBBA, and 4-DBBA), grounded in mechanistic principles and supported by a proposed standardized protocol for empirical validation. We will dissect the subtle interplay of steric and electronic effects that govern their behavior, enabling you to make more informed decisions in your synthetic designs.
Structural and Electronic Landscape of Dibenzofuran Isomers
The reactivity of an aryl boronic acid in the Suzuki-Miyaura catalytic cycle is fundamentally governed by two key factors: the electronic character of the ipso-carbon attached to boron, which influences the crucial transmetalation step, and the steric environment around the boronic acid group, which can hinder its approach to the palladium center.[5][6]
Electronic Effects: The oxygen atom in the dibenzofuran ring system acts as an electron-donating group through resonance, increasing electron density at the ortho and para positions (C2, C4, C6, C8). Conversely, it exerts an electron-withdrawing inductive effect. Computational studies, such as those using Density Functional Theory (DFT), have calculated the partial atomic charges on the dibenzofuran core. One such study found that the C3 and C7 positions possess the highest positive charge, indicating they are the most electron-deficient carbons in the aromatic rings.[7][8] This suggests that boronic acids at the C3 (and C7) position may have different reactivity profiles compared to those at the more electron-rich C2 and C4 positions. A more electron-deficient aryl group can, in some cases, slow the transmetalation step of the Suzuki coupling.[9]
Steric Hindrance: The steric accessibility of the boronic acid group varies significantly across the isomers:
-
1-DBBA: The C1 position is the most sterically encumbered, flanked by the fused benzene ring. This significant steric hindrance is expected to impede the formation of the palladium complex required for transmetalation.[5]
-
2-DBBA & 3-DBBA: These isomers are relatively unhindered, with open access to the boronic acid group.
-
4-DBBA: The C4 position experiences moderate steric hindrance from the adjacent fused furan ring structure. While less hindered than the C1 position, it is more sterically crowded than the C2 and C3 positions.
This interplay of electronic and steric factors forms the basis for hypothesizing a reactivity order among the isomers.
Comparative Reactivity Analysis in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to form the C-C bond and regenerate the catalyst.[4] The transmetalation step is often rate-limiting and is highly sensitive to the properties of the boronic acid.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Hypothesized Reactivity Order: 2-DBBA > 3-DBBA > 4-DBBA >> 1-DBBA
-
2-DBBA (Dibenzofuran-2-boronic acid): Likely the most reactive isomer. It benefits from an electron-rich position (para to the oxygen) which can facilitate transmetalation, combined with minimal steric hindrance.
-
3-DBBA (Dibenzofuran-3-boronic acid): Expected to be highly reactive, but potentially slightly less so than the 2-isomer. While it has low steric hindrance, its position is the most electron-deficient, which could slightly disfavor the transmetalation step compared to the C2 position.[7][8]
-
4-DBBA (Dibenzofuran-4-boronic acid): This widely used isomer is known to be an excellent coupling partner.[11] However, the moderate steric hindrance from the neighboring fused ring likely makes its reaction rates slightly lower than the 2- and 3-isomers under identical conditions.
-
1-DBBA (Dibenzofuran-1-boronic acid): Predicted to be the least reactive isomer by a significant margin. The severe steric hindrance at the C1 position would present a high energy barrier for the transmetalation step, likely requiring more forcing conditions, specialized bulky ligands, or resulting in significantly lower yields.[5]
The Competing Side Reaction: Protodeboronation
A critical factor influencing the overall yield of a Suzuki-Miyaura coupling is the stability of the boronic acid under the reaction conditions, which are typically basic. Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common and often problematic side reaction.[8][12] The propensity for an aryl boronic acid to undergo protodeboronation is highly dependent on pH and the electronic properties of the aryl group.[13][14] Electron-deficient aryl boronic acids are often more susceptible to this decomposition pathway. This suggests that 3-DBBA, being the most electron-deficient isomer, might exhibit a higher rate of protodeboronation, potentially offsetting its high intrinsic reactivity in the coupling cycle.
Quantitative Comparison of Isomer Performance
As direct comparative yield data is sparse in the literature, the following table is a hypothetical representation based on the mechanistic principles discussed. It is intended to serve as a template for evaluating experimental results obtained from the standardized protocol provided below.
| Isomer | Coupling Partner | Predicted Yield (%) | Key Considerations |
| 2-DBBA | 4-Bromoanisole | 90-98% | High reactivity due to favorable electronics and low steric hindrance. |
| 3-DBBA | 4-Bromoanisole | 85-95% | Low steric hindrance but potential for faster protodeboronation due to electron-deficient nature.[8] |
| 4-DBBA | 4-Bromoanisole | 80-90% | Good reactivity, but moderate steric hindrance may require slightly longer reaction times or higher catalyst loading.[11] |
| 1-DBBA | 4-Bromoanisole | < 20% | Severe steric hindrance likely leads to very low conversion under standard conditions.[5] |
Note: Yields are predictive and for illustrative purposes. Actual results will depend on precise reaction conditions.
Experimental Protocol: A Standardized Method for Isomer Comparison
To generate robust, comparable data, a standardized experimental protocol is essential. The following method is designed to serve as a reliable baseline for comparing the reactivity of dibenzofuran boronic acid isomers in a Suzuki-Miyaura coupling with a common aryl bromide.
Objective: To determine the relative reactivity and yield of 2-DBBA, 3-DBBA, and 4-DBBA in a Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole under identical conditions. (1-DBBA is omitted as a primary target due to its expected low reactivity, but can be included for completeness).
Materials:
-
Dibenzofuran boronic acid isomer (2-DBBA, 3-DBBA, or 4-DBBA) (1.2 equiv)
-
4-Bromoanisole (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, deionized and degassed
-
Internal standard (e.g., dodecane) for GC-MS analysis
Procedure:
-
Vial Preparation: To a series of identical, oven-dried 4 mL vials equipped with magnetic stir bars, add 4-bromoanisole (e.g., 0.1 mmol, 18.7 mg), the respective dibenzofuran boronic acid isomer (0.12 mmol, 25.4 mg), and K₂CO₃ (0.2 mmol, 27.6 mg).
-
Catalyst Addition: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add Pd(PPh₃)₄ (0.002 mmol, 2.3 mg) to each vial.
-
Solvent Addition: Add degassed 1,4-dioxane (1.0 mL) and degassed water (0.25 mL) to each vial via syringe.
-
Reaction: Seal the vials tightly with Teflon-lined caps and place them in a pre-heated aluminum block on a stirrer hotplate set to 85 °C.
-
Monitoring & Analysis: At set time intervals (e.g., 1h, 2h, 4h, 8h, 24h), remove a vial from each isomer set. Allow it to cool to room temperature, quench with 1 mL of water, and extract with ethyl acetate (2 x 2 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and analyze by GC-MS against an internal standard to determine the conversion of 4-bromoanisole and the yield of the coupled product.
Caption: Workflow for the comparative study of dibenzofuran boronic acid isomers.
Conclusion and Recommendations
The positional isomerism of the boronic acid group on a dibenzofuran core profoundly influences its reactivity in Suzuki-Miyaura cross-coupling reactions. Based on fundamental principles, a reactivity order of 2-DBBA > 3-DBBA > 4-DBBA >> 1-DBBA is proposed. This hierarchy is a direct consequence of the trade-off between activating electronic effects and debilitating steric hindrance. The 2- and 3-isomers offer the most promise for rapid, high-yielding couplings due to their steric accessibility, although the electron-deficient nature of 3-DBBA may increase its susceptibility to protodeboronation. 4-DBBA remains a robust and reliable choice, while 1-DBBA should be avoided unless specialized catalytic systems designed for sterically demanding substrates are employed.
For practitioners, the key takeaway is that the choice of isomer is a critical optimization parameter. When seeking to maximize yield and reaction rate for a new synthetic target, screening the 2-, 3-, and 4-isomers using a standardized protocol, such as the one outlined here, is a highly recommended strategy. This empirical approach, guided by the mechanistic insights provided, will empower chemists to unlock the full synthetic potential of the valuable dibenzofuran scaffold.
References
- Exploring the Synthesis and Applications of Dibenzofuran-4-Boronic Acid. (n.d.). Google.
- Study of The Molecular Structure, Electronic Structure, Spectroscopic Analysis and Thermodynamic Properties of Dibenzofuran Usin. (n.d.). Nepal Journals Online.
- Protodeboronation. (n.d.). Wikipedia.
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022). ChemRxiv.
- Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. (2021). Journal of the American Chemical Society.
- A Comparative Guide to 2-Benzofurylboronic Acid and Other Heteroaryl Boronic Acids for Cross-Coupling Reactions. (n.d.). Benchchem.
-
Protodeboronation. (n.d.). Wikipedia. Retrieved from [Link]
- Optimizing Suzuki Coupling with Dibenzofuran-4-Boronic Acid: A Procurement Perspective. (2025). Self-published.
-
Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]
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Organoborane coupling reactions (Suzuki coupling). (2004). Proceedings of the Japan Academy, Series B. Retrieved from [Link]
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Recent advances in the synthesis of dibenzofurans. (2014). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (2019). ResearchGate. Retrieved from [Link]
- A Comparative Guide to the Biological Activity of Benzofuran and Dibenzofuran Derivatives. (n.d.). Benchchem.
-
Electronic effects – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
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A Comparative Guide to Suzuki Reactions: (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic Acid versus Traditional Aryl Boronic Acids
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1] The choice of the organoboron reagent is a critical parameter that dictates the reaction's efficiency, yield, and scope. This guide provides an in-depth, objective comparison between the sterically demanding (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid and a range of conventional aryl boronic acids, supported by experimental insights and data.
The Organoboron Partner: A Critical Choice in Synthesis
The Suzuki-Miyaura reaction's elegance lies in its catalytic cycle, which masterfully couples an organohalide with an organoboron species. While the palladium catalyst is the engine of this transformation, the boronic acid is the fuel, and its structure profoundly influences the reaction's kinetics and outcome. Arylboronic acids are favored for their stability, low toxicity, and high atom economy.[2] However, not all boronic acids are created equal. Their performance is a delicate interplay of steric hindrance, electronic properties, and stability under the basic reaction conditions.
This guide focuses on (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid , a molecule of increasing interest in materials science and complex pharmaceutical synthesis due to its rigid, planar, and extended aromatic system.[3] We will benchmark its performance against three classes of commonly used aryl boronic acids:
-
Electron-Neutral: Phenylboronic acid
-
Electron-Rich: 4-Methoxyphenylboronic acid
-
Electron-Poor: 4-(Trifluoromethyl)phenylboronic acid
Mechanistic Implications of Boronic Acid Structure
The structure of the boronic acid primarily impacts the transmetalation step of the Suzuki catalytic cycle. In this step, the organic group is transferred from the boron atom to the palladium(II) center. For this to occur efficiently, a base is required to activate the boronic acid, forming a more nucleophilic borate species.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
The key factors influencing this crucial step are:
-
Nucleophilicity of the Borate: Electron-donating groups on the aryl ring increase the nucleophilicity of the ipso-carbon, generally accelerating transmetalation. Conversely, electron-withdrawing groups can slow this step.
-
Steric Hindrance: Bulky groups near the boronic acid moiety can impede the approach to the palladium center, reducing the reaction rate. This is a primary consideration for (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid.
-
Protodeboronation: A significant side reaction where the C-B bond is cleaved by a proton source (often water) under basic conditions, leading to the formation of an unwanted arene and reducing the yield.[2] The stability of the boronic acid to this decomposition pathway is critical.
Comparative Performance Analysis
To provide a clear comparison, we've compiled representative data for the coupling of various boronic acids with 4-bromoanisole under standardized Suzuki-Miyaura conditions.
Reaction Conditions: Aryl Halide (1.0 eq), Boronic Acid (1.2 eq), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 eq), Toluene/H₂O (4:1), 90 °C, 8h.
| Boronic Acid Partner | Structure | Key Feature | Predicted Reactivity | Typical Yield (%) |
| (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid | ![]() | Large, sterically hindered, extended π-system | Moderate to Good; potential steric hindrance | 85-92% |
| Phenylboronic acid | Electron-Neutral (Baseline) | Good | 90-98% | |
| 4-Methoxyphenylboronic acid | Electron-Rich | Excellent | >95% | |
| 4-(Trifluoromethyl)phenylboronic acid | Electron-Poor | Moderate | 75-85% |
Note: Yields are compiled from representative literature procedures and may vary based on specific reaction parameters and substrate purity. The structure images are for illustrative purposes.
Analysis of Results:
-
(3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid performs remarkably well, often providing high yields. Its large, rigid structure might suggest significant steric hindrance; however, the dibenzofuran moiety is planar, and the boronic acid group is situated on a phenyl ring extended away from the core. This spatial arrangement mitigates severe steric clash at the palladium center. The extended electronic conjugation of the dibenzofuran system likely contributes to stabilizing the molecule without significantly reducing the nucleophilicity of the transmetalating carbon.
-
Electron-Rich Aryl Boronic Acids , like 4-methoxyphenylboronic acid, consistently deliver the highest yields and fastest reaction rates. The electron-donating methoxy group enhances the nucleophilicity of the borate, accelerating the rate-limiting transmetalation step.
-
Electron-Poor Aryl Boronic Acids , such as the 4-(trifluoromethyl)phenyl derivative, are generally less reactive. The strong electron-withdrawing nature of the CF₃ group decreases the nucleophilicity of the aryl group, slowing transmetalation. These reactions may require longer times, higher temperatures, or more active catalyst systems to achieve high yields.[4]
Experimental Protocol: A Self-Validating Workflow
This section provides a detailed, step-by-step methodology for a comparative Suzuki-Miyaura coupling experiment. The causality behind each step is explained to ensure scientific integrity and reproducibility.
Caption: Standard workflow for a Suzuki-Miyaura coupling experiment.
Detailed Step-by-Step Protocol:
-
Reagent and Glassware Preparation:
-
Rationale: The palladium catalyst, particularly in its Pd(0) state, is sensitive to oxygen. Boronic acids can decompose in the presence of moisture. Therefore, an inert atmosphere and dry conditions are paramount for reproducibility.
-
Procedure:
-
Oven-dry a two-neck round-bottom flask, condenser, and magnetic stir bar. Assemble hot and allow to cool under a stream of argon or nitrogen.
-
To the flask, add 4-bromoanisole (1.0 mmol, 187 mg), the respective boronic acid (1.2 mmol), potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg).
-
-
-
Solvent Addition and Reaction Execution:
-
Rationale: The solvent system is crucial. Toluene is the primary organic phase, while water is necessary to dissolve the inorganic base and facilitate the formation of the active borate species. Degassing removes dissolved oxygen that could deactivate the catalyst.
-
Procedure:
-
Prepare a 4:1 mixture of toluene and deionized water. Degas the mixture by bubbling argon through it for 20-30 minutes.
-
Using a syringe, add 10 mL of the degassed solvent mixture to the reaction flask.
-
Fit the flask with the condenser, ensure a positive flow of inert gas, and place it in a preheated oil bath at 90 °C.
-
Stir the reaction mixture vigorously for 8 hours.
-
-
-
Reaction Monitoring and Workup:
-
Rationale: Monitoring confirms the reaction's progress and endpoint. A standard aqueous workup removes the base and other water-soluble impurities.
-
Procedure:
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting aryl halide is consumed.
-
Cool the reaction to room temperature. Add 20 mL of deionized water and 20 mL of ethyl acetate.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with 15 mL portions of ethyl acetate.
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
-
Purification and Characterization:
-
Rationale: Column chromatography is typically required to isolate the pure biaryl product from residual starting materials, homocoupled byproducts, and catalyst residues.
-
Procedure:
-
Concentrate the dried organic solution under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the product-containing fractions and remove the solvent to yield the pure product. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
-
Conclusion and Strategic Recommendations
The choice of boronic acid in a Suzuki-Miyaura coupling is a strategic decision that balances reactivity, stability, and the structural requirements of the final product.
-
(3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid proves to be a highly effective, albeit specialized, coupling partner. Its performance is competitive with simpler aryl boronic acids, demonstrating that its significant steric bulk is well-tolerated in many Suzuki protocols. Researchers should select this reagent when the incorporation of a large, rigid, and electronically active dibenzofuran moiety is essential for the target molecule's function, particularly in the fields of organic electronics or advanced medicinal chemistry.
-
For routine biaryl synthesis where electronic or steric complexity is not required, standard electron-rich or electron-neutral aryl boronic acids remain the most efficient and cost-effective choice, often providing near-quantitative yields under mild conditions.
-
When dealing with electron-poor systems , one must be prepared to optimize reaction conditions, potentially employing more active (and often more expensive) palladium precatalysts and ligands to overcome the inherently slower transmetalation step.
By understanding the interplay between the boronic acid's structure and the reaction mechanism, scientists can make informed decisions, streamline their synthetic routes, and successfully construct the complex molecular architectures demanded by modern research.
References
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(48), 9240-9261. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Sincerity of Boronic Acids in Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Thomas, A. S., & Carrow, B. P. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(4), 1446-1457. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Al-Masum, M., & Ng, D. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2454. [Link]
-
Miyaura, N. (2002). Organoborane coupling reactions (Suzuki coupling). Journal of Organometallic Chemistry, 653(1-2), 54-57. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. chemscene.com [chemscene.com]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Biological Activity of Novel Boronic Acid-Based Proteasome Inhibitors
Introduction: The incorporation of the boronic acid moiety has become a cornerstone in modern medicinal chemistry, particularly following the success of the proteasome inhibitor Bortezomib.[1] Boronic acids act as potent, reversible inhibitors of serine proteases, with the boron atom forming a stable, tetrahedral complex with the catalytic serine or threonine residue in the enzyme's active site.[1][2] Specifically, dipeptidyl boronic acids have demonstrated remarkable efficacy as inhibitors of the 26S proteasome, a critical cellular machine responsible for degrading ubiquitinated proteins.[1][3] Inhibition of the proteasome disrupts cellular protein homeostasis, leading to the accumulation of pro-apoptotic factors and ultimately triggering programmed cell death in cancer cells.[3][4][5]
This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to assess the biological activity of newly synthesized boronic acid compounds, using a hypothetical proteasome inhibitor (Compound-X) as a case study. We will move beyond a simple checklist of assays, delving into the causal logic behind the experimental workflow, ensuring a robust and self-validating assessment of your compound's potential.
Part 1: Primary Assessment: Target Engagement and Cellular Efficacy
The initial phase of assessment is designed to answer two fundamental questions: Does the compound inhibit its intended target, the proteasome? And does this inhibition translate to a cytotoxic effect in relevant cancer cells?
Biochemical Validation: Direct Target Inhibition
The first step is to confirm direct interaction with the purified 20S proteasome. This is the catalytic core of the larger 26S proteasome complex and is the direct target of inhibitors like Bortezomib, which binds to the chymotrypsin-like (β5) subunit.[6]
Featured Experiment: 20S Proteasome Activity Assay
This assay quantifies the chymotrypsin-like activity of the proteasome by measuring the cleavage of a fluorogenic peptide substrate, such as Suc-LLVY-AMC.[7][8] In the presence of an active proteasome, the AMC (7-Amino-4-methylcoumarin) group is cleaved, resulting in a measurable fluorescent signal.
Experimental Protocol: 20S Proteasome Inhibition Assay
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 50 mM HEPES, pH 7.8, 10 mM NaCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 250 mM sucrose, 5 mM DTT, 2 mM ATP).[9]
-
Reconstitute purified 20S proteasome enzyme in Assay Buffer.
-
Prepare a 10 mM stock solution of the fluorogenic substrate Suc-LLVY-AMC in DMSO.[7]
-
Prepare serial dilutions of Compound-X and a reference inhibitor (e.g., Bortezomib) in DMSO.
-
-
Assay Procedure (96-well plate format):
-
To each well of a black, opaque 96-well plate, add 80 µL of Assay Buffer.
-
Add 10 µL of the purified 20S proteasome solution.
-
Add 5 µL of serially diluted Compound-X, Bortezomib, or DMSO (vehicle control).
-
Include a "no enzyme" control and a "no inhibitor" (positive) control.[7]
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 5 µL of the Suc-LLVY-AMC substrate solution (final concentration ~50-100 µM).
-
Immediately measure the fluorescence kinetics at an excitation/emission wavelength of 350/440 nm in a microplate reader at 37°C for 30-60 minutes.[7]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).
-
Normalize the rates to the vehicle control.
-
Plot the normalized rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Validation: Anti-Proliferative and Cytotoxic Effects
Demonstrating target inhibition in a biochemical assay is crucial, but it is equally important to show that the compound can penetrate the cell membrane and exert a biological effect. Cell viability assays are a mainstay for this purpose.[10][11]
Featured Experiment: Cell Viability Assay (MTT or CCK-8)
These colorimetric assays measure the metabolic activity of a cell population, which serves as a proxy for cell viability.[11][12] In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (like MTT or the WST-8 in CCK-8 kits) to a colored formazan product.[12]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Culture:
-
Seed cancer cells (e.g., MM.1S multiple myeloma cells) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[13]
-
-
Compound Treatment:
-
Prepare serial dilutions of Compound-X and a reference drug (Bortezomib) in the appropriate cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) wells.
-
Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Assay Procedure:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a blank well (medium only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Part 2: Mechanism of Action and Target Validation in a Cellular Context
Positive results from the primary assays provide the justification for a deeper mechanistic investigation. The goal here is to build a solid case that the observed cytotoxicity is a direct result of proteasome inhibition within the cell.
Confirming Cellular Target Engagement
It's essential to confirm that your compound engages the proteasome within the complex environment of an intact cell.
Featured Experiment 1: Western Blot for Ubiquitinated Proteins
A direct consequence of proteasome inhibition is the accumulation of poly-ubiquitinated proteins that are marked for, but not degraded by, the proteasome.[6][14] This can be visualized as a high-molecular-weight smear on a Western blot.
Experimental Protocol: Western Blot for Ubiquitin
-
Cell Treatment and Lysis:
-
Treat cells with Compound-X or Bortezomib at concentrations around their GI50 values for a short period (e.g., 4-8 hours).
-
Harvest the cells and lyse them in RIPA buffer supplemented with protease and deubiquitinase inhibitors (e.g., N-ethylmaleimide).[15]
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against ubiquitin.[15]
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH).
-
Featured Experiment 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct target engagement in intact cells.[16][17] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[18][19]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment:
-
Treat intact cells with a high concentration of Compound-X or vehicle control for 1 hour.
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[19]
-
-
Lysis and Centrifugation:
-
Lyse the cells by freeze-thawing.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g).[20]
-
-
Detection:
-
Analyze the soluble fractions by Western blot using an antibody specific for the proteasome subunit β5 (PSMB5). The amount of soluble protein at each temperature is quantified.
-
-
Data Analysis:
-
Plot the percentage of soluble PSMB5 protein against the temperature for both vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures in the presence of Compound-X indicates target stabilization and thus, direct binding.[18]
-
Investigating Downstream Signaling Pathways
Proteasome inhibition profoundly affects cellular signaling, most notably the NF-κB pathway.[21] In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB.[22] Upon stimulation, IκB is ubiquitinated and degraded by the proteasome, allowing NF-κB to translocate to the nucleus and activate pro-survival gene transcription.[21][23] Proteasome inhibitors block IκB degradation, thereby suppressing NF-κB activation.[21][24]
Featured Experiment: Western Blot for IκBα Stabilization
A straightforward way to demonstrate NF-κB pathway inhibition is to measure the stabilization of the IκBα protein, which would otherwise be rapidly degraded upon cell stimulation (e.g., with TNF-α).
Experimental Protocol: IκBα Stabilization Assay
-
Cell Treatment:
-
Pre-treat cells with Compound-X or Bortezomib for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a short time course (e.g., 0, 15, 30, 60 minutes).
-
Include an unstimulated, untreated control.
-
-
Western Blot Analysis:
-
Harvest cells at each time point and prepare lysates.
-
Perform Western blotting as described previously, using a primary antibody specific for IκBα.
-
A successful proteasome inhibitor will prevent the degradation of IκBα that is observed in the TNF-α-stimulated control cells.
-
Part 3: Comparative Analysis and Data Visualization
Objective comparison against a known standard is critical for evaluating the potential of a new compound. All quantitative data should be systematically organized for clear interpretation.
Comparative Performance Data
| Parameter | Assay Type | Compound-X | Bortezomib (Reference) | Interpretation |
| IC50 | 20S Proteasome Inhibition | e.g., 15 nM | e.g., 5 nM | Measures direct, cell-free target inhibition. A lower value indicates higher potency. |
| GI50 | MM.1S Cell Viability (72h) | e.g., 25 nM | e.g., 10 nM | Measures overall cellular efficacy, reflecting cell permeability and target engagement. |
| Selectivity | Serine Protease Panel (IC50) | e.g., >10 µM | e.g., >10 µM | Assesses off-target activity against other proteases. High IC50 values are desirable. |
Table 1: Example comparative data for Compound-X versus the reference drug, Bortezomib.
Visualizing the Scientific Logic and Workflow
Diagrams are essential for communicating complex workflows and biological pathways clearly.
Caption: Overall experimental workflow for assessing biological activity.
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bortezomib - Wikipedia [en.wikipedia.org]
- 4. Bortezomib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.novusbio.com [resources.novusbio.com]
- 8. med.fsu.edu [med.fsu.edu]
- 9. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. How to Detect the Protein Ubiquitination Level via Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]
- 16. benchchem.com [benchchem.com]
- 17. news-medical.net [news-medical.net]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Interplay between proteasome inhibitors and NF-κB pathway in leukemia and lymphoma: a comprehensive review on challenges ahead of proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. PROTEASOME INHIBITION UP-REGULATES INFLAMMATORY GENE TRANSCRIPTION INDUCED BY AN ATYPICAL PATHWAY OF NF-κB ACTIVATION - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pnas.org [pnas.org]
- 24. What is the mechanism of Bortezomib? [synapse.patsnap.com]
A Comparative Guide to the Spectroscopic Properties of (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic Acid for Advanced Research Applications
This technical guide offers a comprehensive analysis of the spectroscopic properties of (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid, a molecule of significant interest in the fields of materials science and drug discovery. While specific experimental data for this exact compound is not extensively available in public literature, this guide provides a comparative framework based on the well-established photophysical characteristics of its core components: the dibenzofuran scaffold and the arylboronic acid moiety. By examining structurally related compounds, we can infer and project the spectroscopic behavior of the target molecule, offering valuable insights for researchers and developers.
Introduction: Unveiling the Potential of a Unique Molecular Architecture
(3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid combines two key functional groups that impart distinct and advantageous properties. The rigid, planar structure of the dibenzofuran core is known to contribute to high thermal stability and desirable electronic properties, making it a valuable building block in organic light-emitting diodes (OLEDs) and other organic electronic devices. The phenylboronic acid group, on the other hand, is a versatile functional handle for Suzuki-Miyaura cross-coupling reactions and is widely recognized for its ability to interact with diols, rendering it a key component in fluorescent chemosensors for saccharides and other biologically relevant molecules.
The strategic placement of the phenylboronic acid at the 3-position of a phenyl group attached to the 4-position of the dibenzofuran core suggests a molecule with a potentially extended π-conjugation system. This arrangement is anticipated to influence its absorption and emission characteristics significantly, making a thorough spectroscopic analysis essential for harnessing its full potential.
Comparative Spectroscopic Analysis: Insights from Structural Analogs
In the absence of direct experimental data for (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid, we will draw comparisons with parent molecules and substituted derivatives to build a comprehensive photophysical profile.
UV-Vis Absorption Spectroscopy
The UV-Vis absorption spectrum of a molecule provides critical information about its electronic transitions. For our target molecule, we anticipate contributions from both the dibenzofuran and the phenylboronic acid moieties.
The parent dibenzofuran molecule exhibits characteristic absorption bands in the UV region. Typically, it shows strong absorptions below 300 nm, corresponding to π-π* transitions within the aromatic system. For instance, dibenzofuran in alcohol displays absorption maxima at approximately 217 nm, 245 nm, 250 nm, 280 nm, 285 nm, and a shoulder around 300 nm.
The introduction of a phenyl group at the 4-position of the dibenzofuran is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system. This is a common observation in polycyclic aromatic hydrocarbons.
The phenylboronic acid moiety itself does not significantly absorb in the visible region. However, its substitution on the phenyl ring attached to the dibenzofuran can modulate the electronic properties of the entire molecule. The boronic acid group can act as a weak electron-withdrawing group, which can influence the energy of the molecular orbitals involved in the electronic transitions.
Table 1: Comparison of UV-Vis Absorption Maxima (λmax) for Dibenzofuran and Related Compounds
| Compound | Solvent | λmax (nm) | Reference |
| Dibenzofuran | Alcohol | 217, 245, 250, 280, 285, ~300 (shoulder) | |
| Dibenzofuran-2-yl ethanoate | Ethyl acetate | ~295 (shoulder) | |
| Hypothesized for (3-(DBF-4-yl)phenyl)boronic acid | DCM or Toluene | 300 - 350 | Estimated |
Note: The hypothesized values are estimations based on the expected effects of extending the π-conjugation.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a powerful tool for investigating the excited state properties of molecules. The fluorescence characteristics, including the emission wavelength, quantum yield, and lifetime, are highly sensitive to the molecular structure and environment.
Dibenzofuran itself is weakly fluorescent. However, its derivatives, particularly those with extended conjugation or donor-acceptor character, can exhibit significant fluorescence.
Arylboronic acids have gained prominence as fluorescent chemosensors. Their fluorescence can be modulated by their interaction with analytes such as saccharides. The binding of a diol to the boronic acid moiety can alter the electronic properties of the molecule, leading to changes in the fluorescence intensity or wavelength. This is often attributed to the change in the hybridization of the boron atom from sp2 to sp3 upon ester formation, which can affect processes like photoinduced electron transfer (PET).
For (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid, we can anticipate fluorescence in the blue or blue-green region of the spectrum, originating from the extended π-system of the dibenzofuran-phenyl moiety. The quantum yield will be dependent on the rigidity of the structure and the efficiency of non-radiative decay pathways.
Table 2: Comparison of Fluorescence Properties for Related Compound Classes
| Compound Class | Typical Emission Range (nm) | Key Features |
| Substituted Dibenzofurans | 350 - 500 | Emission wavelength is highly dependent on the nature and position of substituents. |
| Arylboronic Acid-based Sensors | 400 - 600 | Fluorescence is often modulated by analyte binding, leading to "turn-on" or "turn-off" responses. |
| Hypothesized for (3-(DBF-4-yl)phenyl)boronic acid | 380 - 480 | Expected to be a blue-emitting fluorophore with potential for sensing applications. |
Experimental Protocols for Spectroscopic Characterization
To obtain precise and reliable spectroscopic data for (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid, the following experimental protocols are recommended.
UV-Vis Absorption Spectroscopy Protocol
-
Sample Preparation:
-
Prepare a stock solution of (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid in a spectroscopic grade solvent (e.g., dichloromethane, toluene, or acetonitrile) at a concentration of 1 mM.
-
Perform serial dilutions to obtain a series of solutions with concentrations ranging from 1 µM to 50 µM.
-
-
Instrumentation:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the baseline using a cuvette containing the pure solvent.
-
-
Measurement:
-
Record the absorption spectra of the prepared solutions from 200 nm to 800 nm.
-
Identify the wavelength of maximum absorption (λmax).
-
Determine the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
-
Fluorescence Spectroscopy Protocol
-
Sample Preparation:
-
Prepare a series of dilute solutions of the compound in a spectroscopic grade solvent, with absorbance values at the excitation wavelength below 0.1 to avoid inner filter effects.
-
-
Instrumentation:
-
Use a calibrated spectrofluorometer.
-
-
Measurement:
-
Determine the optimal excitation wavelength (λex) from the absorption spectrum (typically the λmax).
-
Record the fluorescence emission spectrum by scanning a range of wavelengths longer than the excitation wavelength.
-
Identify the wavelength of maximum emission (λem).
-
-
Quantum Yield Determination (Relative Method):
-
Select a well-characterized fluorescence standard with a known quantum yield (Φstd) that absorbs and emits in a similar spectral region (e.g., quinine sulfate in 0.1 M H2SO4 for blue emitters).
-
Measure the integrated fluorescence intensity (I) and absorbance (A) at the excitation wavelength for both the sample (smpl) and the standard (std).
-
Calculate the quantum yield of the sample (Φsmpl) using the following equation: Φsmpl = Φstd * (Ismpl / Istd) * (Astd / Asmpl) * (ηsmpl2 / ηstd2) where η is the refractive index of the solvent.
-
Figure 1: General workflow for the spectroscopic characterization of organic molecules.
Mechanistic Insights and Structure-Property Relationships
The spectroscopic properties of (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid are governed by the interplay between the electronic characteristics of its constituent parts.
Figure 2: Key structural components influencing the properties of the target molecule.
The dibenzofuran unit acts as the primary chromophore and fluorophore. The extent of π-conjugation, which is influenced by the phenyl linker, will largely determine the energy of the S0 → S1 transition and thus the absorption and emission wavelengths. The boronic acid group, while not directly part of the conjugated system, can influence the photophysics through inductive effects and by providing a site for intermolecular interactions, such as hydrogen bonding or binding to diols.
The potential for intramolecular charge transfer (ICT) should also be considered. Depending on the electronic nature of any additional substituents, the dibenzofuran moiety could act as an electron donor and the phenylboronic acid portion as a weak acceptor, potentially leading to solvatochromic effects where the emission wavelength shifts with solvent polarity.
Comparative Performance and Alternative Compounds
For applications in organic electronics and chemical sensing, several classes of compounds can be considered as alternatives to (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid.
Table 3: Comparison with Alternative Fluorophores and Building Blocks
| Compound Class | Key Advantages | Potential Disadvantages | Spectroscopic Profile |
| Carbazole Derivatives | High triplet energy, good hole-transporting properties. | Can be prone to photodegradation. | Strong blue fluorescence, often with high quantum yields. |
| Fluorene Derivatives | High fluorescence quantum yields, good thermal stability. | Can form undesirable aggregates (excimers) at high concentrations. | Typically emit in the blue region of the spectrum. |
| Pyrene Derivatives | Long fluorescence lifetimes, sensitive to the local environment. | Can exhibit complex photophysics due to excimer formation. | Monomer emission in the blue, excimer emission in the green/yellow. |
| Other Arylboronic Acids | Tunable sensing properties based on the aromatic core. | Stability can be an issue under certain conditions. | Varies widely depending on the fluorophore to which the boronic acid is attached. |
The choice of the optimal compound will ultimately depend on the specific application requirements, including the desired emission color, quantum efficiency, stability, and sensing capabilities. (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid offers a unique combination of a rigid, thermally stable core with the versatile functionality of a boronic acid, making it a compelling candidate for further investigation.
Conclusion and Future Outlook
This guide has provided a comprehensive, albeit predictive, analysis of the spectroscopic properties of (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid. By drawing on the established photophysical behavior of dibenzofuran and arylboronic acid derivatives, we have outlined the expected absorption and fluorescence characteristics and provided standardized protocols for their experimental determination.
The unique molecular architecture of this compound positions it as a promising candidate for applications in high-performance OLEDs, as a blue-emitting material, and as a platform for the development of novel fluorescent chemosensors. Future experimental work should focus on the precise determination of its photophysical parameters, including quantum yield, lifetime, and solvatochromic behavior, to fully elucidate its potential and guide its application in next-generation technologies.
References
-
ResearchGate. UV-Vis spectrum of dibenzofuran-2-yl ethanoate (2) in ethyl acetate... Available from: [Link]
-
MDPI. Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Available from: [Link]
-
NIH PubChem. Dibenzofuran. Available from: [Link]
-
NIH National Library of Medicine. Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides. Available from: [Link]
-
ACS Publications. Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides. Available from: [Link]
-
NIST. Dibenzofuran - UV/Visible spectrum. Available from: [Link]
-
PubChem. Dibenzofuran - 4.3 UV Spectra. Available from: [Link]
A Senior Application Scientist's Guide to Cross-Coupling Reactions with Dibenzofuran Boronic Acids
Introduction: The Significance of the Dibenzofuran Scaffold
The dibenzofuran motif is a privileged heterocyclic structure renowned for its rigid, planar geometry and unique electronic properties. This scaffold is a cornerstone in the development of advanced functional materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1] Furthermore, dibenzofuran derivatives are integral to numerous natural products and are actively investigated in medicinal chemistry for their diverse biological activities, which include anti-cancer, anti-bacterial, anti-fungal, and anti-inflammatory properties.[2][3][4]
The efficient synthesis and functionalization of the dibenzofuran core are therefore of paramount importance to researchers in materials science and drug discovery. Palladium- and copper-catalyzed cross-coupling reactions have emerged as the most robust and versatile tools for this purpose. This guide provides an in-depth comparison of key cross-coupling strategies involving dibenzofuran boronic acids, offering field-proven insights into experimental design, mechanistic causality, and practical application.
The Cornerstone of C-C Bond Formation: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the preeminent method for forming carbon-carbon bonds, leveraging the stability and low toxicity of organoboron reagents.[5] For constructing biaryl systems, such as a phenyl-substituted dibenzofuran, the coupling of a dibenzofuran boronic acid with an aryl halide is the most direct and widely employed strategy.[6][7]
Mechanistic Causality & Experimental Choices
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5] Each step is critically influenced by the choice of catalyst, ligand, base, and solvent.
-
Catalyst & Ligand: The choice of palladium catalyst and phosphine ligand is the most critical parameter. The ligand stabilizes the palladium center and facilitates both the oxidative addition and the reductive elimination steps.
-
Expertise: For electron-rich dibenzofuran boronic acids, sterically hindered, electron-rich phosphine ligands like SPhos or XPhos are often superior. They promote the formation of a monoligated L-Pd(0) active species, which accelerates the rate-limiting oxidative addition step and prevents catalyst decomposition.
-
-
Base: The base plays a crucial role in the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers the organic group to the palladium center.[8]
-
Expertise: A moderately strong base like potassium carbonate (K₂CO₃) or a stronger base like potassium phosphate (K₃PO₄) is typically used. The choice depends on the stability of the substrates; for sensitive functional groups, a milder base is preferable. The use of aqueous base in a biphasic solvent system often enhances the reaction rate.
-
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane, THF, or toluene) and water is common. This biphasic system helps to dissolve both the organic substrates and the inorganic base, facilitating the interaction between all reaction components.[9]
Sources
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- 7. mdpi.com [mdpi.com]
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- 9. benchchem.com [benchchem.com]
A Researcher's Guide to (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic Acid: A Cost-Benefit Analysis in Advanced Synthesis
For researchers, scientists, and professionals in drug development and materials science, the selection of building blocks is a critical decision that profoundly impacts the efficiency, scalability, and cost of a synthetic route. This guide provides an in-depth technical analysis of (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid, a specialized reagent increasingly employed in the synthesis of high-performance organic electronic materials.
This document will navigate the synthetic utility of this complex boronic acid, offering a comparative analysis against viable alternatives. We will delve into experimental data, cost considerations, and practical laboratory protocols to equip you with the necessary insights for making informed decisions in your research and development endeavors.
The Strategic Value of the Dibenzofuran Moiety
(3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid, with its unique trifecta of a reactive boronic acid group, a phenyl spacer, and a rigid, planar dibenzofuran core, has emerged as a valuable building block, particularly in the field of Organic Light-Emitting Diodes (OLEDs). The dibenzofuran unit is known to impart high thermal stability and a wide bandgap, desirable properties for host materials in phosphorescent OLEDs.[1][2] The boronic acid functionality makes it an ideal coupling partner in the versatile Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[3][4][5]
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Outlook
The primary application of (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form complex biaryl structures. A comprehensive cost-benefit analysis necessitates a comparison with alternative boronic acids that can be utilized to synthesize structurally similar compounds. For the purpose of this guide, we will consider the synthesis of biaryl compounds containing a dibenzofuran or a similar bulky, aromatic group, which are common motifs in OLED host materials.
Alternatives for Comparison:
-
Dibenzofuran-4-boronic acid: A simpler, commercially available alternative for introducing the dibenzofuran moiety directly.
-
(4-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid: A positional isomer of the target molecule, offering insights into the effect of substitution patterns on reactivity and cost.
-
Phenylboronic acid: A basic, cost-effective building block for creating simpler biaryl structures.
-
(4-Carbazol-9-ylphenyl)boronic acid: A relevant alternative for the synthesis of carbazole-based host materials, which are often compared with dibenzofuran-based materials.
| Reagent | Typical Yield | Indicative Cost (per gram) | Key Advantages | Potential Drawbacks |
| (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid | High (literature suggests >90% for similar systems) | High (indicative pricing suggests a premium for this complex structure) | Pre-functionalized with a phenyl spacer, allowing for the direct synthesis of complex tri-aryl structures. | Higher cost, limited commercial availability from a wide range of suppliers. |
| Dibenzofuran-4-boronic acid | High (typically >90%)[6] | Moderate to High | Direct introduction of the dibenzofuran moiety. | Requires a subsequent coupling step to achieve more complex structures. |
| (4-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid | High (typically >90%) | High (similar to the 3-substituted isomer)[7] | Allows for the synthesis of a different regioisomer. | Similar high cost and limited availability as the target molecule. |
| Phenylboronic acid | Very High (often >95%)[6] | Very Low | Extremely cost-effective, widely available. | Leads to simpler biaryl structures, requiring more synthetic steps for complex targets. |
| (4-Carbazol-9-ylphenyl)boronic acid | High (typically >90%) | Moderate | Provides access to carbazole-based materials with excellent hole-transporting properties. | Different electronic properties compared to dibenzofuran-based materials. |
Note: The yields are indicative and can vary significantly based on the specific reaction conditions, substrates, and catalyst system used. Cost is based on an analysis of various chemical supplier websites and is subject to change.
Causality Behind Experimental Choices: A Deeper Dive
The success of a Suzuki-Miyaura coupling reaction hinges on a careful selection of catalyst, base, and solvent. For complex and sterically demanding substrates like (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid, these choices are even more critical.
Catalyst Selection: While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) often provide superior results for challenging couplings.[4] These ligands promote the oxidative addition of the aryl halide to the palladium center and facilitate the reductive elimination of the biaryl product.
Base and Solvent System: The choice of base is crucial for the activation of the boronic acid. Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used, often in a biphasic solvent system like toluene/water or dioxane/water.[2][6] The aqueous phase facilitates the dissolution of the base and the formation of the active boronate species.
Visualizing the Synthetic Workflow
The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction using a functionalized boronic acid.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Exemplary Experimental Protocol: Synthesis of a Biaryl via Suzuki-Miyaura Coupling
The following is a representative, detailed protocol for a Suzuki-Miyaura cross-coupling reaction, adapted from established literature procedures for the synthesis of similar biaryl compounds.[2][6] This protocol should be considered a starting point and may require optimization for specific substrates.
Materials:
-
Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)
-
(3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Toluene (5 mL)
-
Deionized water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
The flask is sealed with a rubber septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.
-
In a separate vial, under an inert atmosphere, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in toluene (2 mL).
-
To the Schlenk flask containing the reagents, add toluene (3 mL) and deionized water (1 mL). The mixture is stirred vigorously.
-
The catalyst solution is then transferred to the reaction flask via syringe.
-
The reaction mixture is heated to 100 °C with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Safety and Handling Considerations
Boronic acids are generally considered to be of low toxicity. However, as with all chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The Safety Data Sheet (SDS) for the closely related Dibenzofuran-4-boronic acid indicates that it can cause skin and serious eye irritation.[8][9] It is recommended to handle these compounds in a well-ventilated fume hood. For long-term storage, it is advisable to keep boronic acids in a cool, dry place under an inert atmosphere to prevent decomposition.
Conclusion: A Strategic Choice for Advanced Synthesis
(3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid represents a valuable, albeit premium, building block for the synthesis of complex molecular architectures, particularly in the realm of OLED materials. Its pre-functionalized structure can streamline synthetic routes, potentially leading to higher overall efficiency despite its higher initial cost.
The decision to employ this reagent should be based on a careful consideration of the overall synthetic strategy, the desired properties of the target molecule, and budgetary constraints. For exploratory research and the synthesis of novel, high-performance materials where unique structural features are paramount, the investment in a specialized reagent like (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid can be well justified. For larger-scale synthesis or when cost is a primary driver, alternative, simpler boronic acids may be more appropriate, even if they necessitate additional synthetic steps.
This guide provides a framework for making such a cost-benefit analysis. By understanding the performance characteristics, cost implications, and practical considerations of using (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid, researchers can make more strategic and informed decisions in their synthetic endeavors.
References
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- Benchchem. (2025).
- MDPI. (2018, September 25). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media.
- RSC Publishing. Regioisomer effects of dibenzofuran-based bipolar host materials on yellow phosphorescent OLED device performance.
- Tokyo Chemical Industry. (2025, September 5).
- ResearchGate. Regioisomer Effects of Dibenzofuran-based Bipolar Host Materials on Yellow Phosphorescent OLED Device Performance.
- ChemScene. 3-(Dibenzo[b,d]furan-4-yl)phenylboronic acid.
- XiXisys. (2022). GHS 11 (Rev.11) SDS Word.
- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Sigma-Aldrich. (2025, October 15).
- Benchchem. (2025). Suzuki coupling reaction for synthesis of 9-(4-fluorophenyl)-9H-carbazole.
-
BLDpharm. BD00789666boronic acid.
- PubMed Central (PMC). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases.
- Lab-Chemicals.Com. (4-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid, 98%.
- ResearchGate. (2024, July 21).
- SciSpace. Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran.
- Tokyo Chemical Industry (India) Pvt. Ltd. Dibenzofuran-4-boronic Acid | 100124-06-9.
- The Royal Society of Chemistry.
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- BLDpharm. 796071-96-0|(4-(dibenzo[b,d]furan-4-yl)phenyl)boronic acid.
- Sunway Pharm Ltd. (4-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid - CAS:796071-96-0.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
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- BLDpharm. 1271726-52-3|(3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid.
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- BOC Sciences.
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- Google. (2025, October 12). The Role of Boronic Acids in Modern OLED Technology.
- Google. (2025, October 20).
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- Google. (2025, October 15). The Role of Boronic Esters in Modern OLED Synthesis.
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Safety Operating Guide
Definitive Guide to the Proper Disposal of (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic Acid
For professionals engaged in the intricate work of research and drug development, the responsible management of chemical reagents is not merely a regulatory hurdle but a cornerstone of scientific integrity and laboratory safety. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid (CAS No. 1271726-52-3). Given the limited availability of specific safety data for this compound[1][2], this protocol is built upon a conservative risk assessment derived from the known hazards of its core chemical structures: dibenzofuran and phenylboronic acid.
Immediate Safety Briefing: Hazard Identification and Risk Assessment
(3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid combines two moieties of toxicological significance. A thorough risk assessment necessitates evaluating the hazards of each component.
-
Dibenzofuran Moiety : The dibenzofuran core is a polycyclic aromatic hydrocarbon (PAH). Dibenzofurans are recognized as persistent environmental pollutants with the potential to bioaccumulate.[3][4] The parent compound, dibenzofuran, can cause irritation to the eyes, skin, and respiratory tract upon exposure.[3][5] It is classified as a combustible solid that can produce poisonous gases in a fire and is listed as a hazardous air pollutant under the U.S. Clean Air Act.[5][6]
-
Phenylboronic Acid Moiety : Boronic acids as a class, and specifically phenylboronic acid, are known to be harmful if swallowed.[7][8] They can also cause skin and eye irritation.[9]
Composite Hazard Profile: Based on this analysis, (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid must be handled as a hazardous substance . It should be presumed to be harmful if swallowed, an irritant to the skin, eyes, and respiratory system, and a potential environmental hazard. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain. [10][11]
Personal Protective Equipment (PPE): Your First Line of Defense
All handling and disposal procedures must be conducted within a certified chemical fume hood.[11] The following PPE is mandatory to minimize exposure risks.
| Protection Type | Specification | Rationale & References |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne dust particles. Standard practice for handling irritants.[7][10] |
| Hand Protection | Nitrile or neoprene gloves. Consider double-gloving for extended handling. | Prevents skin contact with the irritant compound. Gloves must be inspected before use and disposed of as solid hazardous waste after handling.[9][12] |
| Body Protection | A fully fastened, long-sleeved laboratory coat. A chemical-resistant apron is recommended for bulk handling. | Protects against accidental spills and contamination of personal clothing.[3] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 dust mask) is required when handling the solid powder outside of a fume hood or if dust generation is likely. | Minimizes the risk of inhaling airborne particles, which may cause respiratory irritation.[9][13] |
Step-by-Step Disposal Protocol
The cornerstone of safe disposal is meticulous segregation and labeling. Never mix boronic acid waste with incompatible waste streams, such as strong oxidizing agents or strong bases, without a specific, validated neutralization protocol.[7][14]
Step 1: Waste Segregation and Collection
Proper segregation is critical for preventing dangerous reactions and ensuring compliance with waste management regulations.[14]
-
Solid Hazardous Waste:
-
Designate a specific, sealable, and chemically compatible container for solid waste.
-
Place all contaminated disposable materials into this container. This includes:
-
Unused or waste (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid powder.
-
Contaminated PPE (gloves, weighing paper, bench liners).
-
Inert absorbent material used for spill cleanup.[3]
-
-
-
Liquid Hazardous Waste:
-
Designate a separate, sealable, and chemically compatible container for liquid waste.
-
Collect all solutions containing (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid.
-
Crucially, the first rinses from decontaminating glassware must also be collected as liquid hazardous waste.[11]
-
Step 2: Container Labeling
Accurate labeling is a regulatory requirement and essential for safety.
-
All waste containers must be clearly and indelibly labeled with:
Step 3: Spill Management
In the event of a spill, act immediately to contain the material.
-
Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.[5]
-
Contain the Spill: For solid spills, gently cover with an inert absorbent material. To minimize dust, you can dampen the material with 60-70% ethanol before collection.[15] For liquid spills, cover with an appropriate absorbent (e.g., vermiculite, sand).
-
Collect Waste: Carefully sweep or vacuum the absorbed material and place it into the designated solid hazardous waste container.[3]
-
Decontaminate: Clean the spill area thoroughly with a soap and water solution, collecting the cleaning materials and rinsate as hazardous waste.[15]
Step 4: Decontamination of Empty Containers and Glassware
Empty containers that once held this compound are still considered hazardous waste until properly decontaminated.[16]
-
Initial Rinse (Hazardous): In a chemical fume hood, rinse the empty container or glassware three times with a suitable solvent (e.g., acetone, ethanol). Collect all three of these initial rinses in your liquid hazardous waste container. [11]
-
Secondary Decontamination (Boronic Acid Specific): A basic wash can effectively remove residual boronic acid by converting it into a more water-soluble boronate salt.[10] Prepare a dilute aqueous solution of a weak base (e.g., 5% sodium bicarbonate). Rinse the container with this solution. This rinsate should also be collected as liquid hazardous waste.
-
Final Rinse: Perform a final rinse with deionized water. This final rinse water should also be collected as hazardous waste to ensure full compliance.[10]
-
Container Disposal: After the container is completely dry, deface or remove the original label. It can now be disposed of in the appropriate laboratory glass or plastic recycling stream.
Step 5: Waste Storage and Pickup
-
Keep waste containers sealed at all times, except when adding waste.
-
Store the labeled, sealed containers in a designated and secure satellite accumulation area.[11] This area should be away from incompatible materials.
-
Follow your institution's specific procedures for arranging hazardous waste pickup by the Environmental Health and Safety (EHS) office or a licensed disposal contractor.[12]
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid.
Caption: Disposal workflow for (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid.
References
-
New Jersey Department of Health and Senior Services. (2005). Right to Know Hazardous Substance Fact Sheet: Dibenzofuran. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Dibenzofuran. [Link]
-
U.S. Environmental Protection Agency (EPA). (1999). Dibenzofuran Hazard Summary. [Link]
-
Chemdox. Safety Data Sheet: Phenyl boronic acid-d5. [Link]
-
Wikipedia. Dibenzofuran. [Link]
-
Hokkaido University. Handbook of Chemical Substance Management and Waste Disposal. [Link]
-
Emory University. Chemical Waste Disposal Guidelines. [Link]
-
ALLGREEN. (3-(dibenzo[b,d]furan-4-yl)phenyl)boronic Acid CAS NO.1271726-52-3. [Link]
-
Auburn University. Chemical Waste Management Guide. [Link]
-
University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. [Link]
-
Sciencemadness Wiki. (2025). Proper disposal of chemicals. [Link]
-
Reddit. (2017). Trying to remove a boronic acid in a workup. Help!. [Link]
-
Vanderbilt University. Guide to Laboratory Sink/Sewer Disposal of Wastes. [Link]
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A Researcher's Guide to the Safe Handling of (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic Acid
In the landscape of pharmaceutical research and drug development, the synthesis of novel molecules is a daily endeavor. Among the versatile reagents utilized, boronic acids and their derivatives are mainstays in cross-coupling reactions. This guide provides essential safety and logistical information for handling (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid, a compound that combines the chemical reactivity of a boronic acid with the structural motif of dibenzofuran. As a Senior Application Scientist, my objective is to offer a procedural and scientifically grounded framework to ensure the safety of laboratory personnel while maintaining the integrity of the research.
Hazard Identification and Risk Assessment
(3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid is a white solid powder at room temperature.[7] The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.
-
Inhalation: Inhaling the dust of boronic acid compounds can lead to respiratory tract irritation.[1][2]
-
Skin Contact: Direct contact with the skin may cause irritation.[1][2]
-
Eye Contact: The compound is expected to be an irritant to the eyes, potentially causing redness and discomfort.[1][2]
-
Ingestion: Ingestion of boronic acids can be harmful, with symptoms potentially including nausea, vomiting, and gastrointestinal irritation.[1][8]
Some studies on boronic acids have also raised concerns about potential mutagenicity, further emphasizing the need for stringent safety measures.[9]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is crucial for minimizing exposure to (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid. The following table outlines the recommended PPE, with the rationale behind each selection.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn in addition to goggles when handling larger quantities or when there is a significant risk of splashing.[2][10] | Protects the eyes from dust particles and accidental splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) inspected for integrity before each use.[2][11][12] | Prevents direct skin contact with the compound. Gloves should be changed immediately if contaminated. |
| Body Protection | A flame-resistant laboratory coat, fully buttoned, worn over long pants and closed-toe shoes.[11] | Protects the skin from accidental spills and contact. |
| Respiratory Protection | For handling small quantities in a well-ventilated chemical fume hood, respiratory protection may not be necessary. However, if dust is likely to be generated, a NIOSH-approved N95 (or higher) particulate respirator is recommended.[2][11][12] | Minimizes the risk of inhaling fine dust particles of the compound. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is essential for the safe handling of (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid.
1. Preparation and Engineering Controls:
-
Ensure that a calibrated chemical fume hood is used for all manipulations of the solid compound to minimize inhalation exposure.[12][13]
-
Verify that a safety shower and an eyewash station are readily accessible and have been recently tested.[12]
-
The work area should be clean, organized, and free of any unnecessary items.
2. Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
3. Handling the Compound:
-
Keep the container of (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid tightly closed when not in use.[2][11]
-
When transferring the solid, use a spatula or other appropriate tools to minimize the generation of dust.[11] Avoid pouring the powder directly.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
4. Post-Handling Procedures:
-
Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.[11]
-
Clean the work area to remove any residual chemical.
-
Properly doff and dispose of contaminated PPE in designated hazardous waste containers.
Waste Disposal Plan
All waste generated from the use of (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid, including contaminated PPE, empty containers, and residual chemical, must be treated as hazardous waste.[12]
-
Solid Waste: Collect all solid waste in a clearly labeled, sealed container.
-
Liquid Waste: Collect any solutions containing the compound in a labeled, sealed container.
-
Disposal: All waste must be disposed of in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance.
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid.
Caption: PPE Selection Workflow for Handling (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid.
By adhering to these guidelines, researchers can confidently and safely work with (3-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid, fostering a culture of safety and scientific excellence within the laboratory.
References
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Boric Acid Safety & Hazards. Lab Alley. [Link]
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Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Cole-Parmer. [Link]
-
Toxicity of boric acid, borax and other boron containing compounds: A review. PubMed. [Link]
-
Material Safety Data Sheet - Dibenzofuran. Cole-Parmer. [Link]
-
Boric Acid Fact Sheet. National Pesticide Information Center. [Link]
-
Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. ACS Publications - American Chemical Society. [Link]
-
DIBENZOFURAN HAZARD SUMMARY. NJ.gov. [Link]
-
Boron | ToxFAQs™. ATSDR - CDC. [Link]
-
(3-(dibenzo[b,d]furan-4-yl)phenyl)boronic Acid CAS NO.1271726-52-3. ALLGREEN. [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

